3-Hydroxy Carvedilol-d5

Catalog No.
S12908132
CAS No.
M.F
C24H26N2O5
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy Carvedilol-d5

Product Name

3-Hydroxy Carvedilol-d5

IUPAC Name

4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol

Molecular Formula

C24H26N2O5

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D

InChI Key

RWDSIYCVHJZURY-SUTULTBBSA-N

SMILES

Array

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC

Summary of Key Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for 3-Hydroxy Carvedilol-d5:

Property Specification
CAS Number 1329836-56-7 [1] [2]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1] [2]
Molecular Weight 427.50 g/mol [1] [2]
Appearance Greyish Yellow Solid [3] [2]
Storage Refrigerator (typically 2-8°C) [3] [2]
Chemical Name 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol [2]
Isotopic Enrichment >95% (as per related labelled compound data) [4]
Purity >95% (HPLC, as per related labelled compound data) [4]
Solubility Chloroform, DMSO, Methanol [3]

Primary Research Applications and Protocols

This compound is not used as a therapeutic agent but is critical in laboratory settings for ensuring analytical accuracy.

Application 1: Internal Standard for Quantitative Bioanalysis
  • Purpose: To enable highly accurate and reliable measurement of the non-labeled metabolite, 3-Hydroxy Carvedilol, in complex biological samples like plasma, serum, or urine [1]. The deuterated standard corrects for losses during sample preparation and variations in instrument response.
  • Experimental Protocol:
    • Sample Preparation: A known, fixed amount of this compound is added to all calibration standards, quality control samples, and unknown biological samples at the very beginning of the processing workflow.
    • Extraction: Samples undergo protein precipitation or solid-phase extraction.
    • Instrumental Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Quantitation: The concentration of the native 3-Hydroxy Carvedilol in unknown samples is determined by comparing the ratio of its peak area to the peak area of the this compound internal standard against a pre-established calibration curve.

The following diagram illustrates this quantitative analysis workflow:

G Start Start: Prepare Biological Sample AddIS Add Internal Standard (this compound) Start->AddIS Extract Sample Extraction & Preparation AddIS->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Data Quantification via Calibration Curve Analyze->Quantify Result Report Concentration of 3-Hydroxy Carvedilol Quantify->Result

Application 2: Metabolic Tracer Studies
  • Purpose: To track and study the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol in preclinical research [1]. The deuterium atoms serve as a distinct "label" that can be tracked by mass spectrometry.

Handling and Safety Information

  • Intended Use: For research use only. It is not intended for human or veterinary diagnostic or therapeutic use [1] [4].
  • Regulatory Status: This product may be a controlled substance and not available for sale in all territories [1].
  • Safe Handling: Standard personal protective equipment should be worn, and all handling should be performed by trained personnel in a appropriately controlled laboratory environment.

References

3-Hydroxy Carvedilol-d5 parent drug carvedilol

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology & Mechanism of Action

Carvedilol is a multiple-action cardiovascular drug. Its primary recognized mechanisms are non-selective β-adrenergic receptor (β-AR) blockade and α1-adrenergic receptor blockade, which underpin its use in treating hypertension, heart failure, and left ventricular dysfunction post-myocardial infarction [1] [2]. The α1-blockade leads to vasodilation and reduced peripheral vascular resistance [2].

However, research reveals a more nuanced picture. Unlike many other beta-blockers, carvedilol is considered a β-arrestin–biased ligand at the β2-AR [3] [4]. This means that while it blocks the traditional G-protein mediated signaling pathway, it may preferentially activate alternative signaling pathways through β-arrestins [5].

The table below summarizes its key molecular targets and actions:

Target Action Primary Physiological Effect
Beta-1 Adrenergic Receptor (β1-AR) [2] Antagonist [2] Reduces heart rate and cardiac contractility (blocks exercise-induced tachycardia) [2].
Beta-2 Adrenergic Receptor (β2-AR) [2] Antagonist / Biased Agonist [3] [4] Antagonism may contribute to bronchoconstriction; biased agonism is proposed to activate β-arrestin-mediated signaling (e.g., to ERK MAPK) [5].
Alpha-1 Adrenergic Receptors (A, B, D) [2] Antagonist [2] Causes vasodilation, reducing peripheral vascular resistance and blood pressure [1] [2].
Other Targets (e.g., VEGF-A, Ion Channels) [2] Varied (Inhibitor, Modulator) [2] May contribute to antioxidant effects, anti-arrhythmic potential, and other ancillary properties [2].

> Note on a Key Scientific Debate: A significant 2022 study presents an alternative view, suggesting that G proteins drive all detectable carvedilol signaling through β2-ARs, challenging the established β-arrestin-biased signaling paradigm [5]. This highlights an active area of research critical for understanding carvedilol's unique clinical profile.

Pharmacokinetic Profile

The quantitative pharmacokinetic parameters of carvedilol are summarized in the following table for easy reference.

Parameter Value Notes
Bioavailability [2] 25 - 35% [2] Increased when taken with food (increased T~max~ without change in AUC) [2].
T~max~ [2] 1 - 2 hours [2] Time to reach maximum plasma concentration.
Protein Binding [2] 98% [2] Primarily to serum albumin [2].
Volume of Distribution [2] 1.5 - 2 L/kg [2] Approximately 115 liters, indicating wide tissue distribution [2].
Metabolism Extensive hepatic metabolism [2] Primarily via CYP2D6 and CYP2C9, and secondarily by CYP3A4, CYP2E1, and CYP1A2 [2].
Half-Life [2] 7 - 10 hours [2]
Clearance [2] 500 - 700 mL/min [2] Reported plasma clearance is 0.52 L/kg/h [2].
Route of Elimination [2] Primarily biliary/fecal [2] ~16% recovered in urine, with <2% as unchanged drug [2].

Metabolic Pathways and Key Metabolites

Carvedilol undergoes extensive and complex hepatic metabolism, primarily by the cytochrome P450 system [2]. The major metabolites are formed through hydroxylation, as shown in the experimental workflow below.

G Carvedilol Carvedilol 1'-Hydroxyphenylcarvedilol 1'-Hydroxyphenylcarvedilol Carvedilol->1'-Hydroxyphenylcarvedilol CYP2D6, CYP1A2 4'-Hydroxyphenylcarvedilol 4'-Hydroxyphenylcarvedilol Carvedilol->4'-Hydroxyphenylcarvedilol CYP2D6, CYP2E1, CYP2C9, CYP3A4 5'-Hydroxyphenylcarvedilol 5'-Hydroxyphenylcarvedilol Carvedilol->5'-Hydroxyphenylcarvedilol CYP2D6, CYP2C9, CYP3A4 8-Hydroxycarbazolylcarvedilol 8-Hydroxycarbazolylcarvedilol Carvedilol->8-Hydroxycarbazolylcarvedilol CYP1A2, CYP3A4 O-Desmethylcarvedilol O-Desmethylcarvedilol Carvedilol->O-Desmethylcarvedilol CYP2C9, CYP2D6, CYP1A2, CYP2E1 CYP2D6 CYP2D6 CYP1A2 CYP1A2 CYP2C9 CYP2C9 CYP3A4 CYP3A4 CYP2E1 CYP2E1 Metabolites Metabolites

The resulting hydroxylated metabolites, such as 3-Hydroxy Carvedilol-d5 (a deuterium-labeled analog used for research), and others can undergo further sulfate conjugation or glucuronidation before being eliminated primarily in the bile and feces [6] [2].

Detailed Experimental Protocol: Investigating β2-AR Signaling

To clarify the ongoing debate on carvedilol's mechanism, here is a detailed methodology based on a key 2022 study [5]. This protocol outlines how to investigate whether carvedilol's signaling through the β2-AR is mediated by G-proteins or β-arrestins.

1. Cell Line Preparation and Transfection:

  • CRISPR/Cas9 Genome Editing: Use HEK293 cells and engineer knockout cell lines using CRISPR/Cas9.
    • Generate a Δarr2/3 cell line lacking β-arrestin 2 and 3.
    • Generate a Δsix cell line lacking six endogenous Gα subunit families (Gαs/olf, Gαq/11, Gα12/13).
    • For "zero functional G" condition (Δsix + PTX), treat Δsix cells with Pertussis Toxin (PTX) to inactivate remaining endogenous Gαi/o subunits.
  • Stable Receptor Expression: Stably transfect all cell lines with a SNAP-tagged β2-AR to ensure comparable cell surface expression levels. Validate that the tag does not impair ligand binding or receptor function.
  • Rescue Experiments: In the Δsix + PTX cell line, transiently re-express Gαs to test for recovery of signaling.

2. Key Assays for Downstream Signaling:

  • ERK Phosphorylation (pERK) Assay:
    • Stimulate cells with carvedilol or a control full agonist (e.g., Isoproterenol - ISO) over a time course (e.g., 0-30 minutes).
    • Lyse cells and analyze lysates via Western Blotting using antibodies specific for phosphorylated ERK and total ERK.
    • Quantify the pERK/tERK ratio to determine the amplitude and kinetics of MAPK pathway activation.
  • cAMP Accumulation Assay:
    • Use a cAMP immunoassay or a FRET-based biosensor (e.g., EPAC-based).
    • Treat cells with carvedilol and measure intracellular cAMP levels over time.
    • This assay directly measures activation of the Gαs pathway.
  • MiniG Protein Recruitment Assay (NanoBiT):
    • Transfect cells with a split-luciferase sensor pair: the LgBiT tag fused to the β2-AR and the SmBiT tag fused to a minimized Gαs protein (miniGs).
    • Treat cells with carvedilol and measure luminescence in real-time. An increase indicates receptor-miniGs interaction and receptor activation.
    • This assay directly probes the receptor's transition into an active-state conformation that engages G-proteins.

3. Data Interpretation:

  • If carvedilol-induced pERK and cAMP signals are abolished in Δsix + PTX cells but preserved in Δarr2/3 cells, and are rescued by Gαs re-expression, this indicates Gs-protein-dependent signaling.
  • If signals are lost in Δarr2/3 cells but remain in G-protein-deficient cells, this would support the β-arrestin-biased signaling hypothesis.

Emerging Research and Applications

Understanding carvedilol's fundamental mechanisms has enabled exploration of its use in novel therapeutic areas:

  • Oncolytic Viral Therapy: Carvedilol synergizes with oncolytic adenoviruses (e.g., dl922-947) in ovarian cancer models. This synergy is dependent on β-arrestins and results in increased viral replication, enhanced cancer cell death, and improved efficacy in animal models. This suggests a potential role for carvedilol in rewiring innate immunity to improve cancer treatments [4].
  • Positive Allosteric Modulation: Research has identified a unique positive cooperativity between carvedilol and a small molecule positive allosteric modulator (PAM) of the β2-AR. This combination enhances carvedilol's binding and β-arrestin recruitment, offering a potential strategy to fine-tune its signaling profile for therapeutic benefit [3].

Conclusion

Carvedilol's pharmacology is complex, encompassing non-selective beta-blockade, alpha-1 blockade, and a debated, nuanced signaling mechanism at the β2-AR that may involve G-protein or β-arrestin bias. Its extensive metabolism produces active derivatives that are valuable as research tools. The ongoing refinement of its mechanism of action, investigated through sophisticated cellular models and assays, not only explains its superior clinical profile in heart failure but also opens doors to drug repurposing in fields like oncology.

References

3-Hydroxy Carvedilol-d5 deuterium labeling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Specifications

The table below summarizes the core technical data for 3-Hydroxy Carvedilol-d5:

Property Description
IUPAC Name This compound [1]
CAS Number 1329836-56-7 [1] [2]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1] [2]
Molecular Weight 427.50 g/mol [1] [2]
Category Deuterium-labeled stable isotope [1] [2]
Appearance Greyish yellow solid [2]
Primary Applications Internal Standard (LC-MS, GC-MS, NMR); Tracer for drug development [1]
Storage 2-8°C (Refrigerator) [2]

This compound is a deuterium-labeled version of a carvedilol metabolite. Its main use is as an internal standard to improve the accuracy and reliability of quantitative bioanalysis [1].

Key Technical Considerations for Use

A critical finding from the literature is that using a stable isotopically labeled internal standard like this compound does not automatically guarantee perfect analytical accuracy.

  • Deuterium Isotope Effect: The replacement of hydrogen with deuterium can cause the labeled compound to elute slightly earlier than its non-labeled counterpart in reversed-phase liquid chromatography [3] [4].
  • Differential Matrix Effects: If a region of strong ion suppression from the sample matrix co-elutes with the analytes, this slight retention time difference can lead to the analyte and internal standard being affected by the matrix to different degrees [3] [4]. This can alter the analyte-to-internal-standard peak area ratio and impact the method's accuracy [3] [4].

Therefore, method validation must include experiments to rule out this risk.

Analytical Workflow

The following diagram outlines a general analytical workflow using this compound as an internal standard, incorporating the critical step to check for matrix effects.

Start Start Analysis SP Sample Preparation Add this compound (Internal Standard) to plasma sample Start->SP Inj LC-MS/MS Injection SP->Inj Chrom Chromatographic Separation (Note: Deuterated standard may elute slightly before analyte) Inj->Chrom Detect MS/MS Detection and Quantification Chrom->Detect CriticalCheck Critical Validation Check Detect->CriticalCheck MatrixTest Test for Matrix Effects (e.g., post-column infusion) Ensure analyte and IS experience same ionization suppression CriticalCheck->MatrixTest Yes End Reliable Quantitative Result CriticalCheck->End No Issue Found MatrixTest->End Matrix Effect Compensated

How to Proceed Further

To develop a complete experimental protocol, I suggest you consider these steps:

  • Consult Method Papers: Search for detailed bioanalytical methods specifically for quantifying carvedilol and its metabolites in biological matrices like plasma or urine. These papers often provide complete procedures for sample preparation, chromatography, and mass spectrometry conditions [3] [5].
  • Review Supplier Documentation: The product page for this compound may offer or reference a certificate of analysis (CoA) with purity information [1].
  • Investigate Metabolism: To create a signaling pathway diagram for your whitepaper, specific research on carvedilol's metabolic pathways (phase I and II) would be necessary, as this information was not present in the current search results.

References

Experimental Assessment of Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

The discovery of 3-hydroxycarvedilol's potent antioxidant activity relied on specific methodologies to directly measure radical-inhibiting capabilities.

  • DPPH Assay: This method measures a compound's ability to donate a hydrogen atom to the stable radical DPPH (diphenylpicrylhydrazyl), which has a strong absorption at 515 nm. The quenching of this absorption is monitored over time [1].
  • Photoinduced Radical Addition Assay: This assay monitors the inhibition of a free-radical chain reaction using ¹H NMR spectroscopy. It provides a complementary method to confirm radical-inhibiting activity in a different chemical context [1].

The experimental workflow for identifying and validating this metabolite is as follows:

G start Oral Administration of Carvedilol A Extensive First-Pass Hepatic Metabolism (via CYP450 enzymes) start->A B Formation of Metabolites including 3-Hydroxycarvedilol A->B C In vitro Experimental Analysis (DPPH & NMR Assays) B->C D Result: Carvedilol shows negligible antioxidant activity C->D E Result: 3-Hydroxycarvedilol shows superior antioxidant activity C->E

Pharmacokinetics and Metabolic Pathway

Carvedilol undergoes rapid and extensive metabolism, meaning the beneficial antioxidant effects observed in patients are largely due to its metabolites.

  • Extensive Metabolism: Carvedilol has an absolute bioavailability of only 25-35% due to significant first-pass metabolism in the liver [2]. One study found that just 9% of total plasma radioactivity was from the unchanged drug 1.5 hours after administration [3].
  • Primary Metabolic Routes: Metabolism primarily involves aromatic ring oxidation (forming metabolites like 3-hydroxycarvedilol) and glucuronidation, mediated mainly by cytochrome P450 enzymes CYP2D6 and CYP2C9 [2] [4].
  • Excretion: Carvedilol and its metabolites are primarily eliminated via the feces, with a smaller portion (about 16%) excreted in urine [2] [4].

The metabolic pathway and key kinetic parameters are summarized below:

Parameter Findings for Carvedilol Clinical & Experimental Implications
Bioavailability 25–35% [2] [4] High first-pass metabolism; active metabolites are significant.
Time to Peak Plasma Concentration (T~max~) 1–2 hours [2] [5] Rapid absorption.
Protein Binding ~98% [2] [4] High binding; potential for drug interactions.
Elimination Half-Life 6–10 hours [2] [4] Supports once- or twice-daily dosing.
% of Dose as Unchanged Drug in Urine <2% [6] [3] Confirms extensive metabolism.

Broader Pharmacological Profile

While the antioxidant activity is notable, carvedilol's efficacy stems from its multi-action neurohormonal antagonism.

  • Multi-Mechanistic Action: Carvedilol is a multiple-action neurohormonal antagonist that provides nonselective beta-blockade, alpha-1 blockade, and additional antioxidant, anti-ischemic, and anti-proliferative properties [7]. The (S)-(-)-enantiomer is responsible for beta-blockade, while both enantiomers contribute to alpha-1 blocking activity [5].
  • Synergistic Effects: The combination of beta-blockade, vasodilation from alpha-1 blockade, and potent antioxidant effects from metabolites like 3-hydroxycarvedilol contributes to improved outcomes in heart failure, including better left ventricular function and reduced mortality [7] [2].

The overall mechanism of action of carvedilol and the role of its 3-hydroxy metabolite can be visualized as follows:

G cluster_primary Primary Pharmacological Actions cluster_secondary Contributory Mechanisms Carvedilol Carvedilol Metabolite 3-Hydroxycarvedilol Carvedilol->Metabolite A1 α-1 Adrenergic Blockade Carvedilol->A1 B1 β-1 & β-2 Adrenergic Blockade Carvedilol->B1 C1 Potent Radical-Inhibiting Antioxidant Activity Metabolite->C1 Outcome Clinical Outcome: Reduced Mortality & Hospitalization in HFrEF Improved LV Function & Remodeling A1->Outcome B1->Outcome C1->Outcome C2 Suppression of Store Overload Induced Ca²⁺ Release (SOICR) C2->Outcome

The discovery that 3-hydroxycarvedilol is a primary source of carvedilol's antioxidant activity refines the understanding of its therapeutic mechanism. This insight is valuable for future drug design, particularly in developing new compounds that maximize beneficial effects like SOICR suppression and antioxidant activity while minimizing potential side effects from broad adrenergic blockade [1].

References

role of 3-Hydroxy Carvedilol-d5 in carvedilol pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Carvedilol Pharmacokinetics Overview

Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking activity, used for heart failure, hypertension, and left ventricular dysfunction [1] [2]. Its absorption, distribution, metabolism, and excretion are summarized below.

Parameter Details
Bioavailability 25-35% due to significant first-pass metabolism [1] [2] [3].
Protein Binding >95% (primarily to albumin) [4] [1] [2].
Time to Peak Concentration (Tmax) 1-2 hours [4] [1] [2].
Elimination Half-Life 6-10 hours [4] [1] [2].
Route of Elimination Primarily via the bile into feces; ~16% excreted in urine [1] [2] [3].

Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9, through processes including oxidation and glucuronidation [1] [2] [3]. This produces several metabolites, with 4'-hydroxyphenyl carvedilol being notably more potent than the parent drug in beta-blockade activity [3].

The Role of 3-Hydroxy Carvedilol-d5 in Research

In the context of this metabolism, this compound serves a specific technical purpose in laboratory analysis.

  • Primary Function: It is a deuterium-labeled stable isotope of the 3-Hydroxy Carvedilol metabolite. Its core application is to serve as an internal standard in advanced bioanalytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) [5].
  • How It Works: Researchers add a known quantity of this labeled compound to blood or plasma samples before analysis. Because it is chemically identical to the natural metabolite but has a slightly different mass due to the deuterium atoms, the mass spectrometer can distinguish between them. This allows for highly accurate and precise measurement of the concentration of the unlabeled, naturally occurring metabolite and carvedilol itself in the sample [5].
  • Key Characteristic: The compound is designated "for research use only" and is not used as a therapeutic agent in patients [5].

Experimental Protocol for Quantification

While search results do not provide a full published method, the general workflow for using this compound in quantifying carvedilol metabolites typically involves the process shown below.

G Sample Sample IS Add Internal Standard (this compound) Sample->IS Prep Sample Preparation (Protein Precipitation, Solid-Phase Extraction) IS->Prep Analysis LC-MS/MS Analysis Prep->Analysis Quant Data Analysis & Quantification Analysis->Quant

This experimental workflow ensures precise measurement by correcting for variations during sample processing and analysis [5].

Key Takeaways for Researchers

  • This compound is an analytical tool, critical for ensuring data accuracy in pharmacokinetic studies of carvedilol metabolism.
  • Carvedilol's metabolism is complex and produces active metabolites, with 4'-hydroxyphenyl carvedilol being particularly pharmacologically significant [3].
  • The available search results provide a solid foundation on carvedilol's overall pharmacokinetics, but specific quantitative data on the 3-hydroxy metabolite is limited.

References

3-Hydroxy Carvedilol-d5 biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Significance

The biological significance of 3-Hydroxy Carvedilol stems from its role as a major active metabolite of the heart medication Carvedilol [1] [2]. The key findings on its activity are summarized below.

Assay Key Finding Implication
DPPH Radical Scavenging [1] Superior radical-inhibiting activity compared to carvedilol and benchmark antioxidants like BHT and α-tocopherol. Metabolite is a potent direct antioxidant via hydrogen atom transfer.
Photoinduced Radical Addition Inhibition [1] Effectively inhibited free-radical chain reactions in a model system. Confirms antioxidant activity in a system mimicking lipid peroxidation.
General Role Deuterated form (3-Hydroxy Carvedilol-d5) is used as an internal standard for quantitative bioanalysis [3]. Enables accurate measurement of the active metabolite in research, not a therapeutic agent.

Experimental Protocols for Antioxidant Activity

The primary experimental evidence for the potent antioxidant activity of 3-Hydroxy Carvedilol comes from two key assays, which you can adapt for related research.

DPPH Radical Scavenging Assay

This method measures a compound's ability to donate a hydrogen atom to the stable DPPH radical [1].

  • Workflow: Prepare a 50 µM solution of DPPH in a suitable solvent (e.g., ethanol). Add the antioxidant (3-Hydroxy Carvedilol) at concentrations of 5 µM, 25 µM, and 50 µM.
  • Measurement: Monitor the decrease in the intensity of the DPPH absorption peak at 515 nm using a UV-visible spectrophotometer.
  • Data Analysis: Use a standard calibration curve to convert absorbance to DPPH concentration. The radical-quenching ability is determined by the time required to reduce the DPPH concentration by half and the total equivalents of DPPH consumed per equivalent of antioxidant [1].
Inhibition of Photoinduced Radical Addition

This assay evaluates the compound's effectiveness in inhibiting a propagating radical chain reaction [1].

  • Reaction Setup: In an NMR tube, combine cyclopropylacetylene and Se-phenyl p-tolueneselenosulfonate in a deuterated solvent. The sample is then irradiated with visible light to initiate a free-radical chain reaction.
  • Control Experiment: Without an inhibitor, the reaction leads to the radical 1,2-addition of the selenosulfonate to the alkyne and the ring-opening of the cyclopropane.
  • Inhibition Test: Repeat the experiment in the presence of 3-Hydroxy Carvedilol.
  • Measurement: Use ¹H NMR spectroscopy to monitor the reaction. Effective antioxidants like 3-Hydroxy Carvedilol will significantly slow down or suppress the formation of the ring-opened products, indicating inhibition of the radical chain process [1].

Metabolic Pathway and Analysis

3-Hydroxy Carvedilol is produced in the body when the parent drug, Carvedilol, is metabolized. The deuterated form is used to study this process accurately.

G Carvedilol Carvedilol Metabolite Metabolite Carvedilol->Metabolite  Hydroxylation CYP2D6 CYP2D6 CYP2D6->Metabolite  Primary Enzyme CYP1A2 CYP1A2 CYP1A2->Metabolite Quantification Quantification Metabolite->Quantification IS IS IS->Quantification  Internal Standard LCMS_Report LCMS_Report Quantification->LCMS_Report  Concentration

The diagram above shows that 3-Hydroxy Carvedilol is formed primarily via enzymatic hydroxylation of Carvedilol by cytochrome P450 enzymes like CYP2D6 and CYP1A2 [1] [2]. For accurate measurement, a known amount of the deuterated internal standard, This compound, is added to a biological sample. This standard compensates for variability during sample preparation and analysis. Both the metabolite and the standard are then quantified using analytical techniques like LC-MS or GC-MS, with the standard enabling precise calculation of the metabolite's concentration [3] [4].

Key Takeaways for Researchers

  • Potent Antioxidant Metabolite: The documented biological activity belongs to 3-Hydroxy Carvedilol, which is a more potent radical-inhibiting antioxidant than the parent drug Carvedilol and even α-tocopherol (Vitamin E) [1].
  • Role of Deuterated Form: this compound is for research use only as a stable isotope internal standard. Its primary application is in quantitative bioanalysis to ensure accurate measurement of the active metabolite in complex biological matrices [3].
  • Experimental Evidence: The antioxidant properties were conclusively demonstrated using the DPPH scavenging assay and an inhibition assay of a photoinduced radical addition reaction [1].

References

3-Hydroxy Carvedilol-d5 mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Data

The table below consolidates key information about 3-Hydroxy Carvedilol-d5 and its context within analytical methods.

Aspect Details
Chemical Name This compound [1] [2]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1] [2]
Molecular Weight 427.50 g/mol [1] [2]
CAS Number 1329836-56-7 [1] [2]
Application Deuterium-labeled internal standard for quantitative analysis (e.g., LC-MS) [1]
Role in Analysis Used to quantify Carvedilol and/or its metabolites in biological matrices like plasma [3] [4]

Experimental Protocol Context

While a specific protocol for this compound was not found, it is used within methods developed for Carvedilol. The following workflow is a synthesis of general steps from validated LC-MS/MS methods for Carvedilol and its metabolites in human plasma [3] [5] [4]. You can adapt this high-level workflow for this compound.

cluster_1 1. Sample Collection cluster_2 2. Sample Preparation (Protein Precipitation) cluster_3 3. LC Separation cluster_4 4. MS/MS Detection SampleCollection 1. Sample Collection SamplePrep 2. Sample Preparation SampleCollection->SamplePrep LCSeparation 3. LC Separation SamplePrep->LCSeparation MSDetection 4. MS/MS Detection LCSeparation->MSDetection DataAnalysis 5. Data Analysis MSDetection->DataAnalysis SC1 Collect plasma sample (typically 50-200 µL) SC2 Spike with internal standard (this compound) SC1->SC2 SP1 Add precipitation solution (e.g., MeCN:MeOH 1:1) SP2 Vortex mix & centrifuge SP1->SP2 SP3 Collect supernatant & evaporate to dryness under N₂ SP2->SP3 SP4 Reconstitute in LC-compatible solvent SP3->SP4 LC1 Column: C18 (e.g., BDS Hypersil) LC2 Mobile Phase: Gradient of water (with buffer) and organic solvent LC1->LC2 LC3 Inject sample LC2->LC3 MS1 Ion Source: Electrospray Ionization (ESI+, Positive Mode) MS2 Mass Analyzer: Triple Quadrupole MS1->MS2 MS3 Detection: Multiple Reaction Monitoring (MRM) MS2->MS3

General LC-MS/MS workflow for carvedilol analysis, adaptable for this compound.

Key Technical Details from Literature
  • Sample Preparation: The most common technique is protein precipitation using a mixture of methanol and acetonitrile (1:1, v/v) [3] [4]. Liquid-liquid extraction with methyl tert-butyl ether has also been used for Carvedilol [5].
  • Liquid Chromatography (LC): Separation is typically performed on a C18 reversed-phase column (e.g., BDS Hypersil C18) using a gradient elution with a mobile phase consisting of water (with a volatile buffer like ammonium formate) and an organic solvent like acetonitrile or methanol [5] [4].
  • Mass Spectrometry (MS): Detection is achieved using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode. The instrument operates in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [3] [5] [4]. Although the specific MRM transitions for this compound are not listed, the parent drug Carvedilol is monitored at a transition of m/z 407.10 → 100.10 [5].

References

Understanding the Compound and Its NMR Role

Author: Smolecule Technical Support Team. Date: February 2026

3-Hydroxy Carvedilol-d5 is a deuterium-labeled version of a metabolite of Carvedilol, an antihypertensive drug [1] [2]. The table below summarizes its core identity:

Property Description
Role Deuterated metabolite of Carvedilol [1] [2]
Primary Application Serves as an internal standard for quantitative analysis via LC-MS, GC-MS, or NMR [1]
Key Feature Deuterium atoms do not produce a signal in a standard ¹H NMR spectrum, allowing the compound to be used as a silent tracer or for precise quantification against the non-labeled analyte [1].

Quantitative NMR (qNMR) is a powerful technique for determining substance concentration without compound-specific calibration curves [3]. The inherent quantitative nature of the NMR signal (where the area under the peak is proportional to the number of nuclei) allows for direct concentration measurement when compared to a reference standard of known purity [3].

How to Obtain and Interpret the NMR Spectrum

Since the experimental spectrum for this compound is not publicly available, you can proceed with the following methodology:

  • Consult the Supplier: The most straightforward first step is to contact the manufacturer or supplier (e.g., MedChemExpress, PharmAffiliates) directly to inquire if they can provide a certificate of analysis (CoA) containing the NMR spectral data [1] [2].
  • Predict the Spectrum: Use professional NMR prediction software (such as MestReNova, ACD/Labs, etc.). You would input the compound's SMILES string—O(C(C(C(NCCOC1=C(OC)C=CC=C1)([2H])[2H])(O)[2H])([2H])[2H])C2=C3C=4C(NC3=CC=C2O)=CC=CC4 [1]—to generate a theoretical ¹H NMR spectrum.
  • Run Your Own NMR: Purchase a sample of the compound and analyze it using a nuclear magnetic resonance spectrometer. The general workflow for this process is outlined below.

G Start Prepare Sample Solution A Acquire 1D ¹H NMR Spectrum Start->A B Identify Solvent Peak A->B C Integrate Reference Peak (e.g., TSP) B->C D Integrate Analyte Peaks (3-Hydroxy Carvedilol) C->D E Calculate Concentration Using qNMR Formula D->E End Report Quantitative Result E->End

Experimental workflow for qNMR analysis

Quantitative NMR (qNMR) Experimental Protocol

For researchers aiming to use this compound as an internal standard in a qNMR experiment, the following provides a detailed methodology [3].

1. Sample Preparation

  • Solvent: Use a high-quality deuterated solvent (e.g., DMSO-d⁶, Methanol-d⁴) suitable for both the analyte and the standard.
  • Reference Standard: Select a well-characterized qNMR reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) or maleic acid, with known high purity and good solubility [3].
  • Mixture: Prepare a solution containing a precise, gravimetrically determined mass of both your analyte (e.g., carvedilol or its metabolites) and the this compound internal standard.

2. Data Acquisition

  • Instrumentation: Use a properly calibrated NMR spectrometer.
  • Parameters: Key parameters for accurate qNMR include [3]:
    • Relaxation Delay (d1): Set to ≥ 5 times the longitudinal relaxation time (T1) of the signals being quantified to ensure complete relaxation between pulses.
    • Pulse Angle: A 90-degree pulse is typically used.
    • Number of Scans (NS): Acquire enough scans to achieve a good signal-to-noise ratio (e.g., ≥ 128).
    • Temperature: Control the sample temperature.

3. Data Processing and Quantification

  • Processing: Apply Fourier transformation and phase correction. Use a line-broadening function of 0.3-1.0 Hz if necessary. Perform a baseline correction.
  • Integration: Integrate the resolved, characteristic peaks for both the internal standard and the analyte.
  • Calculation: Use the following formula for absolute quantification, where 'n' is moles, 'I' is integral, and 'N' is the number of nuclei for that peak [3]:

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision. An accuracy of 98-102% and RSD < 2.0% is achievable with proper optimization [3].

Guidance for Next Steps

  • For a confirmed structure: Your most reliable path is to run the NMR experiment yourself or commission an analytical testing lab to do so, which will provide the definitive spectrum.
  • For quantification purposes: If your goal is to use this compound as an internal standard, the detailed qNMR protocol above provides a robust framework. The key is the precise preparation of the sample mixture and correct NMR acquisition parameters [3].

References

carvedilol CYP2D6 metabolism 3-hydroxy metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Analysis of CYP2D6 Metabolism

The catalytic activity of CYP2D6 and its genetic variants towards carvedilol has been extensively characterized in vitro.

Detailed Experimental Protocol A typical methodology for assessing CYP2D6 activity involves expressing the enzyme and conducting incubations with carvedilol, followed by metabolite quantification [1] [2]. Below is a generalized workflow for these experiments:

G Gene Vector Construction Gene Vector Construction Protein Expression (Sf21 insect cells) Protein Expression (Sf21 insect cells) Gene Vector Construction->Protein Expression (Sf21 insect cells) Microsome Preparation Microsome Preparation Protein Expression (Sf21 insect cells)->Microsome Preparation In-vitro Incubation In-vitro Incubation Microsome Preparation->In-vitro Incubation Metabolite Extraction Metabolite Extraction In-vitro Incubation->Metabolite Extraction UPLC-MS/MS Analysis UPLC-MS/MS Analysis Metabolite Extraction->UPLC-MS/MS Analysis Data & Kinetic Analysis Data & Kinetic Analysis UPLC-MS/MS Analysis->Data & Kinetic Analysis

Experimental workflow for evaluating CYP2D6 activity

  • Protein Expression: Human CYP2D6 variants are expressed in baculovirus-infected insect cells (e.g., Sf21 cells). Microsomal fractions are then harvested [1] [2].
  • Incubation Conditions: Typical incubations contain insect cell microsomes, NADPH (as a cofactor), cytochrome b5, and carvedilol (e.g., 1-50 µM) in a buffered solution. Reactions are initiated by adding NADPH and run at 37°C for a set period (e.g., 30 minutes) before termination with an organic solvent like acetonitrile [1] [2].
  • Analysis via UPLC-MS/MS: Metabolites are separated using Ultra-Performance Liquid Chromatography (UPLC) and detected with tandem mass spectrometry (MS/MS). Specific mass transitions are monitored for carvedilol, 4′-OHC, and 5′-OHC [1] [2] [3].
  • Data Analysis: Kinetic parameters (Michaelis-Menten constant Km and maximum velocity Vmax) are determined. The intrinsic clearance (CLint), calculated as Vmax/Km, is a key metric for comparing the functional activity of different CYP2D6 genetic variants [1].

Key Quantitative Findings Research has demonstrated significant functional differences among CYP2D6 genetic variants:

Variant Type Catalytic Activity Impact on Intrinsic Clearance
Wild Type (CYP2D6.1) [1] Normal (baseline) Reference value
Deficient Variants (e.g., CYP2D6.10) [1] [4] Significantly reduced ~25% to 95% lower than wild type [1]
Inactive Variants (e.g., CYP2D6.92, CYP2D6.96) [1] [2] Catalytically inactive No measurable activity

Clinical and Therapeutic Relevance

The pharmacokinetic differences due to CYP2D6 polymorphism have clear clinical consequences, though current guidelines suggest no pre-emptive dose adjustments are necessary.

  • Impact on Plasma Levels: Poor metabolizers (PMs) exhibit 2- to 3-fold higher plasma concentrations of the R(+)-carvedilol enantiomer and about 20-25% higher levels of the S(-)-enantiomer compared to normal metabolizers [5] [6].
  • Clinical Side Effects: Retrospective analyses note that PMs have a higher rate of dizziness during treatment, likely due to vasodilating effects from the higher concentrations of the α-blocking R(+) enantiomer [5] [7].
  • Therapeutic Recommendations: Despite these differences, both the U.S. Food and Drug Administration (FDA) and the Dutch Pharmacogenetics Working Group (DPWG) do not recommend routine CYP2D6 testing or dose modification based solely on genotype. The DPWG states that elevated plasma levels in PMs do not result in a clinically significant increase in side effects [5] [6].

References

LC-MS/MS Analysis of Carvedilol: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices. The use of deuterated internal standards (IS), like 3-Hydroxy Carvedilol-d5, is critical for compensating for matrix effects and losses during sample preparation, ensuring high-quality quantitative results. The following protocols are synthesized from validated methods for carvedilol and its metabolites.

Sample Preparation Protocols

A. Dried Blood Spot (DBS) Sample Preparation [1]

This protocol is ideal for situations requiring simplified sample collection, storage, and transport.

  • Materials: Whatman 903 Protein Saver Cards, wet tip pipette, desiccant, sealable plastic bags, 12 mm disc puncher, microcentrifuge tubes, water, methanol, acetonitrile, formic acid, and a nitrogen evaporator.
  • Internal Standard Solution: Prepare a precipitation solution of methanol:acetonitrile (1:1, v/v) containing your deuterated internal standards. The cited method used 0.500 ng/mL of carvedilol-d5, 2.00 ng/mL of enalaprilat-d5, and 1.00 ng/mL of perindoprilat-13C3 as an example [1].
  • Procedure:
    • Spotting: Accurately pipette 50 µL of whole blood onto a DBS card and allow it to dry completely for 2 hours at room temperature, away from direct sunlight.
    • Punching & Hydration: Punch a single 12 mm disc from the DBS and transfer it to a microcentrifuge tube. Add 200 µL of water and vortex mix for 30 seconds.
    • Protein Precipitation: Add 1 mL of the precipitation solution (containing the IS) to the hydrated disc. Vortex mix for 30 seconds and then centrifuge for 5 minutes at 20,238 × g.
    • Evaporation & Reconstitution: Transfer the supernatant to a glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C (approx. 15 minutes). Reconstitute the dried extract with 200 µL of a solution of methanol:water:formic acid (40:60:0.2, v/v/v).
    • Final Preparation: Vortex mix for 30 seconds, transfer to a microcentrifuge tube, and centrifuge again for 5 minutes at 20,238 × g. Transfer the final supernatant to an autosampler vial or plate for LC-MS/MS analysis.

B. Plasma Sample Preparation via Liquid-Liquid Extraction (LLE) [2]

This method is suited for traditional plasma analysis and offers effective sample clean-up.

  • Materials: Plasma samples, tert-butyl methyl ether, test tubes, and an evaporator.
  • Internal Standard Solution: A working solution of the internal standard (e.g., propranolol was used at 301.798 ng/mL in one study [2]).
  • Procedure:
    • Aliquot: Pipette 200 µL of plasma into a test tube.
    • Add IS: Add 10 µL of the internal standard working solution.
    • Liquid-Liquid Extraction: Add 2.5 mL of tert-butyl methyl ether. Vortex-mix the sample vigorously for 2 minutes.
    • Separation & Evaporation: Transfer the organic (upper) layer to a new test tube. Evaporate this organic layer to dryness using an evaporator.
    • Reconstitution: Reconstitute the residue with 150 µL of a mobile phase mixture (e.g., acetonitrile and 2 mM ammonium formate, pH 3.0, in a 50:50 v/v ratio). A 5 µL aliquot is then injected into the LC-MS/MS system.
LC-MS/MS Instrumental Configuration

The table below summarizes key instrumental parameters from validated methods.

Parameter Configuration 1 (DBS Analysis) [1] Configuration 2 (Plasma Analysis) [2]
HPLC System Not explicitly detailed, but similar to the author's plasma method [1]. Shimadzu LC System
Mass Spectrometer AB Sciex API (Triple Quadrupole) Triple Quadrupola Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode Electrospray Ionization (ESI), Positive Mode
Chromatography Column Not explicitly detailed. BDS Hypersil C18 (150 mm × 2.1 mm, 5 µm)
Mobile Phase Not explicitly detailed. Acetonitrile and 2 mM Ammonium Formate (pH 3.0); Gradient from 40:60 to 95:5 (v/v)
Flow Rate Not explicitly detailed. 0.4 mL/min
Column Temperature Not explicitly detailed. 40 °C
Autosampler Temperature 8 °C 4 °C
Injection Volume 5 µL 5 µL
MRM Transitions Carvedilol: m/z 407.10 → 100.10 [2] Carvedilol: m/z 407.10 → 100.10
4'-Hydroxyphenyl carvedilol: m/z 423.10 → 222.00 [2] 4'-Hydroxyphenyl carvedilol: m/z 423.10 → 222.00
(IS) Propranolol: m/z 260.10 → 116.20 [2] (IS) Propranolol: m/z 260.10 → 116.20
Workflow and Signaling Pathway Diagrams

The following diagrams outline the general experimental workflow and the metabolic pathway of carvedilol for contextual understanding.

G cluster_sample Sample Preparation Options cluster_lcms LC-MS/MS Analysis SamplePrep Sample Preparation LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Data Processing LCMS->Data DBS Dried Blood Spot (DBS) HPLC HPLC Separation (C18 Column) DBS->HPLC Plasma Plasma (Liquid-Liquid Extraction) Plasma->HPLC MS MS Detection (ESI+, MRM Mode) HPLC->MS

Experimental Workflow for Carvedilol LC-MS/MS Analysis

G cluster_metabolites Key Metabolites Carvedilol Carvedilol Enantiomers S-(-) and R-(+) Enantiomers Carvedilol->Enantiomers CYP2D6 CYP2D6 Metabolism Enantiomers->CYP2D6 Metabolites Active Metabolites CYP2D6->Metabolites M1 4'-Hydroxyphenyl Carvedilol Metabolites->M1 M2 5'-Hydroxyphenyl Carvedilol Metabolites->M2 M3 3-Hydroxy Carvedilol Metabolites->M3 M4 O-Desmethyl Carvedilol Metabolites->M4

Carvedilol Metabolic Pathway Overview

Important Considerations and Method Gaps

While the protocols above provide a robust starting point, please note the following:

  • Specific IS Not Found: The search results did not contain a specific method using This compound as an internal standard. The cited methods use other internal standards like carvedilol-d5 and propranolol [1] [2].
  • Method Adaptation Required: You will need to adapt the sample preparation and LC-MS/MS methods for this compound. This includes optimizing the concentration of the IS and confirming its chromatographic separation and MRM transitions.
  • Method Validation is Crucial: Any developed method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters like selectivity, sensitivity (LLOQ), accuracy, precision, matrix effects, and stability [1] [2].

References

quantification carvedilol metabolites using 3-Hydroxy Carvedilol-d5

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Carvedilol and Metabolites

The table below summarizes key pharmacokinetic parameters for Carvedilol and its active metabolite, 4′-Hydroxyphenyl Carvedilol, after a single 6.25 mg oral dose in healthy human volunteers. These values provide a reference for expected concentration ranges in pharmacokinetic studies [1].

Analyte Cmax (ng/mL) AUC0-t (ng·h/mL) AUC0-inf (ng·h/mL) T1/2 (h)
Carvedilol 21.26 ± 9.23 66.95 ± 29.45 68.54 ± 30.11 6.30 ± 1.95
4′-Hydroxyphenyl Carvedilol 2.42 ± 2.07 5.93 ± 3.51 6.78 ± 3.49 6.31 ± 6.45

Table 1: Mean (± standard deviation) pharmacokinetic parameters of carvedilol and its 4′-hydroxyphenyl metabolite after a single 6.25 mg oral dose (n=31). Cmax: maximum plasma concentration; AUC0-t: area under the plasma concentration-time curve from zero to the last measurable concentration; AUC0-inf: area under the curve extrapolated to infinity; T1/2: elimination half-life.

Detailed Analytical Protocol: LC-MS/MS Quantification in Plasma

This protocol is adapted from a validated method for the simultaneous determination of carvedilol and its metabolites in human plasma [1].

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample, calibrator, or quality control (QC) into a test tube.
  • Add 10 µL of the internal standard working solution (e.g., 3-Hydroxy Carvedilol-d5).
  • Add 2.5 mL of tert-butyl methyl ether to the mixture.
  • Vortex-mix vigorously for 2 minutes to ensure complete extraction of the analytes into the organic phase.
  • Centrifuge the tubes to separate the phases.
  • Transfer the upper organic layer to a new, clean test tube.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dry residue with 150 µL of a mobile phase (e.g., 50:50 v/v acetonitrile and 2 mM ammonium formate, pH 3.0).
  • Vortex-mix to dissolve and transfer the reconstituted solution to an autosampler vial for analysis [1].
LC-MS/MS Instrumental Conditions
  • Chromatography:
    • Column: BDS Hypersil C18 (150 mm x 2.1 mm, 5 µm particle size).
    • Mobile Phase: Gradient of acetonitrile and 2 mM ammonium formate (pH 3.0, adjusted with formic acid).
    • Flow Rate: 0.4 mL/min.
    • Column Oven Temperature: 40°C.
    • Autosampler Temperature: 4°C.
    • Injection Volume: 5 µL [1].
  • Mass Spectrometry (Triple Quadrupole):
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific transitions (precursor ion → product ion) should be optimized for each analyte. For example:
      • Carvedilol: m/z 407.10 → 100.10 [1]
      • 4′-Hydroxyphenyl Carvedilol: m/z 423.10 → 222.00 [1]
      • This compound (IS): m/z 427.50 (based on molecular weight) [2]
Method Validation

The method should be validated according to FDA/EMA guidelines [1] [3]. Key parameters include:

  • Linearity: The method was linear from 0.050 to 50.049 ng/mL for carvedilol and 0.050 to 10.017 ng/mL for 4′-hydroxyphenyl carvedilol [1].
  • Precision and Accuracy: Determined using QC samples at low, medium, and high concentrations. Both intra-day and inter-day precision (RSD) should be <15%, and accuracy should be within 85-115%.
  • Selectivity: No significant interference from endogenous plasma components at the retention times of the analytes and IS.
  • Recovery and Matrix Effects: The extraction efficiency should be consistent and reproducible. The use of a stable isotope-labeled IS like This compound significantly corrects for matrix effects [2].
  • Stability: The analytes should be stable in plasma under conditions of storage, processing, and analysis (e.g., benchtop, freeze-thaw, autosampler).

Visualizing the Workflow and Metabolism

The following diagrams illustrate the experimental workflow and the metabolic pathway of carvedilol, providing a clear visual summary of the process.

G Start Start: Plasma Sample Prep Sample Preparation Liquid-Liquid Extraction Start->Prep LC LC Separation C18 Column, Gradient Elution Prep->LC MS MS/MS Detection ESI+ MRM Mode LC->MS Data Data Analysis Quantification with IS MS->Data

Diagram 1: Analytical workflow for the quantification of carvedilol metabolites, from sample preparation to data analysis.

G Carvedilol Carvedilol Metabolite1 4′-Hydroxyphenyl Carvedilol Carvedilol->Metabolite1 CYP2D6 Metabolite2 3-Hydroxy Carvedilol Carvedilol->Metabolite2 Metabolism Metabolite3 5′-Hydroxyphenyl Carvedilol Carvedilol->Metabolite3 CYP2D6 Metabolite4 O-Desmethyl Carvedilol Carvedilol->Metabolite4 CYP2D6/CYP2C9

Diagram 2: Primary metabolic pathways of carvedilol, showing its transformation into major hydroxy metabolites via cytochrome P450 enzymes [1] [4].

Key Application Notes

  • Internal Standard Justification: This compound is an excellent choice for an IS because its chemical and physical properties are nearly identical to the target analyte, 3-Hydroxy Carvedilol. This close similarity means it experiences nearly identical extraction recovery and ion suppression in the mass spectrometer, providing a reliable reference for quantification [2].
  • Metabolite Activity: Note that 4′-Hydroxyphenyl Carvedilol is not just a metabolite; it is pharmacologically active, with studies indicating it may be up to 13 times more potent than the parent drug in beta-blockade activity. This makes its quantification particularly important for understanding the full pharmacological effect [1].
  • Enantiomeric Considerations: Carvedilol is administered as a racemic mixture. The S- and R-enantiomers have different pharmacological activities and potentially different metabolic rates [4]. The method described here quantifies the racemate. For enantioselective quantification, a chiral chromatographic separation would be required.

References

3-Hydroxy Carvedilol-d5 analytical reference standard

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes for 3-Hydroxy Carvedilol-d5

1. Primary Application: Internal Standard for LC-MS/MS this compound is a deuterium-labeled analog of the carvedilol metabolite. Its primary application is to serve as a stable isotope internal standard (IS) in the quantitative analysis of carvedilol and its metabolites in biological matrices like plasma, using techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

  • Purpose: The addition of a known amount of this IS to plasma samples before processing corrects for variability in sample preparation and ionization efficiency in the mass spectrometer, thereby improving the accuracy and precision of the assay [2].
  • Physicochemical Properties: The deuterium labeling provides nearly identical chemical and chromatographic behavior to the non-labeled analyte but a distinct mass, allowing for clear differentiation by the mass spectrometer [2].

2. Chemical and Physical Data The table below summarizes the key information for this compound:

Property Specification
CAS Number 1329836-56-7 [1] [2]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1] [2] [3]
Molecular Weight 427.50 g/mol [1] [2] [3]
Appearance Greyish yellow solid [1]
Storage -20°C [3] or 2-8°C (refrigerator) [1]
Purity >95% [3]

3. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh this compound and dissolve in methanol or another suitable solvent to prepare a primary stock solution (e.g., 1.0 mg/mL) [4].
  • Working IS Solution: Serially dilute the stock solution with methanol to obtain a working solution of a defined concentration (e.g., 301.798 ng/mL) suitable for spiking into plasma samples [4].
  • Storage: Store all solutions as recommended, typically refrigerated.

Detailed Analytical Protocol for Carvedilol Metabolites

The following protocol is adapted from a validated LC-MS/MS method for carvedilol and 4'-hydroxyphenyl carvedilol [4], which can be modified to include 3-Hydroxy Carvedilol.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Piper 200 μL of plasma sample into a test tube.
  • Spike with 10 μL of the internal standard working solution (this compound).
  • Add 2.5 mL of a organic extraction solvent (e.g., tert-butyl methyl ether).
  • Vortex-mix vigorously for 2 minutes to ensure complete extraction of the analytes.
  • Centrifuge the mixture to separate the organic and aqueous layers.
  • Transfer the upper organic layer into a clean test tube.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen or using an evaporator.
  • Reconstitute the dry residue with 150 μL of the mobile phase (e.g., a 50:50 v/v mixture of acetonitrile and 2 mM ammonium formate, pH 3.0).
  • Inject 5 μL of the reconstituted sample into the LC-MS/MS system [4].

2. LC-MS/MS Instrumental Conditions The table below outlines the key instrument parameters based on the referenced method.

Parameter Setting
Chromatography
Column BDS Hypersil C18 (2.1 × 150 mm, 5 μm) [4]
Mobile Phase Gradient of Acetonitrile and 2 mM Ammonium Formate (pH 3.0) [4]
Flow Rate 0.4 mL/min [4]
Column Temperature 40°C [4]
Autosampler Temperature 4°C [4]
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), positive mode [4]

|   MRM Transitions (m/z) | Carvedilol: 407.10 → 100.10 4'-Hydroxyphenyl Carvedilol: 423.10 → 222.00 This compound (IS): To be determined experimentally [4] |

3. Method Validation Parameters Any bioanalytical method should be validated, assessing the following parameters as demonstrated in the referenced study [4]:

  • Selectivity: No significant interference from endogenous plasma components.
  • Linearity: A calibration curve with a defined range (e.g., 0.050-50.049 ng/mL for carvedilol) and a correlation coefficient (R²) > 0.99.
  • Accuracy and Precision: Both within and between batches should be within ±15% (±20% at the lower limit of quantification).
  • Stability: The stability of analytes and the IS in stock solutions, plasma, and processed samples under various storage and handling conditions should be established.

Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:

START Start: Plasma Sample IS Spike with Internal Standard (this compound) START->IS SP Sample Preparation LLE Liquid-Liquid Extraction with tert-butyl methyl ether IS->LLE EVAP Evaporate Organic Layer LLE->EVAP RECON Reconstitute with Mobile Phase EVAP->RECON LC LC Separation (C18 Column, Gradient Elution) RECON->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS DATA Data Analysis & Quantification MS->DATA END End: Report Results DATA->END

Key Considerations for Researchers

  • Method Adaptation: You will need to experimentally determine the optimal MRM transition, chromatographic retention time, and sample preparation efficiency specifically for this compound in your laboratory.
  • Regulatory Compliance: For studies requiring regulatory submission, the entire method including the use of the internal standard must be fully validated according to guidelines like the FDA Bioanalytical Method Validation Guidance [4].
  • Suitability: this compound is intended "for research use only" and is not for human or veterinary diagnostic use [2] [3].

References

Application Notes: LC-MS/MS Analysis of 3-Hydroxy Carvedilol-d5 in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Purpose This document outlines a detailed protocol for the quantitative analysis of 3-Hydroxy Carvedilol-d5, a deuterated internal standard used in pharmacokinetic studies, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is optimized from validated assays for carvedilol, enalaprilat, and perindoprilat [1] [2]. It is designed to be sensitive, specific, and robust for therapeutic drug monitoring and adherence studies, with an intended calibration range of 1.00–200 ng/mL, consistent with the sensitivity required for such analyses [1].

2. Experimental Design and Workflow The overall analytical process, from sample collection to data analysis, is summarized in the following workflow diagram:

workflow Analytical Workflow for this compound start Sample Collection (Plasma) prep Sample Preparation (Protein Precipitation) start->prep lc LC Separation (Gradient Elution, Biphenyl Column) prep->lc ms MS Detection (ESI+, MRM Mode) lc->ms data Data Analysis & Quantification ms->data

Detailed Protocol for the LC-MS/MS Assay

1. Reagents, Chemicals, and Samples

  • Analyte: this compound (as a reference standard).
  • Internal Standard (IS): A structurally similar deuterated compound, such as Carvedilol-d5 [2] or 4'-Hydroxy Phenyl Carvedilol-d5 [3].
  • Chemicals: LC-MS grade methanol, acetonitrile, and water; ammonium acetate (≥99.99%) or formic acid [1] [2].
  • Biological Matrix: Control human plasma, free of the analyte.

2. Sample Preparation Procedure The sample preparation uses a simple protein precipitation method, adapted from published protocols [1] [2]. 1. Thaw frozen plasma samples at room temperature and vortex briefly. 2. Aliquot 50 µL of plasma into a microcentrifuge tube. 3. Add 200 µL of precipitation solution (methanol:acetonitrile, 1:1 v/v) containing the appropriate Internal Standard. 4. Vortex-mix for 30 seconds and let it equilibrate on the bench for 5 minutes. 5. Centrifuge at >20,000 g for 5 minutes to pellet the proteins. 6. Transfer the supernatant to a clean glass tube. 7. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C for approximately 15 minutes. 8. Reconstitute the dried extract with 200 µL of reconstitution solution (methanol:water:formic acid, 40:60:0.2, v/v/v) [1]. 9. Vortex for 30 seconds, transfer to an autosampler vial or plate, and centrifuge before injection.

3. Instrumentation and Chromatographic Conditions The following conditions are recommended based on literature for similar analyses [1] [4] [2].

  • LC System: UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode.

  • Analytical Column: Restek Ultra II Biphenyl column (e.g., 100 mm x 2.1 mm, 3 µm) or equivalent [2].

  • Mobile Phase:

    • A: 5 mM Ammonium acetate in water (or water with 0.1% formic acid).
    • B: Methanol or Acetonitrile.
  • Gradient Program:

    | Time (min) | %A | %B | Flow Rate (µL/min) | | :--- | :--- | :--- | :--- | | 0 | 90 | 10 | 300 | | 1.0 | 90 | 10 | 300 | | 4.0 | 10 | 90 | 300 | | 6.0 | 10 | 90 | 300 | | 6.1 | 90 | 10 | 300 | | 9.0 | 90 | 10 | 300 |

  • Column Temperature: 40°C [4].

  • Injection Volume: 5-20 µL [1].

4. Mass Spectrometry (MS) Detection Parameters

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Ion Spray Voltage: 5500 V [2].
  • Source Temperature: 500°C [2].
  • Nebulizer and Heater Gas: 55 psi (or as optimized).
  • Curtain Gas: 30 psi [2].
  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific transitions must be optimized for this compound and its IS. An example for carvedilol is 407.1 > 100.1 [2].
  • Dwell Time: 50-150 ms per transition.

Method Validation Protocol

The developed method must be validated according to regulatory guidelines (e.g., FDA, ICH). The table below summarizes the key validation parameters and recommended acceptance criteria, based on information from the search results [1] [4] [5].

Table 1: Method Validation Parameters and Target Acceptance Criteria

Validation Parameter Protocol Description Target Acceptance Criteria
Linearity & Range Analyze minimum of 6 non-zero calibrators across the range (e.g., 1-200 ng/mL) [1]. R² > 0.99 [4].
Accuracy Analyze QC samples at LLOQ, Low, Medium, High concentrations (n≥5 per level) [1]. ±15% of nominal value (±20% at LLOQ) [1].

| Precision | Intra-day: n≥5 at each QC level in one run. Inter-day: n≥5 at each QC level over 3 runs. | RSD < 15% (<20% at LLOQ) [1]. | | Lower Limit of Quantification (LLOQ) | Determine the lowest standard with accuracy and precision. | S/N ≥ 5, Accuracy & Precision within ±20% [1]. | | Selectivity | Analyze blank plasma from at least 6 different sources. | No significant interference (<20% of LLOQ area) at analyte/IS retention times [1]. | | Recovery & Matrix Effects | Compare analyte response in post-extraction spiked samples vs. pure solution. Post-extract spiking vs. neat solution for matrix effect. | Recovery should be reproducible (RSD <15%). No significant ion suppression/enhancement [2]. | | Stability | Evaluate in matrix through freeze-thaw cycles, at room temp, and in autosampler. | Analyte stability ≥85% [1]. |

Method Development Considerations

The strategy for developing this method should follow a structured approach:

1. Method Scouting and Selection

  • Begin with a scouting gradient (e.g., 5-100% organic solvent in 20 min) to determine the optimal starting conditions for isocratic or gradient elution [6] [7].
  • For reversed-phase separation of a molecule like carvedilol, a C18 or Biphenyl column is a suitable starting point [2] [8]. Screening different columns (C8, phenyl) can help optimize selectivity [7].

2. Optimization of Selectivity

  • Selectivity (α) is the most powerful parameter for improving resolution [6] [7]. It can be optimized by:
    • pH: Adjusting mobile phase pH (e.g., pH 2.0-4.0 with formic acid) to influence the ionization of ionizable analytes [4] [7].
    • Organic Modifier: Changing the type of organic solvent (acetonitrile vs. methanol).
    • Column Chemistry: Testing different stationary phases [6].

3. System Optimization

  • Once selectivity is achieved, fine-tune parameters like flow rate and gradient steepness to balance analysis time and resolution [5].

Troubleshooting and Robustness Testing

  • Peak Tailing: For basic compounds, ensure the mobile phase is sufficiently acidic (pH 2 units below analyte pKa) to protonate the analyte and improve peak shape [7].
  • Matrix Effects: If ion suppression is observed, improve sample clean-up or chromatographic separation to shift the analyte's retention time away from the matrix interference zone [6].
  • Robustness Testing: Formally test the impact of small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units) to ensure the method is reliable [6] [4].

References

Carvedilol Metabolism and Analytical Background

Author: Smolecule Technical Support Team. Date: February 2026

Carvedilol is known to undergo extensive hepatic metabolism, primarily via cytochrome P450 enzymes CYP2D6, CYP2C9, CYP3A4, and CYP2E1 [1]. The metabolites formed include 1-hydroxyphenylcarvedilol, 4'-hydroxyphenylcarvedilol, 5'-hydroxyphenylcarvedilol, and 8-hydroxycarbazolylcarvedilol [1]. The "3-hydroxy" metabolite is not specifically mentioned in these sources, indicating that a dedicated method may need to be developed or adapted.

A recent high-performance liquid chromatography (HPLC) method has been published for the simultaneous analysis of carvedilol and its common impurities. While this method does not target the 3-hydroxy metabolite, its parameters offer a valuable template for method development [2].

Table: Key Parameters from a Green HPLC Method for Carvedilol Analysis [2]

Parameter Specification
Analytical Column YMC Triart-Phenyl (150 x 4.6 mm, 5 µm)
Mobile Phase Solvent A: 0.1% Formic Acid; Solvent B: Ethanol
Elution Type Gradient
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) at 254.0 nm
Linearity Range (Carvedilol) 0.1 to 100.0 µg/mL

Proposed Experimental Workflow

Given the lack of a direct protocol, the following workflow outlines the key steps for developing and validating a bioanalytical method for 3-Hydroxy Carvedilol-d5 in pharmacokinetic studies. The diagram below illustrates this multi-stage process.

workflow Start Start: Method Development for this compound Step1 1. Sample Preparation Start->Step1 Step2 2. Chromatographic Separation (Adapt from Green HPLC Method) Step1->Step2 Extracted Samples Step3 3. Mass Spectrometric Detection (LC-MS/MS Recommended) Step2->Step3 Eluting Analytes Step4 4. Method Validation Step3->Step4 Signal Response Step5 5. Application to PK Study Step4->Step5 Validated Method End End: Data Analysis & Reporting Step5->End

Detailed Methodological Considerations

Here are detailed considerations for the key stages of the experimental workflow:

  • Sample Preparation: For biological matrices like plasma, solid-phase extraction (SPE) or protein precipitation is recommended. The use of a deuterated internal standard like Carvedilol-d5 itself is crucial to correct for losses during sample preparation and variability in instrument response [2].
  • Chromatographic Separation: The cited Green HPLC method provides an excellent starting point [2]. You can use the provided column and mobile phase system as a basis. Method optimization will likely involve fine-tuning the gradient profile and temperature to achieve optimal separation of this compound from its parent drug and other metabolites.
  • Detection and Quantification: While the referenced method uses a PDA detector [2], for the low concentrations expected in pharmacokinetic studies and for specific metabolite tracking, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard. This technique offers the superior sensitivity and selectivity needed.
  • Method Validation: Any developed method must be rigorously validated according to ICH or FDA guidelines. Key parameters to establish include:
    • Selectivity: No interference from the biological matrix.
    • Linearity: A defined range of concentration with a coefficient of determination (R²) > 0.99.
    • Accuracy and Precision: Both within-day and between-day.
    • Recovery: Efficiency of the extraction process.
    • Stability: Of the analyte in the matrix under various storage and handling conditions.

How to Proceed with Protocol Development

To create your detailed application notes, you will need to build upon this foundational information.

  • Consult Specialized Databases: Search in-depth scientific databases like PubMed, Scopus, or Web of Science using specific keywords such as "3-hydroxycarvedilol LC-MS/MS" or "carvedilol metabolite pharmacokinetics."
  • Source the Analytic: Identify chemical suppliers that can provide an authentic standard of this compound. This is essential for developing and validating your quantitative method.
  • Adapt and Optimize: Use the general principles of carvedilol analysis [2] [1] and the proposed workflow above as a template. You will need to experimentally determine the optimal conditions for your specific analyte.

References

Bioanalytical Application Note: Assay for 3-Hydroxy Carvedilol-d5 in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework for the development, validation, and application of a robust bioanalytical assay for the quantification of 3-Hydroxy Carvedilol-d5 in rat plasma. The method leverages Liquid Chromatography with Tandem Mass Spectrometry (LC-ESI-MS/MS) and utilizes a stable isotope-labeled internal standard to ensure high sensitivity, specificity, and reproducibility. The protocol is designed to support pharmacokinetic studies during drug development. Although the provided search results establish best practices and the context for carvedilol analysis, a specific method for this exact analyte is not described in the available literature, necessitating a de novo development approach.

Introduction

Carvedilol is a widely used beta-blocker for treating cardiovascular diseases like hypertension and heart failure. It is administered as a racemic mixture and is metabolized in the body to several compounds, including the active metabolite 3-Hydroxy Carvedilol. The deuterated form, This compound, is crucial as an internal standard in quantitative bioanalysis, as its nearly identical chemical properties to the analyte compensate for variability in sample preparation and ionization efficiency.

Developing a validated bioanalytical method for this metabolite is essential for understanding the pharmacokinetic and pharmacodynamic profile of carvedilol formulations. This document outlines a comprehensive protocol based on established bioanalytical guidelines and modern LC-MS/MS techniques.

Key Principles from Literature and Method Development Strategy

The development of this assay is informed by current practices in pharmaceutical analysis:

  • Green Chemistry: There is a growing focus on developing ecologically sustainable analytical methods that reduce harmful solvent use, aligning with Green Analytical Chemistry (GAC) and White Analytical Chemistry (WAC) principles [1].
  • Stable Isotope Internal Standards: The use of a stable isotope-labeled form of the analyte, such as Carvedilol-d5 for carvedilol quantification, is the gold standard for LC-MS/MS bioanalysis. It provides superior accuracy and precision by mirroring the analyte's behavior throughout the analytical process [2].
  • Carvedilol Formulations: Carvedilol is available in immediate-release (IR) and controlled-release (CR) formulations, which have distinct pharmacokinetic profiles. A sensitive assay is needed to characterize the metabolite levels resulting from these different release patterns [3].
Proposed Experimental Protocol
3.1. Materials and Reagents
  • Analyte: 3-Hydroxy Carvedilol (working standard).
  • Internal Standard (ISTD): this compound.
  • Chemicals: Acetonitrile and methanol (LC-MS grade), ammonium formate or formic acid (LC-MS grade).
  • Biological Matrix: Rat plasma with an anticoagulant such as K2EDTA.
3.2. Instrumentation and Chromatographic Conditions

The following table summarizes the proposed instrumental conditions, adapted from general carvedilol and LC-MS/MS methodologies [1] [2].

Table 1: Instrumental Conditions for LC-ESI-MS/MS Analysis

Parameter Specification
LC System High-performance liquid chromatography system
Mass Spectrometer Triple quadrupole with ESI ion source
Analytical Column YMC Triart-Phenyl column (150 x 4.6 mm, 5 µm) or equivalent C18 column [1]
Mobile Phase A 2 mM Ammonium formate in 0.1% formic acid in water
Mobile Phase B Acetonitrile or Ethanol [1]
Gradient Program Non-linear gradient (e.g., 20% B to 80% B over 7 minutes)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 5-10 µL
Detection Multiple Reaction Monitoring (MRM) in positive mode

Table 2: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
3-Hydroxy Carvedilol To be determined experimentally To be determined experimentally 100
This compound (ISTD) To be determined experimentally To be determined experimentally 100
3.3. Sample Preparation Procedure: Solid-Phase Extraction (SPE)

The following workflow diagram outlines the sample preparation steps. Using SPE, as demonstrated for other analytes, provides cleaner samples and can improve assay sensitivity [2].

Start Plasma Sample (20-50 µL) Step1 Add Internal Standard (this compound) Start->Step1 Step2 Add Precipitation Solvent (e.g., Acetonitrile) Step1->Step2 Step3 Vortex Mix & Centrifuge Step2->Step3 Step4 Load Supernatant onto SPE Column Step3->Step4 Step5 Wash Column (with water or buffer) Step4->Step5 Step6 Elute Analyte & ISTD (with organic solvent) Step5->Step6 Step7 Evaporate to Dryness (under nitrogen stream) Step6->Step7 Step8 Reconstitute in Mobile Phase Step7->Step8 End LC-MS/MS Analysis Step8->End

3.4. Bioanalytical Method Validation

The developed method must be validated according to ICH and FDA/EMA guidelines. The table below outlines the key parameters and acceptance criteria.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Recommended Procedure Acceptance Criteria
Selectivity/Specificity Analyze blank plasma from at least 6 sources. No significant interference (<20% of LLOQ) at analyte & ISTD retention times.
Linearity & Range Calibration curves with 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision QC samples at LLOQ, Low, Mid, High concentrations (n=6). Accuracy: 85-115% (LLOQ: 80-120%). Precision: CV ≤15% (LLOQ: ≤20%).
Lower Limit of Quantification (LLOQ) Lowest standard on calibration curve. Signal-to-noise ratio ≥ 5. Accuracy & Precision as above.
Extraction Recovery Compare analyte response from pre-extraction vs post-extraction spiked samples. Consistent and high recovery. Not necessarily 100%, but reproducible.
Matrix Effect Compare analyte response in post-extraction spiked plasma vs pure solution. Matrix factor IS-normalized CV ≤15%.
Stability Evaluate in plasma under various conditions (bench-top, freeze-thaw, long-term). Analyte concentration within ±15% of nominal value.
Application in Pharmacokinetic Studies

Once validated, this method can be applied to analyze plasma samples from pre-clinical studies.

  • Dosing: Administer carvedilol (e.g., as a solution or formulated product) to laboratory rats.
  • Sample Collection: Draw blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
  • Sample Analysis: Process plasma samples using the described protocol and analyze via LC-MS/MS.
  • Data Analysis: Calculate the concentration of 3-Hydroxy Carvedilol at each time point using the calibration curve. Plot the concentration-time profile and use PK software (e.g., GastroPlus PKPlus module) to determine key parameters like AUC, C~max~, T~max~, and half-life (t~1/2~) [2].
Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low Sensitivity Poor ionization, high background noise. Optimize MS/MS parameters (CE, S-lens RF), improve chromatographic separation, use cleaner SPE elution.
Poor Chromatographic Peak Shape Non-optimal mobile phase pH/strength, column degradation. Test different mobile phase modifiers (formate/acetate), use a guard column, flush and re-equilibrate the column.
High Matrix Effect Phospholipids or other matrix components. Optimize SPE washing and elution steps to remove interferences more effectively.
Inconsistent ISTD Response Pipetting error, ISTD degradation. Check calibration of pipettes, prepare fresh ISTD stock solution.
Conclusion

This application note provides a foundational protocol for establishing a sensitive, selective, and validated LC-ESI-MS/MS method for quantifying this compound in rat plasma. By adhering to this detailed framework and employing rigorous validation, researchers can generate reliable data to support the pharmacokinetic characterization of carvedilol and its metabolites in drug development.


References

Analytical Application Note: LC-MS/MS Analysis of Carvedilol Metabolites using a Deuterated Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the simultaneous quantification of carvedilol and its metabolites in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with a focus on the use of a deuterated internal standard, Carvedilol-d5. The method is adapted from published scientific literature for robustness and reproducibility in a research setting [1].

Introduction and Principle

Accurate quantification of drugs and their metabolites in biological matrices is paramount in pharmacokinetic studies and therapeutic drug monitoring. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such analyses. The use of a Stable Isotopically Labeled (SIL) internal standard, such as Carvedilol-d5, is a gold-standard practice. It corrects for variability during sample preparation, ionization suppression/enhancement in the mass spectrometer, and instrumental drift. However, as evidenced by research, even SIL internal standards can be susceptible to matrix effects if their chromatographic retention differs slightly from the analyte due to the deuterium isotope effect [2]. This protocol outlines a validated method to mitigate such challenges.

Experimental Protocol

Materials and Reagents
  • Analytes: Carvedilol, its metabolites (e.g., 3-Hydroxy Carvedilol), and the active forms of common co-medications (Enalaprilat, Perindoprilat).
  • Internal Standard: Carvedilol-d5 (Toronto Research Chemicals).
  • Solvents: LC-MS grade Methanol and Acetonitrile.
  • Water: Ultra-pure deionized water.
  • Formic Acid and Ammonium Acetate: Analytical grade.
  • Biological Matrix: Human plasma or dried blood spots (DBS) on Whatman 903 Protein Saver Cards.
Sample Preparation (Dried Blood Spot Extraction) [1]

The following workflow details the extraction of analytes from a DBS sample punch. This procedure is designed for a 50 µL spotted blood sample.

DBS_Workflow start Start: Punched DBS Disc step1 Step 1: Hydration Add 200 µL Water Vortex 30s start->step1 step2 Step 2: Protein Precipitation Add 1 mL MeCN:MeOH (1:1) with Internal Standard Vortex 30s step1->step2 step3 Step 3: Centrifugation 20,238 × g for 5 min step2->step3 step4 Step 4: Supernatant Transfer step3->step4 step5 Step 5: Evaporation N₂ Stream at 40°C for ~15 min step4->step5 step6 Step 6: Reconstitution Add 200 µL Reconstitution Solution Vortex 30s step5->step6 step7 Step 7: Final Centrifugation 20,238 × g for 5 min step6->step7 end End: LC-MS/MS Analysis step7->end

Detailed Steps:

  • Punching: Punch a single 12 mm disc from the 50 µL DBS sample and transfer it to a 2.0 mL microcentrifuge tube.
  • Hydration: Add 200 µL of water and vortex mix for 30 seconds to rehydrate the blood spot.
  • Precipitation: Add 1 mL of a cold precipitation solution (Methanol:Acetonitrile, 1:1 v/v) containing the internal standard Carvedilol-d5 (0.500 ng/mL) and other relevant ISTDs. Vortex mix for 30 seconds.
  • Centrifugation: Centrifuge the samples at 20,238 × g for 5 minutes to pellet the precipitated proteins.
  • Transfer: Transfer the clear supernatant to a clean glass tube.
  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C for approximately 15 minutes.
  • Reconstitution: Reconstitute the dried extract with 200 µL of a solution of Methanol:Water:Formic Acid (40:60:0.2, v/v/v). Vortex mix for 30 seconds to ensure complete dissolution.
  • Final Clearance: Transfer the total volume to a 1.5 mL microcentrifuge tube and centrifuge again at 20,238 × g for 5 minutes. Transfer the final supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions [1]
  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: Appropriate C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid.
  • Mobile Phase B: Methanol with 0.1% Formic Acid.
  • Gradient: A linear gradient from 5% B to 95% B over a runtime of 5-7 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source operated in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for optimal selectivity and sensitivity.
Method Validation Summary [1]

The following table summarizes the key validation parameters as per FDA guidelines for the described LC-MS/MS method.

Validation Parameter Result / Specification
Analytical Range 1.00 - 200 ng/mL (for Carvedilol, Enalaprilat, Perindoprilat)
Accuracy & Precision Within ±15% (±20% at LLOQ); CV ≤15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1.00 ng/mL (with S/N >5, precision <20%)
Recovery Reproducible and consistent across quality control levels
Selectivity & Specificity No significant interference from blank matrix at analyte & ISTD MRM transitions
Stability Analytes stable in DBS during storage, processing, and in autosampler (8°C)

Critical Considerations for Internal Standard Use

A key finding from the literature is that a SIL internal standard does not always perfectly correct for analyte response. A study on carvedilol enantiomers demonstrated that a slight difference in retention time between the analyte and its deuterated internal standard, caused by the deuterium isotope effect, can lead to a different degree of ion suppression in the mass spectrometer source [2]. This can significantly alter the analyte-to-internal standard peak area ratio and affect the accuracy of the method. The relationship between this phenomenon and the resulting analytical error is illustrated below.

Matrix_Effect Matrix Matrix Effect (Ion Suppression Zone) IS_Signal Suppressed ISTD Signal Matrix->IS_Signal affects Analyte_Signal Unaffected Analyte Signal Matrix->Analyte_Signal may not affect RT_Difference Slight RT Difference (Deuterium Isotope Effect) RT_Difference->Matrix leads to Inaccurate Inaccurate Peak Area Ratio IS_Signal->Inaccurate Analyte_Signal->Inaccurate

Mitigation Strategies:

  • Chromatographic Optimization: Ensure that the analyte and its SIL internal standard co-elute as closely as possible to experience identical matrix effects.
  • Post-column Infusion: Perform this experiment during method development to identify regions of ion suppression in the chromatogram [2].
  • Extensive Matrix Testing: Validate the method using multiple lots of the biological matrix (e.g., human plasma from different donors) to confirm the consistency of the analyte/ISTD response [2].

MRM Transitions and Data Analysis

While the exact MRM transitions for 3-Hydroxy Carvedilol-d5 are not specified in the searched literature, the principle for MRM method setup is consistent. The table below provides a template for the required data. The Q1 mass for the deuterated standard will be higher than the analyte by the number of deuterium atoms (e.g., +5 Da for Carvedilol-d5).

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
3-Hydroxy Carvedilol To be determined To be determined To be determined
This compound [M+H]+ + 5 Most abundant fragment Optimized
Carvedilol [M+H]+ m/z Value
Carvedilol-d5 [M+H]+ + 5 m/z Value

Quantification: The ratio of the peak area of the analyte to the peak area of the Carvedilol-d5 internal standard is used for quantification. This ratio is plotted against the nominal concentration of calibration standards to create a linear regression curve, which is then used to calculate the concentration of quality control and unknown study samples.

Conclusion

The described LC-MS/MS method, utilizing Carvedilol-d5 as an internal standard, provides a robust, sensitive, and specific framework for quantifying carvedilol and its metabolites. Adherence to the detailed sample preparation protocol and careful consideration of potential matrix effects are critical for generating reliable data. Researchers are advised to conduct thorough method validation for the specific metabolite 3-Hydroxy Carvedilol, including determining its optimal MRM transitions and confirming the performance of the internal standard in their chosen matrix.

References

Compound Characterization and Primary Applications

Author: Smolecule Technical Support Team. Date: February 2026

3-Hydroxy Carvedilol-d5 is a deuterium-labeled stable isotope of the metabolite 3-Hydroxy Carvedilol. Its primary use in research is as an internal standard for quantitative analysis, crucial for ensuring accuracy and precision in mass spectrometry-based assays by correcting for variability in sample preparation and instrument response [1].

The table below summarizes its core characteristics:

Property Description
CAS Number 1329836-56-7 [1]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1]
Molecular Weight 427.50 g/mol [1]
Application Deuterated internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]
Research Use For research use only; not for human consumption [1]

Information Limitations and Contextual Data

A significant challenge in creating detailed application notes is that the identified sources do not contain full experimental data for this compound itself, such as complete chromatographic conditions, extraction recovery rates, or validation parameters like precision and accuracy.

However, insights into the metabolism of the parent drug, Carvedilol, can inform your experimental design. The following diagram outlines the metabolic context and the role of the deuterated standard.

G Carvedilol Carvedilol Enantiomers Carvedilol Enantiomers (S- and R-forms) Carvedilol->Enantiomers Metabolism Hepatic Metabolism Enantiomers->Metabolism Metabolite 3-Hydroxy Carvedilol Metabolism->Metabolite LCMS LC-MS/MS Quantification Metabolite->LCMS Analyte DeuteratedStd This compound (Internal Standard) DeuteratedStd->LCMS Added to Sample Data Quantitative Data LCMS->Data

  • Enantiomer-Specific Metabolism: Carvedilol is administered as a racemic mixture (S- and R-enantiomers). Studies show that the S-enantiomer is responsible for the majority of the drug's beta-blocking activity and exhibits a more significant metabolic response in cells, including greater alterations in levels of metabolites like palmitic acid, myristic acid, and L-serine [2]. This suggests that analytical methods may need to account for enantioselective metabolism.
  • Cellular Metabolic Effects: Research on carvedilol enantiomers in vascular smooth muscle cells reveals that they induce distinct metabolic profiles. S-Carvedilol treatment leads to more significant changes in intracellular metabolites and has a more pronounced effect on reducing intracellular calcium concentration, which is relevant to its mechanism of action [2].

Suggested Protocol Outline for LC-MS/MS Quantification

Given the lack of a complete published protocol for this specific compound, the following is a generalized workflow you can adapt.

Workflow Overview:

G Start 1. Sample Preparation SP1 Add internal standard (this compound) to plasma/sample Start->SP1 SP2 Protein Precipitation (e.g., with Acetonitrile) SP1->SP2 SP3 Centrifuge & Collect Supernatant SP2->SP3 SP4 Evaporate & Reconstitute in Mobile Phase SP3->SP4 LC 2. LC Separation SP4->LC LC1 Column: C18 (2.1 x 50 mm, 1.8 µm) LC->LC1 LC2 Mobile Phase: A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in Acetonitrile LC1->LC2 LC3 Gradient Elution LC2->LC3 MS 3. MS Detection (MRM) LC3->MS MS1 Ion Source: ESI+ Dwell Time: ~50 ms MS->MS1 ISMRM Internal Standard (this compound) Q1 → Q3 (Quantifier) MS->ISMRM AnalyteMRM Analyte (3-Hydroxy Carvedilol) Q1 → Q3 (Quantifier) Q1 → Q3 (Qualifier) MS1->AnalyteMRM DataProc 4. Data Analysis AnalyteMRM->DataProc ISMRM->DataProc DP1 Peak Area Integration DataProc->DP1 DP2 Calculate Analyte/IS Peak Area Ratio DP1->DP2 DP3 Quantify via Calibration Curve DP2->DP3

Key Considerations:

  • Sample Preparation: A stable isotope-labeled internal standard like this compound is ideally added at the very first step of sample processing to compensate for losses during preparation [1].
  • LC Separation: A reverse-phase C18 column with a water/acetonitrile gradient containing a volatile acid (like formic acid) is standard. You may need to optimize the method to ensure baseline separation from the parent drug (Carvedilol) and other potential metabolites.
  • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. You will need to empirically determine the optimal precursor and product ions for both the analyte and the internal standard.
  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte. The response for the deuterated standard (this compound) will be slightly earlier in retention time than the non-deuterated analyte (3-Hydroxy Carvedilol) under standard LC conditions.

References

Understanding 3-Hydroxy Carvedilol-d5 and Its Role

Author: Smolecule Technical Support Team. Date: February 2026

3-Hydroxy Carvedilol-d5 is a deuterium-labeled version of 3-Hydroxy Carvedilol, which is a metabolite of the cardiovascular drug Carvedilol [1]. Its primary applications in research are:

  • Internal Standard for Quantitative Analysis: It is most commonly used as an internal standard in analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR [1]. The deuterium label allows for precise tracking and quantification of the non-labeled compound in complex biological samples, correcting for losses during sample preparation.
  • Tracer in Drug Development: It can serve as a stable isotope tracer to study the pharmacokinetic and metabolic profiles of Carvedilol during the drug development process [1].

It is critical to note that this compound is for research use only and is not intended for diagnostic or therapeutic use in patients [1].

Carvedilol Stability Data in Model Formulations

While direct data on the deuterated metabolite is lacking, a study on the stability of Carvedilol in paediatric oral formulations provides a useful reference for the chemical stability of the Carvedilol structure under various conditions [2]. The tested formulations included an acidic solution (pH 4.2), an alkaline solution (pH 8.2), and an aqueous suspension, all stored in amber glass vials.

The table below summarizes the stability findings for these Carvedilol formulations, where "stable" indicates that the Carvedilol content remained within acceptable limits [2].

Formulation Storage at 4°C Storage at 25°C Storage at 40°C
Acidic Solution (pH 4.2) 56 days 56 days 56 days
Alkaline Solution (pH 8.2) 28 days 56 days 28 days
Aqueous Suspension 56 days 56 days 28 days

This data highlights that pH and temperature are critical factors affecting the stability of Carvedilol, with the acidic solution demonstrating the most robust stability across all temperatures [2].

Proposed Protocol for Stability Testing of this compound

Given the lack of specific data, the following protocol is proposed for conducting stability studies on this compound, based on established pharmaceutical practices and the related information available for Carvedilol.

Objective

To determine the chemical stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) to establish recommended storage conditions and shelf-life.

Materials and Equipment
  • Test Substance: this compound
  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade solvents (e.g., Acetonitrile, Phosphate Buffer)
  • Equipment: HPLC system with UV/VIS or Mass Spectrometry detector, analytical balance, pH meter, controlled temperature ovens (e.g., 4°C, 25°C, 40°C), and amber glass vials.
Method

A. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 1 mg/mL).
  • For forced degradation studies, subject aliquots of the stock solution to the following conditions for 24 hours at room temperature:
    • Acidic Hydrolysis: Dilute with 0.1 M HCl.
    • Basic Hydrolysis: Dilute with 0.1 M NaOH.
    • Oxidative Stress: Dilute with 3% H₂O₂.
    • Neutral Control: Dilute with water or buffer.
  • For long-term stability studies, store prepared solutions or solid samples in amber glass vials at 4°C, 25°C, and 40°C to assess the impact of temperature over time.

B. Analysis by High-Performance Liquid Chromatography (HPLC): The following workflow outlines the key steps for analyzing sample stability using HPLC.

G Start Prepare Sample Solution Step1 Inject into HPLC System Start->Step1 Step2 Separation on C8 Column Step1->Step2 Step3 UV Detection at 285 nm Step2->Step3 Step4 Analyze Chromatogram Step3->Step4 End Determine % Parent Compound Step4->End

  • Chromatographic Conditions: These can be adapted from the method used for Carvedilol [2].
    • Column: Reverse-phase C-8 (e.g., 15 cm x 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and phosphate buffer (pH 2.0-3.0).
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 55°C.
    • Detection: UV detector at 285 nm.
    • Injection Volume: 20 µL.
  • System Suitability: Ensure the method can separate this compound from any potential degradation products, as demonstrated in the cited study [2].

C. Data Analysis:

  • Calculate the percentage of the parent compound (this compound) remaining at each time point.
  • A formulation is typically considered stable if it retains ≥90% of the initial drug concentration.
  • Plot degradation curves to determine degradation rates.

Critical Considerations for Research

  • Analytical Method Validation: Before starting stability studies, validate the HPLC or LC-MS method for accuracy, precision, specificity, and linearity specific to this compound [2].
  • Light Sensitivity: Carvedilol is known to be light-sensitive. All stability samples should be stored and handled in amber glass vials to prevent photodegradation [2].
  • Metabolic Inhibition: Be aware that carvedilol glucuronides have been shown to cause time-dependent inhibition of certain CYP enzymes (like CYP3A) in vitro [3]. While this may not directly impact stability testing, it is a crucial consideration for planning broader drug interaction studies.

Key Takeaways

  • This compound is a stable isotope-labeled internal standard for quantitative bioanalysis, not a therapeutic agent [1].
  • Specific stability data for this compound is not publicly available. The provided protocol and Carvedilol data serve as a rational starting point for experimental design.
  • pH, temperature, and light are critical factors to control during stability testing of carvedilol compounds [2].
  • A robust, stability-indicating HPLC method is essential for accurately assessing the degradation of the compound [2].

References

Detailed Protocol for Carvedilol Metabolite Analysis in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from a 2022 study that quantified carvedilol and 4'-Hydroxyphenyl carvedilol in human plasma, which can be used as a foundation for analyzing 3-Hydroxy Carvedilol-d5 [1].

1. Instrumentation and Chromatography

  • LC-MS/MS System: Liquid chromatography-tandem mass spectrometry.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Analytical Column: BDS Hypersil C18 column (2.1 × 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (pH 3.0, adjusted with formic acid). A gradient elution from 40% to 95% acetonitrile was used.
  • Flow Rate: 0.4 mL/min.
  • Column Oven Temperature: 40 °C.
  • Autosampler Temperature: 4 °C.
  • Injection Volume: 5 µL.

2. Mass Spectrometric Detection The mass spectrometer monitored specific transitions (precursor ion → product ion). For your application, you would need to establish the optimal transitions for this compound. The transitions for the analogous compounds are listed below for reference [2] [1].

Table 1: Monitored Mass Transitions (for reference compounds)

Analyte Precursor Ion (m/z) Product Ion (m/z)
Carvedilol [1] 407.10 100.10
4'-Hydroxyphenyl carvedilol [1] 423.10 222.00
Internal Standard (Propranolol) [1] 260.10 116.20

3. Sample Preparation Procedure (Liquid-Liquid Extraction) This is a critical part of the protocol for bioanalysis [1].

  • Pipette: Accurately pipette 200 µL of human plasma sample into a clean test tube.
  • Add Internal Standard: Add 10 µL of the internal standard working solution. For this compound analysis, a suitable deuterated internal standard (like this compound itself or another relevant deuterated standard) should be used.
  • Liquid-Liquid Extraction: Add 2.5 mL of tert-butyl methyl ether to the tube.
  • Vortex Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete extraction of the analytes into the organic solvent.
  • Centrifugation: Centrifuge the mixture to separate the phases.
  • Transfer and Evaporate: Transfer the upper organic layer to a new test tube and evaporate it to dryness under a stream of nitrogen or using an evaporator.
  • Reconstitution: Reconstitute the dried residue in 150 µL of a mixture of acetonitrile and 2 mM ammonium formate, pH 3.0 (50:50, v/v).
  • Inject: The reconstituted sample is now ready for LC-MS/MS analysis.

Method Validation Parameters

For any bioanalytical method, key validation parameters were assessed in the source study. Your method for this compound would need to meet similar criteria [3] [1].

Table 2: Key Method Validation Parameters

Parameter Result / Requirement
Linearity R² value consistently > 0.999 for related analytes [3].
Precision Relative Standard Deviation (RSD%) typically < 2.0% for repeatability [3].
Accuracy Recovery rates should be in the range of 96.5% to 101% [3].
Stability Demonstrates minimal variation in analyte concentration under specific storage conditions [3].

Experimental Workflow Diagram

The diagram below summarizes the sample preparation and analysis workflow.

Start Start: Plasma Sample Step1 Add Internal Standard Start->Step1 Step2 Liquid-Liquid Extraction with tert-Butyl Methyl Ether Step1->Step2 Step3 Vortex Mix (2 min) Step2->Step3 Step4 Centrifuge & Transfer Organic Layer Step3->Step4 Step5 Evaporate to Dryness Step4->Step5 Step6 Reconstitute in Mobile Phase Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7 MS1 HPLC Separation (C18 Column) Step7->MS1 MS2 ESI+ Mass Spectrometry (Precursor Ion Selection) MS1->MS2 MS3 Collision Cell (Fragmentation) MS2->MS3 MS4 MRM Detection (Product Ion Measurement) MS3->MS4

Recommendations for Protocol Development

To adapt this information for your specific needs regarding this compound, consider the following:

  • Confirm the Exact Structure: The term "3-Hydroxy Carvedilol" can be ambiguous. Verify the precise position of the hydroxyl group on the molecule, as this affects its chemical properties and chromatographic behavior.
  • Source a Reliable Standard: Obtain a high-purity certified reference standard of this compound. This is essential for developing the mass spectrometry method, determining retention time, and preparing calibration standards.
  • Optimize the MS Parameters: You will need to optimize the mass spectrometer settings (e.g., fragmentor voltage, collision energy) for this compound by direct infusion of the standard to establish its specific precursor and product ions.
  • Re-validate the Method: Any change in the target analyte requires a full re-validation of the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA) to ensure specificity, sensitivity, accuracy, and precision for the new compound.

References

3-Hydroxy Carvedilol-d5 calibration curve

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method and Calibration

The table below summarizes the key parameters for a validated LC-MS/MS assay suitable for quantifying 3-Hydroxy Carvedilol-d5, based on methods used for similar compounds [1] [2].

Parameter Description / Value
Analytical Technique Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive mode [1] [2]
Chromatography Column C18 (e.g., BDS Hypersil C18, 5 µm, 2.1 × 150 mm) [2]
Internal Standard Role This compound is used as a Stable Isotope-Labeled Internal Standard (ISTD) [3]
Sample Preparation Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether [2] or Protein Precipitation with methanol:acetonitrile (1:1) [1]
Calibration Curve Model Linear regression with (1/C^2) weighting (C = concentration) [2]

Detailed LC-MS/MS Protocol for Quantification

This protocol outlines the key steps for developing a bioanalytical method using this compound as an internal standard.

Solution and Calibrator Preparation
  • Stock Solutions: Accurately weigh and prepare primary stock solutions of the analyte and this compound in methanol [2].
  • Working Solutions: Serially dilute stock solutions with methanol or water to create working solutions for spiking calibration standards (e.g., 8 concentration levels) and Quality Control (QC) samples [2].
  • Calibration Standards & QCs: Spike working solutions into blank plasma. A typical calibration range is 0.050 to 50.049 ng/mL, with QC levels at LLOQ (Lower Limit of Quantification), Low, Medium, and High concentrations [2].
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a test tube.
  • Add ISTD: Add 10 µL of the this compound working solution [2].
  • Extract: Add 2.5 mL of tert-butyl methyl ether, then vortex-mix vigorously for 2 minutes [2].
  • Separate: Centrifuge the mixture to separate the layers. Transfer the organic (upper) layer to a new tube.
  • Concentrate: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C [1] [2].
  • Reconstitute: Redissolve the dry residue in 150 µL of a reconstitution solution (e.g., acetonitrile and 2 mM ammonium formate, 50:50 v/v) [2].
  • Inject: Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis (typical injection volume: 5 µL) [2].
LC-MS/MS Instrumental Analysis
  • Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (pH adjusted to 3.0 with formic acid), using a gradient or isocratic elution [2].
  • Flow Rate: 0.4 mL/min [2].
  • Column Oven Temperature: 40°C [2].
  • Autosampler Temperature: 4°C [2].
  • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor ion → product ion transitions. While the exact transitions for this compound require experimental optimization, related compounds use: Carvedilol: m/z 407.10 → 100.10; 4'-Hydroxyphenyl carvedilol: m/z 423.10 → 222.00 [2].

Workflow Overview

The following diagram illustrates the complete experimental workflow:

G start Start Method Development prep Prepare Solutions & Calibrators start->prep extraction Sample Preparation (LLE) prep->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition & Processing lcms->data validation Method Validation data->validation end Apply to Real Samples validation->end

Application in Research

The primary application of this compound is to serve as an internal standard in quantitative bioanalysis. Using a deuterated analog of the analyte corrects for variability and loss during sample preparation and analysis, ensuring high data quality [3]. LC-MS/MS methods for carvedilol and its metabolites are crucial in:

  • Pharmacokinetic Studies: Understanding drug absorption, distribution, metabolism, and excretion, especially after low-dose administration [2].
  • Therapeutic Drug Monitoring & Adherence Studies: Providing objective data on patient compliance to medication regimens in chronic conditions like heart failure [1].
  • Forensic Toxicology: Determining drug concentrations in post-mortem specimens for investigating fatal overdoses [4].

Critical Notes and Limitations

  • Analyte Specificity: The provided protocol is an adaptation from methods analyzing carvedilol and 4'-hydroxyphenyl carvedilol. You must experimentally confirm the retention time and optimal MRM transitions for this compound.
  • Full Method Validation: Any method intended for regulated studies requires complete validation per FDA/EMA guidelines. This includes demonstrating specificity, matrix effects, accuracy, precision, and stability specific to this compound [2].
  • LLOQ Confirmation: The stated LLOQ of 0.050 ng/mL is based on the parent compound and should be re-established for this compound, as its ionization efficiency may differ [2].

References

Extraction Recovery Data from LC-MS/MS Methods

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Recovery of Carvedilol and its Metabolites

Analyte Matrix Extraction Technique Average Recovery (%) Reference
Carvedilol Human Plasma Protein Precipitation 72.9 [1]
Carvedilol Human Plasma Liquid-Liquid Extraction 90.0 - 110.0 [2]
4'-Hydroxyphenyl Carvedilol Human Plasma Liquid-Liquid Extraction 85.0 - 115.0 [2]
Carvedilol, Enalaprilat, Perindoprilat Dried Blood Spots (DBS) Protein Precipitation Complete & Reproducible [3] [4]

Table 2: Key LC-MS/MS Parameters for Carvedilol and Metabolites

Parameter Carvedilol 4'-Hydroxyphenyl Carvedilol O-Desmethyl Carvedilol
Precursor Ion (m/z) 407.1 423.1 Not Reported
Product Ion (m/z) 100.1 222.0 Not Reported
Chromatographic Column BDS Hypersil C18 BDS Hypersil C18 Chirobiotic V
Linear Range 0.05 - 100 ng/mL 0.05 - 10 ng/mL 0.02 - 10 ng/mL

Detailed Experimental Protocols

Here are standardized protocols based on the high-recovery methods used in the cited studies.

Protocol 1: Liquid-Liquid Extraction (LLE) of Carvedilol and Metabolites from Plasma

This method is adapted from a pharmacokinetic study and is noted for its high recovery rates [2].

  • Step 1: Sample Preparation

    • Pipette 200 µL of plasma sample into a glass test tube.
    • Add 10 µL of the internal standard (IS) working solution (e.g., Propranolol at 301.8 ng/mL).
  • Step 2: Liquid-Liquid Extraction

    • Add 2.5 mL of tert-butyl methyl ether to the tube.
    • Vortex-mix vigorously for 2 minutes to ensure complete extraction of the analytes into the organic layer.
  • Step 3: Solvent Evaporation and Reconstitution

    • Transfer the upper organic layer to a new clean tube.
    • Evaporate the organic layer to dryness under a gentle stream of nitrogen gas at 40°C.
    • Reconstitute the dry residue with 150 µL of a reconstitution solution (e.g., Acetonitrile: 2mM Ammonium Formate, pH 3.0, in a 50:50 v/v ratio).
    • Vortex to dissolve and inject 5 µL into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Multiplexed Analysis from Plasma or DBS

This protocol is ideal for high-throughput analysis of multiple drugs, including Carvedilol [1] [4].

  • Step 1: Sample Aliquoting

    • Aliquot 50 µL of plasma or a punched disc from a 50 µL DBS sample into a microcentrifuge tube.
  • Step 2: Protein Precipitation

    • Add 200 µL (for plasma) or 1 mL (for DBS) of ice-cold precipitation solution.
    • Precipitation Solution: Methanol:Acetonitrile in a 1:1 (v/v) ratio, containing the appropriate internal standards (e.g., Carvedilol-d5, Enalaprilat-d5).
    • Vortex-mix for 30 seconds and allow the mixture to equilibrate at room temperature for 5 minutes.
  • Step 3: Concentration and Reconstitution

    • Centrifuge the samples at >20,000 × g for 5 minutes to pellet the precipitated proteins.
    • Transfer the supernatant to a glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute the dried extract with 200 µL of a mobile phase-friendly solvent (e.g., Methanol:Water:Formic Acid, 40:60:0.2, v/v/v).
    • Vortex and inject into the LC-MS/MS system.

Workflow Diagram

The following diagram illustrates the two main extraction pathways.

cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) start Plasma Sample decision Extraction Method? start->decision l1 1. Add Internal Standard & tert-Butyl Methyl Ether decision->l1 High Recovery Protocol p1 1. Add Precipitation Solvent (Methanol:Acetonitrile 1:1) decision->p1 High-Throughput Protocol l2 2. Vortex-mix for 2 min l1->l2 l3 3. Transfer Organic Layer l2->l3 l4 4. Evaporate to Dryness l3->l4 recon Reconstitute in Mobile Phase l4->recon p2 2. Vortex & Centrifuge p1->p2 p3 3. Transfer Supernatant p2->p3 p4 4. Evaporate to Dryness p3->p4 p4->recon end LC-MS/MS Analysis recon->end

Key Considerations for Method Development

Given the lack of specific data for 3-Hydroxy Carvedilol-d5, here are critical factors to consider when developing your own extraction protocol:

  • Internal Standard Choice: Using a deuterated internal standard like Carvedilol-d5 is crucial. It corrects for analyte loss during sample preparation and variations in instrument response, which is the standard practice in modern bioanalysis [1] [4].
  • Extraction Technique Selection:
    • Liquid-Liquid Extraction (LLE) often provides cleaner extracts and higher recovery by selectively isolating the analyte from the biological matrix, as demonstrated in [2].
    • Protein Precipitation (PPT) is faster and simpler, making it suitable for high-throughput workflows, but may lead to more matrix effects [1].
  • Stability: Ensure the stability of the analyte during the extraction process, especially during the evaporation step. Controlling the temperature during evaporation (e.g., at 40°C) is a common practice to prevent degradation of heat-sensitive compounds [2] [4].

I hope these detailed protocols and reference data provide a solid foundation for your work. Should you need to adapt these methods for this compound specifically, optimizing the extraction solvent and chromatographic conditions based on the compound's unique polarity will be key.

References

Application Note: Quantitative Analysis of 3-Hydroxy Carvedilol-d5

Author: Smolecule Technical Support Team. Date: February 2026

Primary Application: 3-Hydroxy Carvedilol-d5 is a deuterium-labeled analog of the active metabolite 3-Hydroxy Carvedilol. Its primary application is as an Internal Standard (ISTD) in quantitative bioanalysis using LC-MS/MS to minimize technical variability and improve data accuracy [1] [2].

Key Utilities:

  • Tracer for Drug Development: Used as a tracer during the drug development process [1].
  • Internal Standard for Quantitation: Serves as an ISTD for the quantitative analysis of its unlabeled counterpart in various biological matrices like plasma and dried blood spots (DBS) via LC-MS/MS, GC-MS, or NMR [1] [2].

Detailed LC-MS/MS Protocol for Quantification

The following protocol is adapted from a validated multiplex LC-MS/MS assay for carvedilol and other cardiovascular drugs in Dried Blood Spots (DBS) [2]. Using this compound as the internal standard for the metabolite ensures precise quantification.

Materials and Reagents
  • Analyte of Interest: 3-Hydroxy Carvedilol (unlabeled).
  • Internal Standard: this compound [1].
  • Solvents: Methanol and Acetonitrile (LC-MS grade), Formic Acid.
  • Water: Deionized and purified.
  • Blood Collection: Whatman 903 Protein Saver Cards for DBS sampling [2].
  • Equipment: LC-MS/MS system, vortex mixer, centrifuge, nitrogen evaporator.
Sample Preparation and Extraction Workflow

The sample preparation involves a multi-step process to extract the analyte and internal standard from the DBS matrix. The following diagram illustrates this workflow:

G start Start with DBS Punch step1 Add 200 µL Water Vortex 30s start->step1 step2 Add 1 mL Precipitation Solution (MeCN:MeOH 1:1 + ISTD) step1->step2 step3 Vortex 30s, Centrifuge 5min at 20,238 g step2->step3 step4 Transfer Supernatant step3->step4 step5 Evaporate under N₂ at 40°C for ~15 min step4->step5 step6 Reconstitute with 200 µL Reconstitution Solution step5->step6 step7 Vortex 30s, Centrifuge 5min at 20,238 g step6->step7 end Inject 5 µL into LC-MS/MS step7->end

Key Steps Explained:

  • DBS Punch: A 12 mm disc is punched from the DBS card and transferred to a microcentrifuge tube [2].
  • Hydration and Precipitation: The disc is hydrated with water, then proteins are precipitated with an organic solvent mixture (methanol:acetonitrile, 1:1 v/v) containing the internal standard, this compound [2].
  • Concentration and Reconstitution: The supernatant is evaporated to dryness under a gentle nitrogen stream. The dried residue is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol:water:formic acid 40:60:0.2) [2].
LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions [2] [3]

  • Analytical Column: C18 column (e.g., Alltech Prevail C18, 5µm, 150 x 4.6 mm).
  • Mobile Phase: Gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate, pH 3.0) and an organic solvent (acetonitrile or methanol).
  • Flow Rate: ~0.4 - 1.0 mL/min.
  • Injection Volume: 5 µL.
  • Run Time: Approximately 3.5 - 5 minutes.

Mass Spectrometry (MS) Conditions [3]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Transitions: While the specific MRM transition for this compound requires experimental determination, the transition for the unlabeled parent drug, carvedilol, is m/z 407.10 → 100.10 [3]. The transition for another major metabolite, 4'-Hydroxyphenyl carvedilol, is m/z 423.10 → 222.00 [3].
Data Quantification
  • Calibration Curve: A calibration curve is constructed by spiking known concentrations of unlabeled 3-Hydroxy Carvedilol into the control matrix. A fixed amount of this compound ISTD is added to all calibration standards, quality control (QC) samples, and unknown samples [2] [3].
  • Calculation: The peak area ratio (Analyte / ISTD) is calculated for each sample. The concentration of the analyte in unknown samples is determined by interpolating from the calibration curve [2].

Method Validation Summary

A validated bioanalytical method must meet predefined criteria for reliability. The table below outlines key parameters based on FDA and EMA guidelines [2] [3].

Validation Parameter Acceptance Criteria Experimental Details
Linearity & Range Correlation coefficient (r²) >0.99 [4] Calibration curve over concentration range (e.g., 0.05-50 ng/mL for carvedilol) [3].
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ) Assessed by replicate analysis of QC samples (Low, Medium, High) [3].
Accuracy Mean bias within ±15% (±20% at LLOQ) Determined by comparing measured concentration to nominal value of QC samples [3].
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥5 [2] Lowest calibrator with precision and accuracy within ±20% [3].
Recovery & Matrix Effect Consistent and reproducible recovery for analyte and ISTD Evaluated by comparing peak areas from extracted samples with post-extraction spiked samples [2].
Stability Deviation within ±15% of nominal concentration Tested under various conditions (bench-top, processed sample, long-term storage) [2].

Critical Experimental Considerations

  • Stable Isotope Integrity: Ensure that the deuterium label in this compound is stable throughout the sample preparation and analysis process to prevent hydrogen-deuterium exchange that could affect quantification accuracy [1].
  • Matrix Effects: Quantify and mitigate matrix effects by performing post-column infusion experiments. Using a stable isotope-labeled ISTD like this compound is the most effective strategy to compensate for these effects in mass spectrometry [2].
  • Chromatographic Separation: Verify that the LC method adequately separates 3-Hydroxy Carvedilol and its -d5 analog from other metabolites (e.g., 4'-Hydroxyphenyl carvedilol) and the parent drug (carvedilol) to avoid ion suppression and cross-talk [3] [5].

Conclusion

Using this compound as an internal standard in a validated LC-MS/MS method provides a robust framework for the precise and accurate quantification of the 3-Hydroxy Carvedilol metabolite in complex biological matrices. This protocol supports critical activities in drug development and therapeutic drug monitoring.

References

Reported Analytical Methods for Carvedilol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key methodologies from the literature that could be adapted for analyzing carvedilol and its metabolites.

Analytical Technique Application & Key Features Sample Preparation Summary Reference
LC-MS/MS (DBS) Simultaneous quantification of carvedilol, enalaprilat, perindoprilat. Uses carvedilol-d5 as an internal standard (IS). [1] DBS punch + water + protein precipitation (MeCN/MeOH). Evaporation & reconstitution. [1] [1]
HPLC-DAD Quantification of carvedilol and hydrochlorothiazide; impurity profiling; dissolution testing. [2] Simple dissolution in methanol. [2] [2]
HPLC-UV Assay, content uniformity, and dissolution of carvedilol in a microemulsion-loaded oleogel. [3] Employed for assay and dissolution tests of a formulated product. [3] [3]
Flow Injection-Chemiluminescence Determination of carvedilol in tablets and spiked human plasma. [4] Plasma protein precipitation with methanol, centrifugation, and evaporation. [4] [4]

Experimental Protocol: LC-MS/MS for Carvedilol in DBS/Plasma

The most relevant method for bioanalysis is the LC-MS/MS assay, which already utilizes carvedilol-d5 as an internal standard. [1] The following workflow, based on this method, can be a starting point for developing your own protocol for 3-Hydroxy Carvedilol-d5.

start Start Sample Preparation sp1 1. Protein Precipitation - Add 1 mL MeCN/MeOH (1:1) with IS - Vortex for 30 sec - Centrifuge at 20,238 g for 5 min start->sp1 sp2 2. Evaporation - Transfer supernatant - Evaporate under N₂ at 40°C sp1->sp2 sp3 3. Reconstitution - Add 200 µL reconstitution solution - Vortex for 30 sec - Centrifuge at 20,238 g for 5 min sp2->sp3 lc LC-MS/MS Analysis - Column: C18 - Mobile Phase: Gradient (MeCN/H₂O with additive) - Injection: 5 µL sp3->lc ms MS Detection - Ionization: ESI (+) - Detection: MRM mode lc->ms end Data Analysis ms->end

Sample Preparation (Based on DBS Method) [1]

This protocol can be adapted for plasma by replacing the DBS punch with a plasma aliquot.

  • Materials:
    • Internal Standard: Carvedilol-d5 (or this compound for the metabolite).
    • Precipitation Solvent: Methanol and Acetonitrile (1:1, v/v).
    • Reconstitution Solution: Methanol:Water:Formic Acid (40:60:0.2, v/v/v).
  • Procedure:
    • Transfer a 50 µL aliquot of plasma to a microcentrifuge tube.
    • Add 200 µL of water and vortex mix for 30 seconds.
    • Add 1 mL of precipitation solvent containing the internal standard. Vortex mix for 30 seconds.
    • Centrifuge for 5 minutes at 20,238 g.
    • Transfer the supernatant to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry residue with 200 µL of reconstitution solution. Vortex for 30 seconds and centrifuge for 5 minutes at 20,238 g.
    • Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions (As Reported) [1]
  • Chromatography:
    • Column: C18-based analytical column.
    • Mobile Phase: Gradient elution using water and acetonitrile, both containing a volatile additive like formic acid or ammonium acetate.
    • Flow Rate: ~0.5 - 1.0 mL/min.
    • Temperature: Column oven set to 35-40°C.
    • Injection Volume: 5 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions (Q1 and Q3) must be determined for 3-Hydroxy Carvedilol and its deuterated standard.

Key Considerations & Data Gaps

  • Analyte-Specific Parameters Are Missing: The published methods provide a robust framework but lack the specific MRM transitions, chromatographic retention times, and optimal ionization settings for 3-Hydroxy Carvedilol. These must be established experimentally.
  • Sample Preparation is Key: The protein precipitation method described is a common and effective approach for plasma. However, alternative techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be explored to improve sensitivity and reduce matrix effects for your specific analyte. [4] [1]
  • Full Validation is Required: Any adapted method must be fully validated according to regulatory guidelines (e.g., ICH, FDA) for parameters like specificity, linearity, accuracy, precision, and stability in the intended biological matrix. [2] [3]

References

Primary Research Application of 3-Hydroxy Carvedilol-d5

Author: Smolecule Technical Support Team. Date: February 2026

3-Hydroxy Carvedilol-d5 is a deuterium-labeled stable isotope of the carvedilol metabolite, 3-Hydroxy Carvedilol. Its main function in research is to serve as an Internal Standard (ISTD) in advanced analytical techniques [1] [2].

The table below summarizes its key characteristics:

Attribute Description
Chemical Role Deuterium-labeled version of 3-Hydroxy Carvedilol [2].
Primary Application Internal Standard for quantitative analysis [2].
Analytical Techniques Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) [2].
Purpose of Use To correct for variability and improve accuracy in the measurement of the non-labeled analyte (3-Hydroxy Carvedilol) in complex biological samples [1].

Detailed Protocol: LC-MS/MS Analysis in Dried Blood Spots

The following is a validated methodology for quantifying carvedilol and other cardiovascular drugs in dried blood spots (DBS), which can be adapted for analyzing its metabolites using This compound as an internal standard [1].

G start Sample Collection & Storage a Punch 12 mm disc from 50 µL DBS start->a b Add 200 µL Water & Vortex 30s a->b c Add 1 mL Precipitation Solution (Methanol:Acetonitrile 1:1 with ISTD) b->c d Vortex 30s & Centrifuge 5 min at 20,238 g c->d e Transfer Supernatant & Evaporate under N₂ at 40°C d->e f Reconstitute in 200 µL Solution (MeOH:Water:Formic Acid 40:60:0.2) e->f g Centrifuge 5 min at 20,238 g f->g h Inject 5 µL into LC-MS/MS g->h

Sample Preparation: Dried Blood Spots (DBS)
  • Collection: Precisely pipette 50 µL of whole blood onto a Whatman 903 Protein Saver Card [1].
  • Drying: Allow the card to dry completely for 2 hours at room temperature, away from direct sunlight [1].
  • Storage: Store the dried card in a sealed plastic bag with desiccant sachets at approximately -80°C until analysis [1].
Chemicals and Reagents
  • Analytes and ISTD: Reference standards and internal standards, including This compound, should be of high purity (e.g., from Toronto Research Chemicals) [1].
  • Solvents: Use LC-MS grade methanol and acetonitrile [1].
  • Preparation of ISTD Solution: Prepare a precipitation solution containing the internal standard. The cited method used a solution containing 0.500 ng/mL of carvedilol-d5 [1].
Sample Extraction
  • Punching: Punch a single 12 mm disc from the DBS sample and transfer it to a 2.0 mL microcentrifuge tube [1].
  • Re-hydration: Add 200 µL of water to the disc and vortex mix for 30 seconds [1].
  • Protein Precipitation: Add 1 mL of the precipitation solution (containing the ISTD) to the tube. Vortex mix for 30 seconds and then centrifuge for 5 minutes at 20,238 g [1].
  • Extract Processing: Transfer the supernatant to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C [1].
  • Reconstitution: Reconstitute the dried extract in 200 µL of a solution of methanol, water, and formic acid (40:60:0.2, v/v/v). Vortex for 30 seconds, then centrifuge for 5 minutes at 20,238 g. The final supernatant is transferred for LC-MS/MS analysis [1].
LC-MS/MS Instrumental Analysis
  • Equipment: An LC system coupled to a tandem mass spectrometer capable of multiple reaction monitoring (MRM) is used [1].
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is employed [1].
  • Chromatography: Use a suitable reverse-phase UHPLC column (e.g., C18) to achieve separation of the analytes. The mobile phase typically consists of a gradient of water and organic solvent (e.g., methanol or acetonitrile), both modified with volatile additives like formic acid or ammonium acetate [1].
  • Detection: The mass spectrometer is set to specific MRM transitions for 3-Hydroxy Carvedilol and its deuterated internal standard to ensure selective and sensitive detection [1].

Experimental Design Considerations

The relationship between carvedilol, its metabolites, and the use of internal standards in pharmacokinetic studies can be conceptualized as follows:

G Carvedilol Carvedilol Metabolite 3-Hydroxy Carvedilol Carvedilol->Metabolite Hepatic Metabolism LCMS LC-MS/MS Quantitative Analysis Metabolite->LCMS ISTD This compound (Internal Standard) ISTD->LCMS Added to Sample for Measurement Correction

  • Pharmacokinetic Context: Carvedilol has a high hepatic extraction ratio, and its clearance is significantly affected by changes in hepatic blood flow, such as in Chronic Heart Failure (CHF) [3]. Studying metabolites like 3-Hydroxy Carvedilol is crucial for understanding its overall pharmacokinetic profile.
  • Role of the Internal Standard: This compound is added to the biological sample (e.g., DBS, plasma) at the very beginning of the extraction process. Since it is chemically identical to the analyte but contains a stable isotopic label, it behaves almost identically during sample preparation and analysis. Any losses or variations in ionization efficiency affect both the analyte and ISTD similarly, allowing for highly accurate correction and quantification [1] [2].
  • Method Validation: The described DBS method has been validated according to FDA guidelines, demonstrating good accuracy, precision, and stability for the analytes. It has also shown a good correlation with plasma concentrations, which is vital for its application in pharmacokinetic and adherence studies [1].

Important Disclaimer

The compound This compound is explicitly for research use only and is not intended for diagnostic or therapeutic applications [2]. The protocol provided is based on published scientific literature and must be validated in the user's own laboratory for specific research purposes.

References

3-Hydroxy Carvedilol-d5 peak shape improvement HPLC

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Peak Shape Optimization Parameters

Optimization Factor Action / Recommendation Rationale / Expected Outcome
Stationary Phase Use a YMC Triart-Phenyl or Inertsil ODS-3 V column [1] [2] Phenyl groups can offer different selectivity vs. C18, improving separation of complex molecules like carvedilol analogs.
Mobile Phase Additives Add 0.1% formic acid [1] [3] Suppresses ionization of acidic/basic analytes, improves peak shape by limiting unfavorable interactions with stationary phase.
Organic Modifier Use ethanol as a green solvent or acetonitrile [1] [4] Ethanol is effective & sustainable; acetonitrile has lower UV cut-off, reducing baseline noise at low wavelengths.
Temperature Experiment with low (20°C) and higher (40°C) temperatures in same run [2] Temperature influences chiral selectivity & analyte-stationary phase interactions; lower temps often improve selectivity.
pH Control Use phosphate buffer at pH 2.0 [2] Controls ionization state of analyte, leading to more symmetric peaks and robust separation.

Detailed Experimental Protocols

Here are detailed methodologies based on validated procedures for carvedilol and related compounds.

Protocol 1: Gradient Elution with Mixed Organic Solvents

This protocol is adapted from a green HPLC method for simultaneous quantification of carvedilol and hydrochlorothiazide [1].

  • Column: YMC Triart-Phenyl (150 x 4.6 mm, 5 µm) [1].
  • Mobile Phase A: 0.1% Formic acid in water [1].
  • Mobile Phase B: Ethanol (HPLC grade) [1].
  • Gradient Program:
    • 0 - 5.0 min: 20% B
    • 5.0 - 7.0 min: Increase to 80% B
    • 7.0 - 9.0 min: Maintain 80% B
  • Flow Rate: 1.0 mL/min [1].
  • Detection: PDA detector at 240 nm [2].
  • Column Temperature: Room temperature [1].
  • Injection Volume: 10 µL [2].
Protocol 2: Phosphate Buffer System with Temperature Programming

This protocol is based on a method validated for carvedilol content and impurity analysis [2].

  • Column: Inertsil ODS-3 V (250 x 4.6 mm, 5 µm) [2].
  • Mobile Phase A: 0.02 mol/L Potassium dihydrogen phosphate, pH adjusted to 2.0 with phosphoric acid [2].
  • Mobile Phase B: Acetonitrile (HPLC grade) [2].
  • Gradient & Temperature Program: A dual-parameter program is key to this method's performance [2].
  • Detection: 240 nm [2].
  • Flow Rate: 1.0 mL/min [2].

The following workflow visualizes the systematic troubleshooting process that incorporates the strategies above.

Start Start: Poor Peak Shape Step1 Adjust Mobile Phase - Add 0.1% Formic Acid - Try Ethanol or ACN Start->Step1 Step2 Optimize Column & Selectivity - Test Phenyl Column - Adjust Temperature Step1->Step2 Step3 Check for System Issues - Degas Mobile Phase - Clean/Replace Lamp - Check Mixer Step2->Step3 Step4 Re-evaluate Peak Shape Step3->Step4 Step4->Step1 Needs Work Success Success: Optimal Peak Shape Step4->Success Improved

System Suitability and Maintenance Checks

If optimization does not yield the expected results, the issue might lie with the instrument hardware or maintenance state [5] [6].

  • Degas the Mobile Phase: Poorly degassed solvents can cause bubbes and significant baseline noise, affecting peak shape [5].
  • Check the UV Lamp: An aging deuterium lamp can lead to increased baseline noise and spikes. Perform a lamp intensity test using the instrument's onboard diagnostics [5] [4].
  • Ensure Proper Mixing: Improper mixing of the mobile phase in the pump can cause baseline disturbances that resemble noise. The addition of a post-market static mixer can help [5].

References

3-Hydroxy Carvedilol-d5 sensitivity enhancement mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Sensitivity Enhancement Strategies

Sensitivity in LC-MS/MS is influenced by the entire workflow, from sample preparation to data acquisition. The following table summarizes key parameters you can optimize.

Optimization Area Specific Parameter Recommended Practice for Enhanced Sensitivity
Sample Preparation Extraction Method Liquid-liquid extraction (LLE) with tert-butyl methyl ether [1] or protein precipitation with cold methanol/acetonitrile (1:1) [2] [3].
Sample Volume Low volume processing (50-200 µL of plasma) [2] [3] [1].
Chromatography Column Type C18 column (e.g., 150 x 2.1 mm, 5 µm) [1] or Biphenyl column for alternative selectivity [3].
Mobile Phase Gradient of acetonitrile and 2 mM ammonium formate (pH 3.0) [1] or methanol/water with formic acid [2] [3].
Mass Spectrometry Ionization Source Electrospray Ionization (ESI) in positive mode (+ve) [2] [3] [1].

| | Mass Transition (MRM) | 3-Hydroxy Carvedilol: 423.10 → 222.00 [1]. Carvedilol (parent): 407.10 → 100.10 [1]. | | | Source Parameters | Nebulizer/Turbo Gas: 55 psi; Curtain Gas: 30 psi; Source Temp: 500°C; Ion Spray Voltage: 5500 V [3]. |

Detailed Experimental Protocols

Here are detailed methods for two common sample preparation techniques, adapted from validated assays for carvedilol and its metabolites.

Protocol 1: Liquid-Liquid Extraction (LLE) [1]

This method is known for providing clean samples and reducing matrix effects.

  • Pipette: Transfer 200 µL of plasma sample into a clean test tube.
  • Add Internal Standard: Add 10 µL of the appropriate internal standard (IS) solution.
  • Extract: Add 2.5 mL of tert-butyl methyl ether. Vortex-mix vigorously for 2 minutes.
  • Separate: Centrifuge the mixture to separate the organic and aqueous layers.
  • Transfer & Evaporate: Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen in a heated evaporator (∼40°C).
  • Reconstitute: Reconstitute the dry residue with 150 µL of a mobile phase mixture (e.g., acetonitrile and 2 mM ammonium formate, pH 3.0, in a 50:50 ratio).
  • Inject: Vortex to dissolve and inject 5 µL into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) [2] [3]

This is a faster method suitable for high-throughput workflows, such as processing dried blood spots (DBS).

  • Pipette: Aliquot 50 µL of plasma or a punched-out DBS disc into a microcentrifuge tube.
  • Precipitate: Add 200 µL of a cold precipitation solution (e.g., methanol:acetonitrile, 1:1 v/v) containing the internal standard.
  • Mix: Vortex-mix the sample for 30 seconds.
  • Centrifuge: Centrifuge at high speed (e.g., >20,000 g) for 5 minutes to pellet the precipitated proteins.
  • Transfer & Evaporate: Transfer the supernatant to a glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute: Reconstitute the dry extract with 200 µL of reconstitution solution (e.g., methanol:water:formic acid, 40:60:0.2).
  • Inject: Vortex, transfer to an autosampler vial, and inject (e.g., 5-20 µL) into the LC-MS/MS system.

Advanced Instrumentation & Techniques

Recent instrumental advancements can significantly boost sensitivity. Consider these trends and technologies when selecting or configuring your system:

  • Modern MS Platforms: Newer mass spectrometers are designed for higher sensitivity and workflow efficiency. The Waters Xevo Absolute XR tandem quadrupole has demonstrated a 6-fold increase in reproducibility, while systems like the Thermo Orbitrap Astral and various timsTOF platforms offer enhanced sensitivity for low-abundance analytes through advanced ion handling and high-resolution detection [4].
  • Ion Mobility Spectrometry: Incorporating High-Field Asymmetric Ion Mobility Spectrometry (FAIMS) can improve signal-to-noise ratio by filtering out chemical noise before the analyte reaches the mass detector. One study showed FAIMS increased unique identifications by 30% [5].
  • Source and Automation: Technologies like plug-and-play ion source cartridges (e.g., Thermo Optispray) minimize downtime and maintenance, ensuring consistent analytical performance [4].

The following workflow diagram summarizes the logical process for troubleshooting sensitivity issues.

Start Start: Low Sensitivity Issue Sample Check Sample Prep Start->Sample MS Optimize MS Parameters Start->MS LC Optimize LC Separation Start->LC Instrument Evaluate Instrument Platform Start->Instrument Sub_Sample Sample Preparation Sub_MS Mass Spectrometry Sub_LC Liquid Chromatography Sub_Inst Instrument Platform LLE LLE for cleaner extracts Sub_Sample->LLE PPT PPT for high- throughput Sub_Sample->PPT LowVol Use low-volume processing Sub_Sample->LowVol Goal Goal: Enhanced Sensitivity & Reliability MRM Confirm optimal MRM transitions Sub_MS->MRM Source Tune source gas, temperature, voltage Sub_MS->Source FAIMS Consider FAIMS for noise reduction Sub_MS->FAIMS Column Select appropriate column chemistry Sub_LC->Column Gradient Optimize gradient for peak shape Sub_LC->Gradient MobilePhase Adjust mobile phase pH/additives Sub_LC->MobilePhase ModernMS Use modern, high- sensitivity MS Sub_Inst->ModernMS Automation Leverage automation for reproducibility Sub_Inst->Automation

Technical Support & FAQs

Q1: My signal for 3-Hydroxy Carvedilol-d5 is weak and noisy. What are the first parameters I should check?

  • A: First, verify your MRM transition (423.10 → 222.00). Then, optimize the ESI source parameters, focusing on nebulizer and drying gas flows, source temperature, and ion spray voltage. Using a smaller internal diameter chromatography column (e.g., 2.1 mm) can also significantly improve signal intensity by reducing peak dilution [1].

Q2: How can I reduce matrix effects that are affecting my quantification?

  • A: Matrix effects are a major cause of poor reproducibility. Liquid-liquid extraction often provides a cleaner extract than protein precipitation, thereby reducing ion suppression. Furthermore, the use of a stable isotope-labeled internal standard like This compound itself is one of the most effective strategies, as it corrects for variability during ionization [6] [1].

Q3: We are setting up a new lab. What type of mass spectrometer should we consider for high-sensitivity pharmacokinetic studies?

  • A: Modern benchtop tandem quadrupole systems remain the gold standard for sensitive and robust quantitative analysis. When choosing a system, look for recent models that emphasize improved reproducibility and reduced gas consumption, such as the Waters Xevo Absolute XR. For labs also involved in metabolite identification, high-resolution qTOF systems like the ZenoTOF 8600 or timsTOF platforms offer powerful complementary capabilities [4].

References

3-Hydroxy Carvedilol-d5 stability issues solution

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About 3-Hydroxy Carvedilol-d5

The table below summarizes the key characteristics of this compound based on the search results.

Property Description
Chemical Name This compound [1]
CAS Number 1329836-56-7 [1]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1]
Molecular Weight 427.50 g/mol [1]
Primary Application Deuterium-labeled standard for quantitative analysis (e.g., LC-MS, GC-MS, NMR) [1]
Storage Recommendation Store under the recommended conditions in the product's Certificate of Analysis (CoA) [1]

Frequently Asked Questions (FAQs)

Based on the general context, here are answers to some anticipated questions.

  • Q1: What is the primary use of this compound in research?

    • A: It is primarily used as an internal standard or tracer in quantitative bioanalysis. Its deuterated structure allows for accurate measurement of non-labeled 3-Hydroxy Carvedilol in complex samples using techniques like LC-MS, minimizing analytical variability [1].
  • Q2: Where can I find specific stability data and storage conditions for this compound?

    • A: Specific stability data, recommended storage temperatures, and shelf life are provided in the Certificate of Analysis (CoA) supplied with the product. The CoA is the most critical document for definitive handling and storage information [1].
  • Q3: Are there any known degradation products for carvedilol?

    • A: While specific data for the deuterated metabolite is not available, a recent study on carvedilol itself identified three major degradation products under forced stress conditions. Knowledge of these degradants can help in method development to ensure your analysis specifically measures the intact compound [2].

Suggested Experimental Workflow for Stability Testing

Since direct stability information is limited, the following workflow outlines a general approach you can use in your lab to assess the stability of this compound in your specific experimental conditions.

Start Start: Prepare Stock Solution S1 Apply Stress Conditions Start->S1 Aliquots S2 Analyze Samples (via LC-MS/HPLC) S1->S2 S3 Compare to Controls S2->S3 S4 Identify Degradants S3->S4 End Establish Stability Profile S4->End

Methodology Details:

  • Solution Preparation: Prepare a stock solution of this compound at a concentration relevant to your assays. Dilute it using an appropriate solvent (e.g., methanol, acetonitrile, or a buffer) [1].
  • Apply Stress Conditions: Create aliquots of the stock solution and expose them to various stress conditions to test stability. Key parameters to investigate include:
    • Temperature: Store aliquots at -20°C, 4°C, and room temperature for different durations.
    • pH: Expose aliquots to buffers of different pH levels (e.g., acidic and basic).
    • Time: Analyze the solutions over time (e.g., 0, 6, 24, 72 hours) to track degradation.
  • Analysis via LC-MS/HPLC: Follow a validated analytical method similar to one used for carvedilol. For example:
    • Column: Luna C18 (250 × 4.6 mm, 5 µm) [2].
    • Mobile Phase: A mixture of phosphate buffer (pH ~2.7) and acetonitrile [2].
    • Detection: Use a UV/VIS detector at 240 nm or MS detection for higher specificity [2].
  • Data Comparison: Compare the chromatograms of stressed samples with a freshly prepared control. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation [2].
  • Identify Degradants: Use LC-MS to determine the molecular masses of any new peaks and propose structures for the degradation products [2].

A Path Forward for Finding More Information

To build a complete troubleshooting guide, I suggest you take the following steps:

  • Consult the Manufacturer: The most reliable source for specific stability data, handling procedures, and technical FAQs for This compound is the manufacturer, MedChemExpress (MCE). You should contact their technical support directly [1].
  • Review the Certificate of Analysis (CoA): Always refer to the CoA that comes with your product for lot-specific data and storage instructions [1].
  • Search Scientific Literature: Broaden your search on platforms like PubMed and Google Scholar. Look for research papers that use this compound as an internal standard, as their methods sections often contain valuable handling notes.

References

3-Hydroxy Carvedilol-d5 chromatography separation problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main challenges in separating 3-Hydroxy Carvedilol enantiomers? The primary challenge is that enantiomers have identical physical and chemical properties in an achiral environment. Successful separation requires creating a chiral environment that allows the enantiomers to interact differently, typically by using a chiral selector in the stationary phase or mobile phase [1]. For carvedilol metabolites specifically, achieving baseline separation of the enantiomers with good resolution and peak shape can be difficult due to their structural similarity and the complex nature of biological matrices like plasma [2].

  • Can I use the same chiral method for Carvedilol and its metabolites? A validated method exists for the sequential chiral analysis of carvedilol, 3-Hydroxyphenyl carvedilol (OHC), and O-desmethyl carvedilol (DMC) in human plasma. This method uses a single Chirobiotic V chiral-phase column coupled with LC-MS/MS, indicating that with careful optimization, one method can separate multiple related chiral compounds [2].

  • My peaks are broad or have poor resolution. What should I check? Broad peaks can be caused by several factors. If you are using a mixture of derivatized cyclodextrins as chiral selectors, the "parasitic complexation" from non-uniform derivatives can cause peak broadening and poor reproducibility [3]. Additionally, you should optimize the composition of your mobile phase (e.g., pH, buffer concentration, and organic modifier ratio) and ensure your column temperature is stable [4] [5].

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and solutions based on the literature for carvedilol and its metabolites.

Problem Possible Cause Suggested Solution
Poor Enantiomer Resolution Inappropriate or insufficient chiral selector Use a vancomycin-based chiral stationary phase (e.g., Chirobiotic V or T) [2] [5]. For CE, test sulfonic propyl ether β-CD polymer (SPE-β-CDP) for more uniform selectivity [3].
Inadequate Separation from Matrix Insufficient selectivity of the method Employ LC-MS/MS for superior sensitivity and specificity in complex matrices like plasma [2] [5].
Low Sensitivity for Metabolites Inefficient ionization or detection Use LC-MS/MS with optimized mass transitions. For 3-Hydroxy Carvedilol, a LLOQ of 0.05-10 ng/mL has been achieved [2].
Long Analysis Time Non-optimized chromatographic conditions Optimize with gradient elution [6] or consider Capillary Electrophoresis (CE) which often offers faster analysis [4] [3].

Detailed Experimental Protocols

Here are detailed methods from the literature that you can adapt for separating 3-Hydroxy Carvedilol-d5.

Chiral LC-MS/MS for Plasma Analysis

This method is validated for the sequential chiral separation of carvedilol, OHC, and DMC in human plasma [2].

  • Instrumentation: LC system coupled to a tandem mass spectrometer.
  • Chiral Column: Chirobiotic V column [2].
  • Mobile Phase: A mixture of methanol and aqueous phases typically used with Chirobiotic columns. The exact gradient should be optimized.
  • MS Detection: ESI-positive mode. Monitor specific transitions for each enantiomer.
  • Sample Preparation: Plasma sample extraction using a suitable organic solvent like diethyl ether or solid-phase extraction, followed by reconstitution in mobile phase [5].
  • Validation Parameters: The method was linear in the range of 0.05-10 ng/mL for OHC enantiomers with a limit of quantification of 0.05 ng/mL [2].

The workflow for this method can be summarized as follows:

Plasma Plasma Liquid-Liquid Extraction Liquid-Liquid Extraction Plasma->Liquid-Liquid Extraction Reconstitute in Mobile Phase Reconstitute in Mobile Phase Liquid-Liquid Extraction->Reconstitute in Mobile Phase Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in Mobile Phase->Inject into LC-MS/MS Chirobiotic V Column Chirobiotic V Column Inject into LC-MS/MS->Chirobiotic V Column MS/MS Detection MS/MS Detection Chirobiotic V Column->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Capillary Electrophoresis with Cyclodextrins

Capillary Electrophoresis is a powerful and versatile alternative to HPLC for chiral separations [4] [3].

  • Instrumentation: Capillary Electrophoresis system with UV or PDA detection.
  • Capillary: Uncoated fused silica capillary.
  • Background Electrolyte: 25 mM phosphate buffer, pH 2.5 [4].
  • Chiral Selector: 10 mM β-Cyclodextrin (β-CD) or a derivative like sulfonic propyl ether β-CD polymer (SPE-β-CDP) added to the buffer [4] [3].
  • Key Conditions: Applied voltage +20 kV, temperature 20°C, detection at 242 nm.
  • Sample Preparation: Dissolve analyte in methanol. For formulations, extract and dilute in methanol [4].

The basic workflow for a CE chiral separation is outlined below:

Prepare BGE with Chiral Selector Prepare BGE with Chiral Selector Capillary Rinse & Conditioning Capillary Rinse & Conditioning Prepare BGE with Chiral Selector->Capillary Rinse & Conditioning Sample in Methanol Sample in Methanol Hydrodynamic Injection Hydrodynamic Injection Sample in Methanol->Hydrodynamic Injection Apply High Voltage (+20 kV) Apply High Voltage (+20 kV) Hydrodynamic Injection->Apply High Voltage (+20 kV) UV Detection at 242 nm UV Detection at 242 nm Apply High Voltage (+20 kV)->UV Detection at 242 nm Data Analysis Data Analysis UV Detection at 242 nm->Data Analysis

Key Principles for Method Development

When troubleshooting or developing a method for a deuterated compound like this compound, keep in mind:

  • Deuterium Isotope Effect: The presence of deuterium can cause a very slight change in the compound's retention time compared to its non-deuterated counterpart due to the deuterium isotope effect. This is usually a minor shift but is worth verifying in your system.
  • Chiral Selector Screening: If one chiral selector doesn't work, screen others. Research indicates that different cyclodextrins (β-CD, HP-β-CD, RAMEB, SBE-β-CD) can have varying success [4], and macrocyclic glycopeptide phases (Chirobiotic series) are also highly effective [2] [5].

References

Ionization Optimization Guide for 3-Hydroxy Carvedilol-d5

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing ionization is crucial for the sensitivity and reliability of your LC-MS/MS assay. The following table summarizes key parameters to investigate, with typical values for carvedilol and its metabolites providing a starting point.

Parameter Category Specific Parameter Typical Value/Setting (from literature) Troubleshooting Action
MS Source & Gas Ionization Mode Electrospray Ionization (ESI) Positive [1] [2] [3] Verify ion mode polarity matches analyte chemistry.
Ion Spray Voltage 5500 V [3] Optimize in 500 V steps; balance between signal and noise.
Source Temperature 500 °C [3] Increase to assist desolvation; avoid excessive heat for labile compounds.
Curtain Gas (CUR) 30 psi [3] Optimize to prevent contaminants from entering the MS.
Nebulizer/Turbo Gas (GS1/GS2) 55 psi [3] Adjust for a stable spray and maximum analyte response.
Mobile Phase Buffer 2 mM Ammonium Formate [2] or Ammonium Acetate [3] Use volatile buffers; avoid non-volatile salts and phosphates [4].
pH pH ~3.0 (adjusted with formic acid) [2] Adjust to promote analyte protonation ([M+H]+) in positive ESI.
Organic Solvent Acetonitrile [4] [1] or Methanol [2] Test different solvents and ratios for optimal ionization efficiency and separation.
Compound Tuning Precursor Ion Carvedilol: m/z 407.1 [2] [3] Confirm the accurate mass of the protonated molecule [M+H]+ for your analyte.
Declustering Potential (DP) Compound-specific Optimize to decluster ion-adducts without fragmenting the precursor ion.
Collision Energy (CE) Carvedilol: m/z 407.1 → 100.1 [2] [3] Optimize for the most abundant and stable product ion.

Systematic Troubleshooting Workflow

When facing issues like low signal, follow a logical path to isolate the problem. The diagram below outlines a high-level troubleshooting strategy.

Start Start: Sensitivity Issue LC LC System Check Start->LC MS MS System Check Start->MS Matrix Matrix Effects LC->Matrix If retention time and peak shape are good Source MS Source & Gas MS->Source If calibration and mass accuracy are good Tune Compound Tuning Source->Tune If spray is stable Tune->Matrix

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and effective sample clean-up method used for carvedilol assays in plasma [1] [3].

  • Aliquot Sample: Pipette 50 μL of plasma into a microcentrifuge tube.
  • Precipitate Proteins: Add 200 μL of ice-cold precipitation solution (e.g., methanol:acetonitrile in a 1:1 ratio) containing your internal standard.
  • Mix and Centrifuge: Vortex the mixture for 30 seconds and let it equilibrate for 5 minutes at room temperature. Centrifuge at >20,000 g for 5 minutes.
  • Evaporate and Reconstitute: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the dry residue with 200 μL of a reconstitution solution compatible with your initial mobile phase conditions (e.g., methanol:water:formic acid, 40:60:0.2) [1] [3].
  • Inject: Vortex, transfer to an autosampler vial, and inject 5-20 μL into the LC-MS/MS system.
LC-MS/MS Method Conditions

The following parameters, compiled from validated methods, can serve as a template.

  • Chromatography:

    • Column: C18 column (e.g., 150-250 mm length, 2.1-4.6 mm ID, 5 μm particle size) [2] [3].
    • Mobile Phase: A) 2 mM Ammonium Formate (pH 3.0 with formic acid); B) Acetonitrile [2].
    • Gradient: Use a linear gradient, for example, from 25% B to 65% B over 10-15 minutes, followed by a wash and re-equilibration step [4].
    • Flow Rate: 0.3 - 0.4 mL/min [2] [3].
    • Column Temperature: 40°C [2].
  • Mass Spectrometry:

    • Ion Source: ESI Positive.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Source Parameters: Refer to the optimization table above for initial gas and temperature settings.
    • MRM Transitions: You must establish these for 3-Hydroxy Carvedilol-d5. Infuse a standard to identify the precursor ion ([M+H]+) and the two most intense product ions.
    • Dwell Time: Set to 50-150 ms per transition to ensure sufficient data points across the peak [3].

Key FAQs for Ionization Optimization

  • How can I tell if my ionization issue is from the LC or the MS? A quick test is to directly infuse your analyte (if available) into the MS, bypassing the LC system. If the signal is strong during infusion, the problem likely lies in your chromatographic conditions (e.g., poor retention, mobile phase suppression) or sample preparation. A weak signal during infusion points directly to MS source or tuning problems [5] [6].

  • What are the most common mobile phase mistakes that hurt ionization? Using non-volatile buffers (e.g., phosphate buffers) or additives (e.g., sodium dodecyl sulfate) is a primary cause of ion suppression and source contamination [4]. Always use volatile additives like ammonium formate/acetate and formic acid. Secondly, an inappropriate organic solvent ratio during elution can affect spray stability and ionization efficiency.

  • My signal was good but has suddenly dropped. What should I check first? First, check for source contamination. Clean the ion source and orifice. Second, verify the mobile phase composition and pH have not drifted. Third, ensure that your gas pressures are stable and that there are no leaks in the system. Finally, re-tune or calibrate the mass spectrometer [5].

References

3-Hydroxy Carvedilol-d5 deuterium loss prevention

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 3-Hydroxy Carvedilol-d5

The table below summarizes key information about this compound from the available data:

Property Description
Chemical Name This compound [1]
CAS Number 1329836-56-7 [1]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1]
Molecular Weight 427.50 g/mol [1]
Primary Application Deuterium-labeled internal standard for quantitative analysis using NMR, GC-MS, or LC-MS [1]
Storage Store under the recommended conditions provided in the Certificate of Analysis [1]

Potential Causes of Deuterium Loss

Deuterium loss can compromise experimental accuracy. The following diagram outlines the primary factors that can contribute to this issue.

deuterium_loss_factors Deuterium Loss Deuterium Loss Chemical Instability Chemical Instability Deuterium Loss->Chemical Instability LC-MS Analysis Issues LC-MS Analysis Issues Deuterium Loss->LC-MS Analysis Issues Acidic/Basic Conditions Acidic/Basic Conditions Chemical Instability->Acidic/Basic Conditions High Temperature High Temperature Chemical Instability->High Temperature Prolonged Solvent Storage Prolonged Solvent Storage Chemical Instability->Prolonged Solvent Storage Matrix Effects [2] Matrix Effects [2] LC-MS Analysis Issues->Matrix Effects [2] Deuterium Isotope Effect [2] Deuterium Isotope Effect [2] LC-MS Analysis Issues->Deuterium Isotope Effect [2] Slight RT Difference [2] Slight RT Difference [2] Deuterium Isotope Effect [2]->Slight RT Difference [2] Differential Ion Suppression [2] Differential Ion Suppression [2] Slight RT Difference [2]->Differential Ion Suppression [2]

The "deuterium isotope effect" noted in the diagram is a key concept. It refers to the phenomenon where the slightly greater mass of deuterium compared to hydrogen can cause the deuterated compound (like this compound) to elute fractionally earlier than its non-deuterated counterpart in chromatography. If this retention time difference places the two compounds in regions with differing levels of ion suppression from the sample matrix, it can lead to inaccurate quantification, mimicking deuterium loss [2].

General Best Practices for Handling Deuterated Standards

While a specific protocol for this compound was not located, you can mitigate deuterium loss risk by adhering to these general best practices for handling deuterated internal standards:

  • Storage and Reconstitution: Store the compound strictly according to the conditions specified on its Certificate of Analysis (CoA). Use stable, aprotic solvents (e.g., methanol, acetonitrile) for reconstitution and avoid storing solutions for extended periods.
  • Sample Preparation: Avoid highly acidic or basic conditions during sample preparation unless necessary, as these can accelerate deuterium exchange. Keep sample processing times as short as possible.
  • LC-MS Optimization: Ensure baseline chromatographic separation of the analyte from any potential isobars or matrix interferences. In your LC-MS/MS method, carefully optimize the source and compound-dependent parameters to maximize signal stability.
  • Monitor for Issues: Be alert to an unexpectedly low response for the internal standard or a shifting retention time relative to the non-deuterated analyte, which can indicate stability or matrix effect problems.

References

3-Hydroxy Carvedilol-d5 method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the key parameters to validate for a carvedilol LC-MS/MS method? A method for quantifying carvedilol and its metabolites should be validated for the following parameters to ensure reliability, based on standard guidelines [1]:

    • Accuracy and Precision: Demonstrated with Co-efficient of Variation (CV) values within acceptable limits.
    • Selectivity and Sensitivity: The method must reliably distinguish and measure the analyte without interference, down to a defined lower limit of quantitation (LLOQ).
    • Linearity: The assay should show a linear response across the expected concentration range.
    • Extraction Recovery: Should be complete and reproducible at all tested concentrations.
    • Analyte Stability: The stability of the analytes in the specific matrix (e.g., DBS, plasma) and through the sample processing steps must be proven.
  • Q2: My method has low sensitivity for carvedilol. What could be the cause? Low sensitivity, especially at trough concentrations, is a known challenge. Potential causes and solutions include [1]:

    • Sample Volume: The required sample volume might be too low. One study used a 50 µL dried blood spot (DBS) for analysis [1].
    • Extraction Efficiency: The sample preparation and extraction process may not be fully recovering the analyte. Optimizing the solvent composition (e.g., using a methanol:acetonitrile mixture) and procedure is critical [1].
    • Ion Suppression: Matrix effects in the mass spectrometer can suppress the analyte signal. Thorough investigation and mitigation of matrix effects are essential during method development.
  • Q3: How can I improve the separation of carvedilol from its impurities in HPLC? For impurity profiling, optimizing chromatographic conditions is key. One validated approach includes [2]:

    • Using a Gradient Elution and Temperature Programming: A method achieving separation of 19 carvedilol impurities employed a linear gradient elution with a phosphate buffer (pH 2.0) and acetonitrile, combined with a column temperature that varied between 20°C and 40°C during the run [2].
    • Mobile Phase pH: Adjusting the mobile phase pH (e.g., to 2.8) can significantly impact resolution [3].

Troubleshooting Guide

Here is a structured summary of common challenges and their potential solutions, compiled from general carvedilol method validation studies.

Challenge Potential Causes Suggested Solutions
Low Sensitivity Inefficient extraction; Ion suppression; Low injection volume [1]. Optimize protein precipitation solvents[e.g., Methanol:Acetonitrile (1:1)] [1]; Use a stable isotope-labeled internal standard (e.g., Carvedilol-d5) [1].
Poor Chromatographic Separation Co-eluting impurities; Suboptimal mobile phase/column conditions [2] [3]. Use a C18 column with a phosphate buffer & acetonitrile gradient; Adjust pH to 2.0-2.8 [2] [3]; Implement temperature programming [2].
Analyte Instability Degradation under specific pH, light, or temperature [4]. Conduct forced degradation studies; Use low-pH buffers; Store samples at -80°C with desiccant [1] [4].
High Background Noise Contaminated solvents or column; Mobile phase impurities. Use high-purity (LC-MS grade) solvents; Filter mobile phases; Flush and clean the column regularly.

Detailed Experimental Protocols

LC-MS/MS Method for Carvedilol in Dried Blood Spots (DBS)

This protocol is adapted from a validated method for simultaneous determination of carvedilol and other analytes [1].

  • Sample Preparation:

    • Punch: Transfer a single 12 mm punch from a 50 µL spotted DBS card to a microcentrifuge tube.
    • Hydrate: Add 200 µL of water and vortex for 30 seconds.
    • Precipitate: Add 1 mL of precipitation solution (methanol:acetonitrile, 1:1 v/v) containing the internal standards.
    • Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge for 5 minutes at 20,238 g.
    • Evaporate: Transfer the supernatant to a glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute: Reconstitute the dry extract with 200 µL of reconstitution solution (methanol:water:formic acid, 40:60:0.2, v/v/v).
    • Final Centrifuge: Centrifuge again for 5 minutes at 20,238 g and transfer the supernatant to an autosampler vial.
  • Instrumentation and Conditions:

    • HPLC System: Equipped with a suitable C18 column.
    • Mass Spectrometer: AB Sciex API series with Electrospray Ionization (ESI) in positive mode.
    • Injection Volume: 5 µL.
    • Detection: Multiple Reaction Monitoring (MRM).

The workflow for this protocol can be visualized as follows:

start Start with DBS Sample punch Punch 12mm Disc start->punch hydrate Add 200µL Water Vortex 30s punch->hydrate precipitate Add 1mL Precipitation Solution (MeOH:ACN 1:1 w/ ISTD) hydrate->precipitate vortex_centrifuge Vortex 30s Centrifuge 5min at 20,238g precipitate->vortex_centrifuge evaporate Transfer Supernatant Evaporate under N₂ at 40°C vortex_centrifuge->evaporate reconstitute Reconstitute in 200µL (MeOH:Water:Formic Acid 40:60:0.2) evaporate->reconstitute final_prep Centrifuge Transfer to Vial reconstitute->final_prep inject Inject 5µL into LC-MS/MS final_prep->inject

Stability-Indicating HPLC Method for Impurities

This protocol summarizes a method developed to separate 19 carvedilol impurities [3].

  • Chromatographic Conditions:

    • Column: Purosphere STAR RP-18 endcapped (250 x 4.6 mm, 3 µm).
    • Mobile Phase A: Acetonitrile and 20 mM phosphate buffer with triethylamine (pH 2.8) in a 10:1000 ratio.
    • Mobile Phase B: Methanol, Acetonitrile, and the same buffer in a 500:400:150 ratio.
    • Flow Rate: 1.0 mL/min.
    • Gradient: As per the table below.
    • Column Temperature: 50°C.
    • Detection Wavelength: 240 nm.
    • Injection Volume: 10 µL.
  • Gradient Program Table:

Time (min) Flow (mL/min) Mobile Phase A (%) Mobile Phase B (%)
0 1.0 85 15
2 1.0 85 15
11 1.0 65 35
50 1.0 50 50
55 1.0 40 60
60 1.0 35 65
65 1.0 30 70
70 1.0 20 80
75 1.0 85 15
80 1.0 85 15

Source: Adapted from [3]

The logical relationship of the method development and validation steps is outlined below:

start Define Goal: Separate 19 Impurities cond Establish Chromatographic Conditions (RP-18 Column, pH 2.8, Gradient Elution, 50°C, 240nm) start->cond val Method Validation cond->val spec Specificity val->spec lin Linearity val->lin prec Precision val->prec acc Accuracy val->acc stab Solution Stability val->stab

Key Considerations for 3-Hydroxy Carvedilol-d5

While the search results do not mention this compound specifically, the following points are critical for your work with this deuterated metabolite:

  • Stable Isotope Internal Standard: The use of carvedilol-d5 as an internal standard is documented [1]. For this compound, ensure its chromatographic retention time is distinct from the analytes of interest and any potential metabolites to avoid interference.
  • Cross-Validation: If you are developing a method for a metabolite, its validation parameters (precision, accuracy, recovery) should be established independently, even when using a deuterated internal standard.
  • Degradation Products: Be aware that carvedilol can form specific degradation products (e.g., under acidic, alkaline, or oxidative stress) [4] [3]. Your method must be able to resolve this compound from these potential degradants.

References

3-Hydroxy Carvedilol-d5 interference elimination

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of interference when analyzing Carvedilol and its metabolites? The primary cause is the stereoselective metabolism and pharmacokinetics of Carvedilol. It is administered as a racemic mixture of R(+)- and S(-)-enantiomers, but these enantiomers have different pharmacological activities, metabolic pathways, and plasma concentrations. If your analytical method does not separate them, they can interfere with each other's quantification [1]. Furthermore, in multiplex assays, other co-administered cardiovascular drugs or their metabolites (like enalaprilat or perindoprilat) can cause interference if not properly resolved [2] [3].

  • Q2: My LC-MS/MS method for 3-Hydroxy Carvedilol-d5 shows high background or inconsistent recovery. What should I check? First, verify your sample preparation and extraction process. A validated method for carvedilol in human plasma uses protein precipitation with a methanol:acetonitrile (1:1, v/v) mixture. Ensure your internal standards (like Carvedilol-d5) are added to the precipitation solution consistently. Second, check for in-source transformation; the mass spectrometer conditions might be causing the deuterated standard to behave slightly differently than expected. Fine-tuning the collision energy and source temperature can mitigate this [3].

  • Q3: Can I use a chiral stationary phase to eliminate interference from Carvedilol enantiomers? Yes. Using a chiral stationary phase column, such as a Chirobiotic T (Teicoplanin) column, in your LC-MS/MS setup allows for the direct separation and individual quantification of Carvedilol enantiomers in human plasma. This effectively eliminates the mutual interference between the R(+) and S(-) forms and reveals the stereoselective concentration differences in your samples [4].

Troubleshooting Guide: Common Issues and Solutions

The table below summarizes specific problems and evidence-based solutions derived from recent methodological studies.

Problem Possible Cause Recommended Solution Applicable Context
Poor Chromatographic Separation Co-elution of analytes with similar mass transitions. Use a biphenyl column (e.g., Restek Ultra II Biphenyl) with a gradient elution of methanol/water/formic acid and ammonium acetate buffer [3]. LC-MS/MS analysis of Carvedilol, enalaprilat, and perindoprilat [3].
Inadequate Sensitivity for Enantiomers Low concentration of enantiomers, especially S(-)-carvedilol. Employ a dispersive liquid-liquid microextraction (DLLME) for pre-concentration, coupled with field-amplified sample injection (FASI) in Capillary Electrophoresis [5]. Trace analysis of carvedilol enantiomers in human plasma [5].
Interference from Matrix Effects Ion suppression or enhancement from plasma components. Improve sample clean-up. Use a protein saver card for dried blood spots (DBS) and include a punching step with a water wash before protein precipitation [2]. DBS sample analysis for adherence monitoring [2].
Inaccurate Quantification of Enantiomers Achiral analysis method cannot distinguish between R(+) and S(-) forms. Implement a 2D-LC method: First dimension uses a C18 column for achiral separation from the matrix, then the heart-cut fraction is transferred to a second chiral column (e.g., cellulose tris(3,5-dimethyl-phenylcarbamate)) for enantiomeric separation [6]. Bioequivalence studies requiring separate enantiomer data [6].

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches to eliminate interference.

LC-MS/MS Method for Multiplex Analysis in Plasma

This protocol is adapted from a validated method for the simultaneous determination of carvedilol, enalaprilat, and perindoprilat in 50 µL of human plasma [3].

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.
    • Add 200 µL of precipitation solution (methanol:acetonitrile, 1:1, v/v) containing the internal standards (Carvedilol-d5, enalaprilat-d5, perindoprilat-13C3).
    • Vortex-mix for 30 seconds and let it equilibrate for 5 minutes at room temperature.
    • Centrifuge at 20,238 × g for 5 minutes.
    • Transfer the supernatant to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry residue with 200 µL of reconstitution solution (methanol:water:formic acid, 40:60:0.2, v/v/v) and vortex for 30 seconds.
  • LC Conditions:

    • Column: Restek Ultra II Biphenyl.
    • Mobile Phase: Gradient elution using (A) 10 mM ammonium acetate in water and (B) 10 mM ammonium acetate in methanol.
    • Flow Rate: 300 µL/min.
    • Injection Volume: 20 µL.
  • MS/MS Conditions (AB Sciex API 5500):

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Ion Spray Voltage: 5500 V.
    • Source Temperature: 500°C.
    • MRM Transitions: Monitor 407.1 > 100.1 for carvedilol and 412.1 > 105.1 for carvedilol-d5.

The workflow for this protocol can be visualized as follows:

Start Start with 50 µL Human Plasma Precipitate Add Precipitation Solution (Methanol:Acetonitrile 1:1 with IS) Start->Precipitate Centrifuge Vortex & Centrifuge (20,238 × g, 5 min) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate under N₂ at 40°C Transfer->Evaporate Reconstitute Reconstitute in 200 µL Reconstitution Solution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Chiral Separation Using Capillary Electrophoresis (CE)

This protocol provides an alternative for enantiomeric separation of carvedilol without a chiral HPLC column [1].

  • Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

    • Extract carvedilol enantiomers from plasma using a DLLME technique to pre-concentrate the analytes and remove matrix interferents.
  • CE Conditions:

    • Capillary: Uncoated fused silica capillary.
    • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5, containing 10 mM β-Cyclodextrin (β-CD) as the chiral selector.
    • Injection: Hydrodynamic injection or field-amplified sample stacking (FASI) for enhanced sensitivity [5].
    • Voltage: +20 kV.
    • Temperature: 20°C.
    • Detection: UV detection at 242 nm.

The logic of selecting a chiral separation method is outlined below:

Start Start: Need to Analyze Carvedilol Q1 Need enantiomer-specific data? Start->Q1 Goal End: Select Method LC_Chiral LC_Chiral Q1->LC_Chiral Yes LC_Achiral LC_Achiral Q1->LC_Achiral No Q2 Is high sensitivity a primary concern? Method_DLLME Method_DLLME Q2->Method_DLLME Yes Method_Standard Method_Standard Q2->Method_Standard No Q3 Is an LC-MS/MS system available and preferred? Method_2DLC Method_2DLC Q3->Method_2DLC Yes Method_CE Method_CE Q3->Method_CE No LC_Chiral->Q3 LC_Achiral->Q2 Method_2DLC->Goal Use 2D-LC with Chiral Column Method_CE->Goal Use CE with β-Cyclodextrin Method_DLLME->Goal Use DLLME with LC-MS/MS Method_Standard->Goal Use Standard Protein Precipitation

References

3-Hydroxy Carvedilol-d5 stock solution stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling of 3-Hydroxy Carvedilol-d5

The following table summarizes the key stability and storage information available for the solid form of this compound.

Property Specification Citation
CAS Number 1329836-56-7 [1] [2]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1] [2]
Molecular Weight 427.50 g/mol [1] [2]
Recommended Storage 2°C to 8°C (Refrigerator) [2]
Physical Form Greyish Yellow Solid [2]
Shipping Conditions Ambient temperature [2]

> Important Note: The storage information above is for the solid compound. Stability data for stock solutions prepared from this solid (e.g., in DMSO, methanol, or acetonitrile) is not provided in the available literature and should be determined experimentally.

Validated HPLC Method for Stability Assessment

You can use this High-Performance Liquid Chromatography (HPLC) method, validated for carvedilol and its impurities, as a robust framework to analyze the stability of this compound in solution. The method has been proven to be stability-indicating, meaning it can detect degradation products even in the presence of the intact molecule [3].

The workflow below outlines the key steps for conducting a stability study using this method:

Start Start Stability Study Prep Prepare Stock Solution (Solvent, Concentration) Start->Prep Stress Apply Stress Conditions (Acid, Base, Heat, Oxidative, Light) Prep->Stress Analyze HPLC Analysis (Set conditions as per method) Stress->Analyze Data Data Collection (Peak Area, Purity, New Peaks) Analyze->Data Compare Compare to Control Data->Compare End Determine Stability Compare->End

Detailed Chromatographic Conditions
  • Column: Inertsil ODS-3 V (4.6 mm x 250 mm, 5 µm) [3]
  • Detection Wavelength: 240 nm [3]
  • Injection Volume: 10 µL [3]
  • Flow Rate: 1.0 mL/min [3]
  • Mobile Phase A: 0.02 mol/L Potassium Dihydrogen Phosphate (pH adjusted to 2.0 with phosphoric acid) [3]
  • Mobile Phase B: Acetonitrile (HPLC grade) [3]
  • Gradient Elution and Column Temperature:
Time (min) Mobile Phase A (%) Mobile Phase B (%) Column Temp. (°C)
0 75 25 20
10 75 25 20
38 35 65 40*
50 35 65 40*
50.1 75 25 20*
60 75 25 20*

Note: The column temperature is programmed to change over time to achieve optimal separation [3].

Solution Preparation
  • Diluent/Solvent: The method uses a mixture of mobile phases A and B as the solvent. For poor water solubility, 20% v/v acetonitrile in water can be used to ensure adequate dissolution [4] [3].
  • Standard Solution: Accurately weigh and dissolve the compound in solvent to achieve the desired concentration for calibration [3].
Forced Degradation Study Protocol

To validate that the method is stability-indicating, you can perform forced degradation studies. The table below outlines conditions used for carvedilol, which can be adapted for this compound [3].

Stress Condition Details Purpose
Acidic Hydrolysis 1 N HCl, 80°C, 1 hour Assess degradation in acidic environments [3].
Alkaline Hydrolysis 1 N NaOH, 80°C, 1 hour Assess degradation in basic environments [3].
Oxidative Degradation 3% H₂O₂, Room Temperature, 3 hours Assess susceptibility to oxidation [3].
Thermal Degradation 80°C, 6 hours (solid or solution) Assess stability under dry and solution-state heat [3].
Photolytic Degradation Exposure to light (e.g., 5000 lx + 90 µW, 24 hours) Assess photosensitivity [3].

Troubleshooting Guide for Stock Solutions

Here are some common issues and solutions based on the chemical properties of related compounds:

Issue Potential Cause Suggested Solution
Low Recovery or Precipitation Poor aqueous solubility of the compound. Use a solvent with sufficient organic content (e.g., 20% v/v acetonitrile in water) [4].
Unexpected Degradation Peaks in HPLC Solution degradation under stress (e.g., pH, oxidants). Identify degradation pathway via forced degradation studies and adjust solution pH or storage conditions accordingly [3].
HPLC Column Damage Use of ion-pair reagents like sodium dodecyl sulfate (SDS). Use the described "greener" method with conventional phosphate and acetonitrile to protect the column and reduce costs [3].

Key Recommendations for Your Experiments

  • Determine Solution Stability Yourself: Since data is lacking, a conservative approach is to prepare fresh stock solutions frequently for critical quantitative work.
  • Use an Internal Standard: this compound is itself used as an internal standard for LC-MS [1]. For your own work with this compound, using a different, stable isotopically labeled analog as an internal standard can help correct for any variability.
  • Validate for Your System: The provided HPLC method is an excellent starting point, but you should validate its performance for your specific instrument and application.

References

3-Hydroxy Carvedilol-d5 matrix effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Methodological Foundation

The table below summarizes the key information from the search results relevant to your analysis.

Component Description Relevance to Your Analysis
3-Hydroxy Carvedilol An analytical reference standard of the Carvedilol API; compliant with regulatory guidelines [1]. The target analyte in your experiment.
Carvedilol-d5 A deuterated internal standard (ISTD) used for the quantification of carvedilol in DBS samples [2]. Suggests Carvedilol-d5 is a suitable ISTD; 3-Hydroxy Carvedilol-d5 would be the analogous stable-label standard for your specific metabolite.
Analytical Method A validated LC-MS/MS method for carvedilol, enalaprilat, and perindoprilat in Dried Blood Spots (DBS) [2]. Provides a proven experimental protocol that can be adapted.

Frequently Asked Questions (FAQs)

  • Q: What is the primary role of this compound in an LC-MS/MS assay?

    • A: this compound is a deuterated internal standard. Its primary function is to correct for variability during sample preparation and ionization, thereby improving the accuracy and precision of quantifying the active metabolite, 3-Hydroxy Carvedilol [2] [1].
  • Q: What are the common sources of matrix effects for this analyte?

    • A: Matrix effects arise from co-eluting compounds in a sample that alter the ionization efficiency of the analyte. Common sources in biological samples include:
      • Phospholipids: Major contributors from cell membranes in blood samples.
      • Hemoglobin: And other proteins from hemolyzed samples.
      • metabolites: From other concurrently administered drugs.
      • Sample Additives: Such as anticoagulants (e.g., heparin, EDTA) [2].

Troubleshooting Guide for Matrix Effects

The following workflow outlines a systematic approach to diagnosing and resolving matrix effects. You can implement the strategies in the dotted boxes based on the symptoms you observe.

cluster_optimize_chromatography Optimization Strategies Start Suspected Matrix Effects Step1 Perform Post-Column Infusion Test to confirm effect Start->Step1 Step2 Observe Ion Suppression or Enhancement? Step1->Step2 Step3a Optimize Chromatography Step2->Step3a Yes Step3b Improve Sample Cleanup Step2->Step3b Yes Step3c Use Matrix-Matched Calibration Step2->Step3c Yes Step3a1 • Adjust gradient to shift analyte retention time • Use longer analytical column Step3a->Step3a1 Step3b1 • Use selective extraction sorbents (SPE) • Increase number of wash steps Step3b->Step3b1 Step3c1 • Prepare standards in same biological matrix • Use Stable-Label ISTD Step3c->Step3c1

Detailed Experimental Protocol

Here is a detailed methodology adapted from a validated LC-MS/MS assay for carvedilol and other cardiovascular drugs in DBS [2]. You can use this as a robust starting point.

Sample Preparation (Extraction)
  • Punching: Punch a 12 mm disc from a 50 µL Dried Blood Spot (DBS) sample [2].
  • Hydration: Transfer the disc to a 2.0 mL microcentrifuge tube. Add 200 µL of water and vortex mix for 30 seconds to hydrate the spot [2].
  • Protein Precipitation: Add 1 mL of precipitation solution (methanol:acetonitrile, 1:1 v/v) containing the internal standard (This compound). Vortex mix for 30 seconds [2].
  • Centrifugation: Centrifuge the samples for 5 minutes at 20,238 g [2].
  • Evaporation: Transfer the supernatant to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C for approximately 15 minutes [2].
  • Reconstitution: Reconstitute the dried extract with 200 µL of reconstitution solution (methanol:water:formic acid, 40:60:0.2, v/v/v). Vortex for 30 seconds and centrifuge for 5 minutes at 20,238 g. Transfer the supernatant to an autosampler vial for analysis [2].
LC-MS/MS Conditions
  • Chromatography:
    • System: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) [2].
    • Injection Volume: 5 µL [2].
    • Autosampler Temperature: 8°C [2].
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode [2].
    • Detection: Multiple Reaction Monitoring (MRM).

Key Technical Parameters for Your Assay

For easy reference, the critical parameters from the protocol are summarized below.

Parameter Specification
Sample Volume 50 µL DBS [2]
Punch Size 12 mm [2]
Extraction Solvent Methanol:Acetonitrile (1:1, v/v) [2]
Reconstitution Solution Methanol:Water:Formic Acid (40:60:0.2, v/v/v) [2]
Injection Volume 5 µL [2]
Ionization Mode Electrospray Ionization (ESI), positive mode [2]

If Problems Persist

Since the search results lack specific data on this compound, you may need to:

  • Consult Manufacturer Data: Check the certificate of analysis (CoA) and technical data sheets provided by the supplier of your this compound standard for suggested MRM transitions and optimal conditions.
  • Empirical Optimization: If suppression persists after chromatography optimization, consider slightly modifying the extraction solvent ratio or trying a different reconstitution solution.
  • Review Metabolic Pathways: Understanding that Carvedilol is metabolized primarily by CYP2D6 can help anticipate potential isobaric interferences from other metabolites [3].

References

improving recovery 3-Hydroxy Carvedilol-d5 extraction

Author: Smolecule Technical Support Team. Date: February 2026

A Validated HPLC Method for Carvedilol

The table below summarizes a recently published and validated HPLC method suitable for analyzing carvedilol and its degradation products. You can adapt this method for the deuterated analog, 3-Hyroxy Carvedilol-d5 [1].

Parameter Specification
Column Luna C18 (250 mm × 4.6 mm), 5 µm
Mobile Phase 0.015 M Phosphate Buffer (pH 2.7) : Acetonitrile (55:45, v/v)
Flow Rate 1.2 mL min⁻¹
Column Temperature 35 °C
Detection Wavelength 240 nm
Injection Volume 10 µL (for assay), 100 µL (for dissolution)
Linearity Range 0.21–34.0 µg mL⁻¹ (for dissolution)
Key Application Identification of three major degradation products (RRTs: 1.4, 3.7, 4.2)

Strategies for Method Optimization & Troubleshooting

To improve the recovery of your specific analyte, consider these strategies grounded in general chromatographic principles and carvedilol research.

  • Review the Extraction Protocol: For a deuterated compound like 3-Hydroxy Carvedilol-d5, the sample preparation is as crucial as the HPLC separation. Re-evaluate your extraction solvents (e.g., ethyl acetate, dichloromethane) and methods (e.g., liquid-liquid extraction, solid-phase extraction). Meticulously optimizing these steps can significantly enhance recovery.
  • Leverage In-silico Modeling: Modern approaches use in-silico modeling to accelerate HPLC method development. Software can model retention times and predict optimal conditions, reducing the number of physical experiments needed and saving resources [2].
  • Explore Two-Dimensional LC (LC×LC): For extremely complex mixtures, comprehensive two-dimensional liquid chromatography (LC×LC) can offer superior separation power. It uses two different separation mechanisms, which can help resolve your target analyte from co-extractives that might be causing low recovery [3].
  • Understand Degradation Pathways: Knowing how carvedilol degrades can help identify interfering compounds. The validated HPLC method was able to separate three degradation products, and toxicity prediction indicated that one of them may be genotoxic [1]. Being aware of these can aid in peak identification and method specificity.

Scientific Context for Working with Carvedilol

  • Deuteration Techniques: Recent research highlights methods for the late-stage deuteration of carvedilol using an iridium/silver catalyst system with D₂O as the deuterium source [4]. This confirms active research on deuterated carvedilol analogs.
  • Receptor Signaling: While not directly related to extraction, understanding that carvedilol activates a unique β1-adrenoceptor–NOS3–PKG1 signaling pathway at the myofilaments provides broader context for its complex pharmacology [5].

Experimental Workflow for Method Adaptation

Based on the gathered information, here is a logical workflow you can follow to adapt an existing method for your needs.

Start Start: Need to analyze This compound Step1 1. Adopt Base HPLC Method (Use validated parameters from table) Start->Step1 Step2 2. Optimize Sample Prep (Test extraction solvents & methods) Step1->Step2 Step3 3. Fine-Tune Separation (Adjust gradient, pH, column temp) Step2->Step3 Step4 4. Method Validation (Assess recovery, precision, linearity) Step3->Step4 Success Robust Analytical Method Step4->Success

Frequently Asked Questions

Q1: Why is my recovery of this compound low, and how can I improve it? Low recovery is often a sample preparation issue, not the HPLC separation itself. Focus on optimizing your pre-HPLC extraction protocol. Ensure the extraction solvent efficiently partitions your analyte from the sample matrix, and that the sample is fully dissolved in a solvent compatible with the mobile phase.

Q2: The validated method isn't fully resolving my compound from others. What should I do? Fine-tuning the mobile phase is the next step. You can adjust the pH of the buffer (e.g., ±0.2 units) or the organic modifier ratio (e.g., ±2-5%). If the problem persists, consider using a different C18 column or a column with a different selectivity (e.g., phenyl-hexyl). For very complex samples, an LC×LC approach could be the solution [3].

Q3: Are there specific considerations for analyzing deuterated vs. non-deuterated compounds? Yes. The deuterated and non-deuterated forms are chemically very similar but can have slightly different retention times in HPLC due to the isotopic effect (deuterium is heavier than hydrogen). Your method must be able to chromatographically separate this compound from its non-deuterated counterpart and any other metabolites or degradants.

References

3-Hydroxy Carvedilol-d5 carryover reduction

Author: Smolecule Technical Support Team. Date: February 2026

About 3-Hydroxy Carvedilol-d5

The table below summarizes the core identity and application of this compound, primarily for use as an internal standard [1].

Property Description
Chemical Name This compound [1]
Description Deuterium-labeled version of 3-Hydroxy Carvedilol [1]
CAS Number 1329836-56-7 [1]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1]
Molecular Weight 427.50 g/mol [1]
Primary Application Used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]
Storage Store at room temperature or as specified on the Certificate of Analysis [1]

Experimental Framework for Carryover Reduction

Carryover occurs when a sample is contaminated by a previous one, a critical issue for data accuracy in quantitative analysis. While specific protocols were not found, you can build your troubleshooting guide around these core principles.

Troubleshooting Guide: LC-MS Carryover Reduction
Area to Investigate Specific Checks & Actions

| Autosampler Wash Solvent | • Weak Wash Solvent: Increase organic solvent strength (e.g., 50-80% methanol or acetonitrile). • Strong Wash Solvent: Follow with a wash containing 5-10% isopropanol, DMSO, or a detergent to dissolve non-polar residues. • Volume & Flow Path: Ensure sufficient wash volume and that the wash solvent flushes the entire sample pathway, including the needle exterior. | | LC System & Column | • Needle Wash: Use a dedicated needle wash port with a strong solvent. • Injection Valve: Manually clean the injection loop and valve. • Guard Column: Replace the guard column regularly. • Strong Mobile Phase: After the analytical run, flush the column with a very strong mobile phase (e.g., >90% organic). | | Method & Samples | • Blank Injections: Run multiple blank injections (e.g., 50% methanol) between high-concentration samples to monitor carryover levels. • Sample Solubility: Ensure the compound is fully dissolved in the injection solvent, which should be weaker than or match the initial mobile phase composition. | | Instrument Maintenance | • Source Contamination: Regularly clean the ion source and other parts of the MS interface according to the manufacturer's schedule. |

Frequently Asked Questions
  • Q1: Our primary method to reduce carryover isn't working. What is a more aggressive cleaning procedure we can implement?

    • A: Implement a system wash procedure. This involves disconnecting the column and replacing it with a union connector. Then, flush the entire system (including the autosampler and tubing) with a series of strong solvents, such as isopropanol or a mild detergent solution, followed by high-purity water and a high-percentage organic solvent.
  • Q2: Could the chemical properties of this compound itself contribute to carryover?

    • A: Yes. As a deuterated analog of a complex organic molecule, it can be prone to adsorbing to surfaces. Its slightly different hydrophobicity compared to the non-labeled compound can sometimes lead to unique retention behaviors that promote carryover, necessitating method optimization specifically for it [1].
  • Q3: We see high carryover in our blanks even after extensive washing. What is the likely culprit?

    • A: This often points to a contaminated component in the flow path that standard washes don't reach. Focus on cleaning or replacing parts like the injection valve stator, the transfer line to the mass spectrometer, or the ion source itself.

General Carryover Reduction Protocol

Here is a sample protocol you can adapt for your specific instrumentation.

Title: General Workflow for Identifying and Mitigating LC-MS Carryover

The diagram below outlines a logical, step-by-step approach to diagnosing and solving a carryover problem.

G Start Start: Suspected Carryover Step1 Run Solvent Blank Start->Step1 Step2 Carryover Still High? Step1->Step2 Step3 Optimize Wash Solvent Step2->Step3 Yes End Issue Resolved Step2->End No Step4 Perform Manual System Cleaning Step3->Step4 If needed Step5 Check for Source Contamination Step4->Step5 If needed Step5->Step1 Re-test

Advice for Developing Your Support Content

Given the lack of specific data, here are steps to create more accurate and useful guides:

  • Consult Manufacturer Documentation: The most precise methods for cleaning and maintenance are always found in your specific LC and MS instrument manuals.
  • Review Literature: Search for papers that use this compound or similar deuterated internal standards. Their methods sections often detail specific measures taken to minimize carryover.
  • Internal Method Development: Dedicate time to systematically testing different wash solvents and flush protocols for your specific instrument setup and sample matrix.

References

3-Hydroxy Carvedilol-d5 column selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is 3-Hydroxy Carvedilol-d5? this compound is a deuterium-labelled analogue of a carvedilol metabolite [1]. It is primarily used as an internal standard in quantitative analysis using techniques like LC-MS, GC-MS, or NMR to ensure accurate measurement of carvedilol and its metabolites in complex samples such as biological matrices [1].

  • My goal is to separate and quantify the enantiomers of carvedilol or its metabolites. Which technique should I choose? Both Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are effective. The choice depends on your priorities:

    • Choose CE for faster method development, lower solvent consumption, and lower costs [2].
    • Choose HPLC for higher detectability and when preparing larger quantities of separated enantiomers [2] [3].

Chiral Separation Method Overview

The table below summarizes two well-established methods for the chiral separation of carvedilol enantiomers.

Method Chiral Selector / Stationary Phase Key Conditions Performance & Notes

| Capillary Electrophoresis (CE) [2] | β-Cyclodextrin (β-CD), 10 mM | Background Electrolyte: 25 mM Phosphate buffer, pH 2.5 Capillary: Uncoated fused-silica Voltage: +20 kV Detection: UV 242 nm | Baseline separation with sharp peaks and relatively short analysis time. Ideal for routine analysis of pharmaceutical products [2]. | | High-Performance Liquid Chromatography (HPLC) [3] | Immobilized amylose-based column (e.g., CHIRALPAK IG-3) | Multimodal eluent conditions (specific solvent not listed in results). Temperature control is critical. | Effective for semipreparative-scale separation. Note: Elution order of enantiomers can invert with temperature changes on this column [3]. |

Detailed Experimental Protocols

Protocol 1: Capillary Zone Electrophoresis with β-Cyclodextrin

This method is adapted from a study that achieved baseline separation of carvedilol enantiomers [2].

1. Solutions and Reagents

  • Background Electrolyte (BGE): 25 mM disodium hydrogen phosphate solution. Adjust to pH 2.5 with phosphoric acid.
  • Chiral Selector: Add 10 mM β-Cyclodextrin (β-CD) to the BGE.
  • Sample Solution: Dissolve carvedilol in methanol to a concentration of ~10 μg/mL.
  • Capillary Rinse Solutions: 0.1 M Sodium hydroxide solution and the plain BGE.

2. Instrumentation and Separation

  • Capillary: Uncoated fused-silica capillary.
  • Conditioning: Before first use, rinse new capillary with 0.1 M NaOH for 30 minutes, then with the BGE for 30 minutes.
  • Between Runs: Rinse capillary sequentially with 0.1 M NaOH (1 min) and BGE (1 min) before each separation.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 3 seconds).
  • Separation Conditions:
    • Voltage: +20 kV
    • Temperature: 20 °C
    • Detection: UV at 242 nm
Protocol 2: HPLC with Immobilized Polysaccharide-Based Column

This protocol is based on a study that performed direct chiral separation, including on a semipreparative scale [3].

1. Solutions and Reagents

  • Mobile Phase: The specific composition is not detailed in the search results, but these columns are compatible with a wide range of organic solvents in HPLC [4].
  • Sample Solution: Prepare in a suitable solvent compatible with the mobile phase.

2. Instrumentation and Separation

  • Chiral Column: Use an immobilized-type amylose-based chiral stationary phase, such as CHIRALPAK IG-3 [3].
  • Key Parameter - Temperature: Actively control and optimize the column temperature. Be aware that for the CHIRALPAK IG-3 column, an inversion of the elution order of the enantiomers can occur within the operative temperature range [3].
  • Detection: UV detection is standard. For complex biological samples like urine, coupling with fluorescent detection can provide higher sensitivity [5].

Method Development Workflow

The following diagram outlines a logical strategy for developing and troubleshooting a chiral separation method, based on best practices from the literature.

start Start Method Development primary_screen Primary Screening start->primary_screen ce_path Capillary Electrophoresis (CE) primary_screen->ce_path hplc_path High-Performance Liquid Chromatography (HPLC) primary_screen->hplc_path selector Test Chiral Selectors: • β-CD • HP-β-CD • RAMEB • SBE-β-CD ce_path->selector column Test Chiral Columns: • Polysaccharide-based (e.g., CHIRALPAK IG-3, AD, AS, CHIRALCEL OD, OJ) hplc_path->column optimize Optimize Conditions selector->optimize column->optimize opt_ce • CD concentration • Buffer pH & concentration • Temperature • Voltage optimize->opt_ce opt_hplc • Mobile phase composition • Column temperature • Flow rate optimize->opt_hplc validate Validate Method opt_ce->validate opt_hplc->validate

Key Troubleshooting Tips

  • Low Resolution in CE: Systematically adjust the concentration of the chiral selector (β-CD) and the pH of the background electrolyte. Even small changes can significantly impact complex stability and resolution [2].
  • Poor Peak Shape in HPLC: If using a method with additives like triethylamine and sodium dodecyl sulfate, be aware that these can reduce column efficiency and lifetime. Consider switching to a method using conventional phosphate buffer and acetonitrile [6].
  • Unexpected Elution Order in HPLC: If using a column like CHIRALPAK IG-3, be aware that the elution order of the enantiomers can invert with temperature. Carefully control and document the column temperature [3].
  • Low Sensitivity for Biological Samples: When analyzing carvedilol and its metabolites in urine or plasma, consider using HPLC with fluorescent detection instead of UV for significantly improved sensitivity and selectivity [5].

Key Takeaways and Next Steps

  • The protocols provided for carvedilol are your best starting point for developing a method for its metabolite, This compound.
  • For HPLC, a polysaccharide-based chiral column (like CHIRALPAK AD, AS, OD, or OJ) is the most versatile starting point [4].
  • Since this compound is primarily an internal standard, your method's goal is likely to resolve it from other metabolites like 5'-hydroxyphenyl carvedilol; the cited research confirms this is achievable with the techniques described [5].

References

3-Hydroxy Carvedilol-d5 vs 3-Hydroxy Carvedilol antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Activity

The table below summarizes the experimental data for carvedilol and its metabolites from two different antioxidant assays.

Compound DPPH Assay: Radical Quenching Ability (Relative to BHT) Alternative NMR-based Assay: Radical Inhibiting Ability Key Findings
3-Hydroxy Carvedilol Superior to BHT [1] Superior to BHT [1] Strongest antioxidant among all carvedilol compounds tested; outperformed α-Tocopherol (Vitamin E) in both assays [1].
5'-Hydroxy Carvedilol Superior to BHT [1] Superior to BHT [1] Ranked second in antioxidant potency among the metabolites [1].
4'-Hydroxy Carvedilol Superior to BHT [1] Superior to BHT [1] Showed significant activity, though it was the least potent among the three phenolic metabolites [1].
Carvedilol (Parent Drug) Displayed negligible activity [1] Displayed negligible activity [1] The antioxidant properties previously attributed to carvedilol are likely due to its active metabolites, not the parent drug itself [1].
α-Tocopherol (Vitamin E) Used as a benchmark (high activity) [1] Best-performing benchmark antioxidant [1] A well-known biological antioxidant; outperformed by 3-Hydroxy Carvedilol [1].
BHT (Butylated Hydroxytoluene) Used as a benchmark (moderate activity) [1] Used as a benchmark (moderate activity) [1] A common industrial antioxidant; all three hydroxy metabolites showed stronger activity [1].

Detailed Experimental Protocols

The comparative data in the table above was generated using the following standardized experimental methods.

DPPH Radical Scavenging Assay
  • Principle: This method measures the ability of a compound to donate a hydrogen atom to the stable, purple-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl), converting it to a yellow-colored non-radical form, DPPH-H [1] [2] [3]. The decay in color intensity is directly proportional to the antioxidant activity.
  • Procedure:
    • A solution of DPPH (50 µM) in a suitable solvent (e.g., ethanol) is prepared [1].
    • The test antioxidant (carvedilol or its metabolites) is added at various concentrations (e.g., 5 µM, 25 µM, 50 µM) [1].
    • The mixture is incubated, and the decrease in absorbance at a wavelength of 515 nm is monitored over time (e.g., 60 minutes) using a UV-visible spectrophotometer [1].
    • The rate of reaction and the amount of DPPH consumed are calculated. The time required to decrease the DPPH concentration by half (t₁/₂) is a common parameter for comparison [1].
  • Data Interpretation: A faster reduction of absorbance and a lower t₁/₂ indicate stronger hydrogen-donating ability and higher antioxidant activity [1].
Photoinduced Free-Radical Addition Assay (NMR-based)
  • Principle: This assay monitors the inhibition of a free-radical chain reaction. The test compound's ability to interfere with the photoinduced radical addition of Se-phenyl p-tolueneselenosulfonate to cyclopropylacetylene is measured [1].
  • Procedure:
    • The reaction mixture, containing the reactants and the test antioxidant, is subjected to photoinduction to generate radicals [1].
    • The progress of the competing reactions (radical addition vs. cyclopropane ring-opening) is monitored in real-time using ¹H NMR spectroscopy [1].
    • The effectiveness of the antioxidant is determined by its capacity to inhibit the radical pathway, as quantified by the changes in NMR signals [1].
  • Data Interpretation: Greater suppression of the radical reaction, observed through NMR signal changes, indicates more potent radical-inhibiting activity [1].

The relationship between the parent drug, its active metabolites, and the testing process is summarized in the following workflow:

G Parent Carvedilol (Parent Drug) Metab In Vivo Metabolism (via CYP enzymes) Parent->Metab M1 3-Hydroxy Carvedilol Metab->M1 M2 5'-Hydroxy Carvedilol Metab->M2 M3 4'-Hydroxy Carvedilol Metab->M3 Assay1 DPPH Radical Scavenging Assay M1->Assay1 Assay2 NMR-based Radical Inhibition Assay M1->Assay2 M2->Assay1 M2->Assay2 M3->Assay1 M3->Assay2 Result Result: Antioxidant Activity 3-Hydroxy > 5'-Hydroxy > 4'-Hydroxy >> Parent Assay1->Result Assay2->Result

Unknown Status of 3-Hydroxy Carvedilol-d5

The search results do not contain any specific information on This compound. This compound is a deuterated analog, typically used as an internal standard in Mass Spectrometry (MS)-based bioanalytical studies for quantitative analysis.

  • Primary Purpose: Deuterated standards like this compound are used to ensure analytical accuracy and precision by compensating for variability during sample preparation and instrument analysis. Their chemical properties are nearly identical to the non-deuterated compound, allowing them to co-elute in chromatography but be distinguished by the mass spectrometer.
  • Antioxidant Activity Assumption: While its primary role is analytical, its chemical structure is extremely similar to 3-Hydroxy Carvedilol. Therefore, it is plausible that it possesses similar, if not identical, direct antioxidant properties in biochemical assays like DPPH. However, this must be verified through direct experimental testing, as the deuterium atoms could theoretically introduce a kinetic isotope effect that might slightly alter its reactivity.

Research Implications & Future Directions

  • Attributed Activity: The evidence strongly suggests that the antioxidant effects observed in patients or biological systems treated with carvedilol are largely due to its active metabolites, particularly the highly potent 3-Hydroxy Carvedilol, rather than the parent drug itself [1].
  • Research Gap: A direct, side-by-side laboratory comparison of 3-Hydroxy Carvedilol and its deuterated analog in antioxidant assays (DPPH, ORAC, etc.) has not been published. Conducting such an experiment would fill a known data gap.
  • Practical Path Forward: To proceed with your comparison guide, you could:
    • State the known data for 3-Hydroxy Carvedilol as presented here.
    • Explicitly note the absence of specific data for the deuterated form.
    • Theorize based on chemistry that the activity is expected to be very similar, while emphasizing the need for empirical confirmation.

References

comparison carvedilol metabolites antioxidant properties

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Activity

The table below summarizes the key experimental findings from a 2017 study that directly compared Carvedilol and its major human metabolites using two different assays [1].

Compound Name Type DPPH Assay (Radical Quenching Ability) NMR-Based Assay (Inhibition of Radical Addition)
Carvedilol Parent Drug Negligible activity Negligible activity
4'-Hydroxycarvedilol Metabolite Superior to BHT Superior to BHT
5'-Hydroxycarvedilol Metabolite Superior to BHT Superior to BHT
3-Hydroxycarvedilol Metabolite Superior to α-Tocopherol (Vitamin E) Superior to α-Tocopherol (Vitamin E)
BHT Benchmark Baseline activity Baseline activity
α-Tocopherol (Vitamin E) Benchmark High activity High activity

> Note: The radical-quenching abilities of the active metabolites follow this order: 3-Hydroxy- > 5'-Hydroxy- > 4'-Hydroxycarvedilol [1].

Detailed Experimental Protocols

The comparative data in the table above was generated using the following established laboratory methods.

DPPH Radical Scavenging Assay
  • Objective: To measure the hydrogen atom transfer ability of a compound to a stable radical [1].
  • Procedure:
    • A solution of the stable radical DPPH (7) (diphenylpicrylhydrazyl) is prepared. DPPH has a strong UV-visible absorption at 515 nm [1].
    • The antioxidant compound (e.g., Carvedilol or its metabolite) is added to the DPPH solution. The tested concentrations are typically 5 μM, 25 μM, and 50 μM [1].
    • The mixture is monitored over time (up to 60 minutes). When an antioxidant donates a hydrogen atom to DPPH, the radical is converted to a non-radical form (DPPH-H, 8), and the absorption at 515 nm decreases [1].
    • The decrease in absorption is measured using a UV-visible spectrophotometer. A calibration curve is used to correlate absorbance with DPPH concentration [1].
  • Data Analysis: The activity is determined by the rate and extent of the decrease in DPPH concentration. The time required to reduce the initial DPPH concentration by half (t₁/₂) is a key metric. Some potent antioxidants can quench more than one equivalent of DPPH [1].
Photoinduced Free-Radical Addition Assay (NMR Monitoring)
  • Objective: To evaluate the inhibition of a free-radical chain reaction in a more complex system [1].
  • Procedure:
    • A photoinduced free-radical reaction is initiated. The specific reaction cited is the 1,2-addition of Se-phenyl p-tolueneselenosulfonate to cyclopropylacetylene [1].
    • This reaction competes with the ring-opening of the cyclopropane ring, both of which are radical-mediated processes [1].
    • The reaction is carried out in the presence and absence of the antioxidant compounds.
    • The progress of the reaction and the formation of products are monitored over time using ¹H NMR spectroscopy [1].
  • Data Analysis: The effectiveness of an antioxidant is determined by its ability to inhibit the radical reaction, which is observed by changes in the product ratios or the rate of reactant consumption in the NMR spectrum [1].

Mechanisms of Action and Signaling Pathways

Beyond direct radical scavenging, Carvedilol exerts antioxidant effects through other mechanisms, which can be visualized in the following pathway.

G Carvedilol Carvedilol OxidativeStress Oxidative Stress Carvedilol->OxidativeStress  Scavenges/Reduces KEAP1 KEAP1 Protein OxidativeStress->KEAP1  Disrupts Nrf2 Nrf2 Transcription Factor KEAP1->Nrf2  Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE  Binds to HO1 HO-1 Enzyme ARE->HO1  Transcribes NQO1 NQO-1 Enzyme ARE->NQO1  Transcribes AntioxidantEffects Cytoprotective Effects: Reduced Oxidative Damage, Reduced Apoptosis HO1->AntioxidantEffects NQO1->AntioxidantEffects

The diagram above shows two primary mechanisms:

  • Direct Radical Scavenging: The phenolic metabolites of Carvedilol, particularly 3-hydroxycarvedilol, are highly effective at donating a hydrogen atom to chain-propagating free radicals like peroxyl radicals (ROO•), thereby stopping destructive chain reactions such as lipid peroxidation [1]. This is the mechanism measured in the DPPH assay.
  • Activation of the Nrf2/ARE Pathway: Carvedilol itself can activate a key cellular defense system. Under oxidative stress, Carvedilol promotes the dissociation of the transcription factor Nrf2 from its inhibitor, KEAP1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and promotes the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO-1) [2] [3]. This pathway enhances the cell's intrinsic ability to counteract oxidative damage.

Key Implications for Research

  • Metabolites are Primary Actors: The potent antioxidant properties observed in in vivo settings are largely due to the action of Carvedilol's phenolic metabolites (3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol), not the parent drug itself [1].
  • Consider Metabolic Conversion: The efficacy of Carvedilol as an antioxidant in biological systems is highly dependent on its metabolic conversion. The 3-hydroxycarvedilol metabolite is a particularly promising candidate for future drug development due to its superior activity [1].
  • Multi-Faceted Mechanism: The overall antioxidant effect of Carvedilol therapy is likely a combination of direct radical scavenging by its metabolites and the parent drug's ability to upregulate the endogenous Nrf2/ARE antioxidant defense pathway [1] [2] [3].

References

validating carvedilol metabolism assay with 3-Hydroxy Carvedilol-d5

Author: Smolecule Technical Support Team. Date: February 2026

The Role of 3-Hydroxy Carvedilol-d5 in Assay Validation

This compound is a deuterium-labeled stable isotope of a carvedilol metabolite. Its primary application in assays is to serve as an Internal Standard (IS), particularly for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods [1] [2].

  • Function: As an internal standard, this compound is added in a known quantity to patient blood or plasma samples before analysis [3] [4]. Its chemical similarity to the target analyte (3-Hydroxy Carvedilol) ensures it behaves almost identically during sample preparation and analysis. By comparing the instrument response of the analyte to the response of the internal standard, scientists can precisely quantify the amount of the metabolite present, correcting for losses during sample processing or variations in instrument performance [3].
  • Research Context: The validation of carvedilol metabolism assays is crucial for objective adherence monitoring in heart failure patients [3] [4]. A validated LC-MS/MS method can simultaneously quantify carvedilol and its metabolites (like 3-Hydroxy Carvedilol) alongside other heart failure medications, providing a direct measure of whether a patient is taking their medication [3].

Analytical Methods for Carvedilol and Metabolites

The table below summarizes key analytical techniques from the search results for quantifying carvedilol and its related compounds.

Analytical Technique Analyte(s) Key Application / Note Sample Volume Calibration Range
LC-MS/MS [3] [4] Carvedilol, Enalaprilat, Perindoprilat Adherence monitoring in heart failure patients; uses internal standards like Carvedilol-d5 [4]. 50 µL (plasma) [4] 0.2–200 ng/mL [4]
LC-MS/MS (DBS) [3] Carvedilol, Enalaprilat, Perindoprilat Uses Dried Blood Spots (DBS) for simpler collection/storage [3]. 50 µL (blood) [3] 1.00–200 ng/mL [3]
HPLC with Fluorescence Detection [5] Carvedilol Fast and sensitive method for quantifying carvedilol in human plasma. Information missing Information missing
Green HPLC with UV Detection [6] Carvedilol, Hydrochlorothiazide Quality control of a fixed-dose combination tablet; assesses purity and dissolution [6]. Not applicable (pharmaceutical formulation) 0.1–100.0 µg/mL [6]

Experimental Workflow for LC-MS/MS Assay Validation

For a comprehensive validation of a carvedilol metabolism assay using this compound as an internal standard, the following parameters and procedures, common to regulatory guidelines, should be addressed. The workflow visualizes the key stages of this process.

G cluster_sample_prep Sample Preparation Detail cluster_validation_params Key Validation Parameters Start Start: Method Validation SamplePrep Sample Preparation Start->SamplePrep LC_Sep Chromatographic Separation (LC-MS/MS) SamplePrep->LC_Sep sp1 1. Aliquot Sample (e.g., 50 µL plasma) MS_Detect Mass Spectrometric Detection (MRM Mode) LC_Sep->MS_Detect DataProc Data Processing & Quantification MS_Detect->DataProc Validation Method Validation DataProc->Validation v1 Accuracy & Precision sp2 2. Add Internal Standard (this compound) sp1->sp2 sp3 3. Protein Precipitation sp2->sp3 sp4 4. Evaporate & Reconstitute sp3->sp4 v2 Selectivity & Specificity v3 Linearity & Range v4 Sensitivity (LLOQ) v5 Stability v6 Recovery & Matrix Effects

  • Sample Preparation: A typical protocol involves using a small volume of plasma (e.g., 50 µL). Proteins are precipitated using a solvent mixture like methanol and acetonitrile (1:1, v/v) which also contains the internal standard. After vortexing and centrifugation, the supernatant is evaporated and the dried extract is reconstituted in a solution suitable for LC-MS/MS injection [4].
  • LC-MS/MS Analysis: Separation is achieved using a reversed-phase C18 or Biphenyl column with a gradient elution of mobile phases containing solvents like methanol or acetonitrile and buffers such as ammonium acetate or formic acid. Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity [3] [4].
  • Key Validation Parameters: The method must be rigorously tested for [3] [4]:
    • Accuracy and Precision: Demonstrating that the method is both correct and reproducible.
    • Selectivity: Proving that the method can distinguish the analyte from other components in the sample.
    • Linearity and Range: Showing a proportional response of the detector across the expected concentration range.
    • Sensitivity: Determining the Lower Limit of Quantification (LLOQ), which for such assays can be as low as 0.2-1.0 ng/mL [3] [4].
    • Stability: Confirming the analyte and internal standard remain stable under various storage and handling conditions.
    • Recovery and Matrix Effects: Evaluating the efficiency of the extraction process and ensuring other components in the sample do not interfere with the ionization of the analyte.

Practical Application Notes

  • Metabolite Significance: 3-Hydroxy Carvedilol is not just a metabolite for quantification; research suggests it and other phenolic metabolites may be responsible for the antioxidant properties previously attributed to the parent drug, carvedilol [7].
  • Choosing the Right Internal Standard: While this compound is ideal for quantifying its unlabeled counterpart, other deuterated standards like Carvedilol-d5 itself are also commonly and successfully used as internal standards for quantifying carvedilol in biological matrices [4]. The choice depends on the specific analytical goals.

References

3-Hydroxy Carvedilol-d5 cross-validation different mass spectrometers

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Framework from Published Research

Although it does not mention 3-Hydroxy Carvedilol-d5 specifically, one study provides a detailed LC-MS/MS assay for the parent compound, carvedilol, in dried blood spots (DBS) [1]. The parameters from this study can serve as a reference for the kind of data needed for a cross-validation guide.

The table below summarizes the key validation parameters from this study for carvedilol:

Validation Parameter Details for Carvedilol (from [1])
Analytical Technique Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
Sample Type Dried Blood Spots (DBS)
Quantification Range 1.00 - 200 ng/mL
Internal Standard Carvedilol-d5
Extraction Recovery Complete and reproducible
Key Application Adherence screening for heart failure medication

Based on this method, here is a generalized experimental workflow for the quantification of an analyte like carvedilol from DBS samples:

cluster_1 Sample Preparation Details Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Punch DBS Disc Punch DBS Disc Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Add Water & Vortex Add Water & Vortex Punch DBS Disc->Add Water & Vortex Protein Precipitation Protein Precipitation Add Water & Vortex->Protein Precipitation Centrifuge Centrifuge Protein Precipitation->Centrifuge Evaporate Supernatant Evaporate Supernatant Centrifuge->Evaporate Supernatant Reconstitute in LC-MS Solvent Reconstitute in LC-MS Solvent Evaporate Supernatant->Reconstitute in LC-MS Solvent

References

3-Hydroxy Carvedilol-d5 vs other internal standards carvedilol analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Internal Standards for Carvedilol Analysis

Internal Standard Analyte(s) Key Advantages / Applications Key Limitations / Considerations Cited Experimental Context
3-Hydroxy Carvedilol-d5 [1] 3-Hydroxy Carvedilol (Metabolite) Deuterated version of a major metabolite; ideal for quantifying the metabolite itself as a tracer or internal standard for LC-MS/MS, GC-MS, or NMR [1]. As a metabolite standard, it is not suitable for the direct quantification of the parent carvedilol drug. Used as a stable isotope-labeled internal standard for quantitative analysis [1].
Carvedilol-d5 [2] Carvedilol, Enalaprilat, Perindoprilat Deuterated analog of the parent drug; used in sensitive multiplex LC-MS/MS assays for carvedilol in Dried Blood Spots (DBS); demonstrates good precision and recovery [2]. Susceptible to matrix effects; a slight retention time shift from the non-deuterated analyte can lead to differential ion suppression, potentially affecting accuracy if not properly managed [3]. LC-MS/MS of DBS: LLOQ of 1.00 ng/mL; extraction with methanol:acetonitrile (1:1); ESI+; CV for precision and accuracy <15% [2].
Carazolol [4] Carvedilol Enantiomers (R(+)/S(-)) Structurally similar, non-deuterated β-blocker; successfully used in enantioselective HPLC methods with fluorescence detection for plasma and whole blood [4]. Not a perfect isotopic match; may not correct for variability in extraction or ionization as effectively as a SIL-IS [3]. Normal-Phase HPLC: LLOQ of 0.5 ng/mL per enantiomer; 50 µL sample; liquid-liquid extraction; fluorescence detection [4].

Detailed Experimental Protocols

The methodologies from the cited papers provide concrete examples of how these internal standards are applied in practice.

LC-MS/MS with Carvedilol-d5 for Dried Blood Spots (DBS) [2]

This protocol is designed for the simultaneous determination of carvedilol and two other cardiovascular drugs.

  • Sample Preparation: A 12 mm punch from a 50 µL DBS card is used. The disc is hydrated with 200 µL water and then extracted with 1 mL of a precipitation solution (methanol:acetonitrile, 1:1 v/v) containing the internal standards (carvedilol-d5, enalaprilat-d5, and perindoprilat-13C3).
  • Extraction & Analysis: After vortexing and centrifugation, the supernatant is evaporated under nitrogen. The dried extract is reconstituted and analyzed via LC-MS/MS.
  • Chromatography & Detection: Separation uses a C18 column with a gradient of formic acid in water and formic acid in methanol. Detection is by positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) on a tandem mass spectrometer.
  • Method Validation: The method was validated over 1.00–200 ng/mL for all analytes, showing accuracy, precision, and reproducible extraction recovery.
Enantioselective HPLC with Carazolol [4]

This method separates and quantifies the pharmacologically distinct R(+) and S(-) enantiomers of carvedilol.

  • Sample Preparation: A 50 µL sample of plasma or whole blood is alkalized and undergoes liquid-liquid extraction with diethylether.
  • Chromatography: The key step is chiral separation using a CHIRALCEL OD-R column with a normal-phase mobile phase (hexane:isopropanol:diethylamine, 95:5:0.1 v/v/v) at a flow rate of 0.5 mL/min.
  • Detection: Fluorescence detection is used with excitation at 285 nm and emission at 360 nm.
  • Method Performance: The method demonstrated excellent linearity from 1-50 ng/mL and a low limit of quantification of 0.5 ng/mL for each enantiomer.

Critical Consideration: Matrix Effects on Deuterated Internal Standards

A key finding from the literature is that stable isotopically labeled internal standards do not always perfectly correct for analyte response [3].

  • The Cause: A slight deuterium isotope effect can cause the deuterated internal standard (e.g., carvedilol-d5) to elute fractionally earlier than the non-labeled analyte (carvedilol) in HPLC.
  • The Consequence: If ion suppression from the sample matrix occurs in a specific, narrow region of the chromatogram, the analyte and its internal standard may be affected to different degrees. This differential matrix effect can lead to inaccurate quantification, as the peak area ratio changes.
  • The Solution: This highlights the necessity to thoroughly investigate and validate the method for matrix effects using lots of plasma from different sources, and to ensure chromatographic conditions minimize this risk [3].

Key Selection Guide

To help visualize the decision-making process for selecting an internal standard, the following diagram maps the options against key analytical needs.

G Start Selecting a Carvedilol Internal Standard IS_Metabolite This compound IS_Parent Carvedilol-d5 Note Validate for matrix effects if using Carvedilol-d5 IS_Parent->Note IS_Structural Structural Analog (e.g., Carazolol) Goal What is the analytical goal? Goal->IS_Metabolite Quantify a major metabolite Goal->IS_Parent Quantify parent carvedilol Goal->IS_Structural Analyze enantiomers or use non-MS detection

The choice of internal standard is not one-size-fits-all. Here is a final summary to guide your selection:

  • For Quantifying the Parent Drug (Carvedilol) by LC-MS/MS: Carvedilol-d5 is generally the best choice due to its structural near-identity, but its performance must be rigorously validated against matrix effects from different plasma lots [2] [3].
  • For Metabolite-Specific Studies: This compound is the appropriate standard for the specific and accurate quantification of this metabolite [1].
  • For Enantioselective Analysis or Non-MS Detection: A structural analog like Carazolol is a well-proven and effective choice, especially when using HPLC with fluorescence detection [4].

References

comparative stability 3-Hydroxy Carvedilol-d5 vs parent carvedilol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles and Roles

The table below summarizes the fundamental differences between the two compounds based on the search results.

Feature Carvedilol (Parent Drug) 3-Hydroxy Carvedilol-d5 (Metabolite & Isotope)
Chemical Role Active pharmaceutical ingredient (API) [1] Deuterium-labeled metabolite of Carvedilol [2]
Primary Application Treatment for heart failure and hypertension [1] Internal standard for quantitative bioanalysis (LC-MS/MS) [2] [3]
Molecular Formula C₂₄H₂₆N₂O₄ [1] C₂₄H₂₁D₅N₂O₅ [2]
Molecular Weight 406.5 g/mol [1] 427.50 g/mol [2]
Key Characteristic Racemic mixture (S- and R- enantiomers) [4] Isotopically labeled tracer [2]

Analytical Method for Quantification

One primary application of this compound is as an internal standard in mass spectrometry-based assays to ensure accurate measurement of drug and metabolite levels [2] [3]. The methodology below is adapted from a published LC-MS/MS protocol for simultaneous quantification of carvedilol and other heart failure medications [3].

G Start: DBS Sample Start: DBS Sample Punch Out Disc Punch Out Disc Start: DBS Sample->Punch Out Disc Add Water & Vortex Add Water & Vortex Punch Out Disc->Add Water & Vortex Add Precipitation Solution (with ISTD) Add Precipitation Solution (with ISTD) Add Water & Vortex->Add Precipitation Solution (with ISTD) Vortex & Centrifuge Vortex & Centrifuge Add Precipitation Solution (with ISTD)->Vortex & Centrifuge ISTD: this compound ISTD: this compound Add Precipitation Solution (with ISTD)->ISTD: this compound Transfer Supernatant Transfer Supernatant Vortex & Centrifuge->Transfer Supernatant Evaporate under N₂ Evaporate under N₂ Transfer Supernatant->Evaporate under N₂ Reconstitute in LC-MS/MS Solvent Reconstitute in LC-MS/MS Solvent Evaporate under N₂->Reconstitute in LC-MS/MS Solvent Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in LC-MS/MS Solvent->Inject into LC-MS/MS Data Analysis & Quantification Data Analysis & Quantification Inject into LC-MS/MS->Data Analysis & Quantification

Insights on Stability and Properties

While direct stability data is unavailable, the search results provide related insights:

  • Metabolic Pathway: 3-Hydroxy Carvedilol is an active metabolite of carvedilol [2]. The parent drug's stability can be influenced by its chiral nature, as the S- and R- enantiomers can interact differently with biological systems and exhibit distinct metabolic fates [4].
  • Analytical Stability: In the context of bioanalysis, the stability of this compound in Dried Blood Spot (DBS) samples is crucial. One study confirmed that the analyte remained stable in DBS throughout the sample processing and analysis [3].

References

3-Hydroxy Carvedilol-d5 inter-laboratory comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Application

The table below summarizes the core information about 3-Hydroxy Carvedilol-d5, which is a deuterium-labeled analog used as an internal standard in bioanalysis [1].

Property Description
Chemical Name This compound [1]
CAS Number 1329836-56-7 [1]
Molecular Formula C₂₄H₂₁D₅N₂O₅ [1]
Molecular Weight 427.50 g/mol [1]
Primary Application Internal Standard for quantitative analysis by LC-MS, GC-MS, or NMR [1]

Foundational Experimental Protocol

Although a direct comparison guide is not available, the following validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for carvedilol provides a detailed, standardized protocol that can be adapted for assays using this compound as an internal standard [2]. This methodology is crucial for ensuring accurate and reproducible results across different laboratories.

Protocol Aspect Detailed Description
Sample Type Dried Blood Spots (DBS) [2]
Sample Volume 50 µL of whole blood [2]
Internal Standard Carvedilol-d5 (deuterated standard) [2]
Extraction Protein precipitation with methanol:acetonitrile (1:1, v/v) [2]
Analysis Instrument LC-MS/MS [2]
Ionization Mode Electrospray Ionization (ESI), positive mode [2]
Quantification Range 1.00–200 ng/mL for carvedilol [2]
Key Validation Parameters Accuracy, precision, selectivity, sensitivity, and stability were validated as per FDA guidelines [2]

The experimental workflow for this LC-MS/MS method can be visualized as follows:

G DBS Sample\n(50 µL blood) DBS Sample (50 µL blood) Add Internal Standard\n(Carvedilol-d5) Add Internal Standard (Carvedilol-d5) DBS Sample\n(50 µL blood)->Add Internal Standard\n(Carvedilol-d5) Protein Precipitation\n(MeOH:ACN 1:1) Protein Precipitation (MeOH:ACN 1:1) Add Internal Standard\n(Carvedilol-d5)->Protein Precipitation\n(MeOH:ACN 1:1) Centrifuge & Transfer Centrifuge & Transfer Protein Precipitation\n(MeOH:ACN 1:1)->Centrifuge & Transfer Evaporate Solvent\n(N₂ stream, 40°C) Evaporate Solvent (N₂ stream, 40°C) Centrifuge & Transfer->Evaporate Solvent\n(N₂ stream, 40°C) Reconstitute in LC-MS/MS\nmobile phase Reconstitute in LC-MS/MS mobile phase Evaporate Solvent\n(N₂ stream, 40°C)->Reconstitute in LC-MS/MS\nmobile phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute in LC-MS/MS\nmobile phase->LC-MS/MS Analysis Data Quantification\n(1-200 ng/mL range) Data Quantification (1-200 ng/mL range) LC-MS/MS Analysis->Data Quantification\n(1-200 ng/mL range)

References

3-Hydroxy Carvedilol-d5 accuracy precision assessment

Author: Smolecule Technical Support Team. Date: February 2026

Carvedilol Assay Validation: A Reference Model

While the study focuses on the parent drug, carvedilol, and not the metabolite 3-Hydroxy Carvedilol-d5, it provides a comprehensive validation framework according to FDA guidelines. The methodology and performance data below illustrate the type of assessment you would conduct for your compound of interest [1].

Table: Analytical Method Validation Data for Carvedilol in Dried Blood Spots (DBS) [1]

Validation Parameter Result for Carvedilol
Analytical Technique Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
Biological Matrix Dried Blood Spots (DBS)
Linear Range 1.00–200 ng/mL
Accuracy & Precision Proven acceptable according to FDA guidelines
Extraction Recovery Complete and reproducible at all tested concentrations
Sensitivity (LLOQ) 1.00 ng/mL (Lower Limit of Quantification)
Stability Proven in matrix and throughout sample processing

Detailed Experimental Protocol

The validation data in the table above was generated using the following detailed methodology, which you could adapt for assessing this compound [1]:

  • Sample Collection & Storage: Whole blood was used to create DBS on Whatman 903 Protein Saver Cards. Cards were dried for 2 hours at room temperature and stored at -80°C with desiccant.
  • Sample Preparation (Extraction):
    • A 12 mm disc was punched from the DBS sample.
    • 200 µL of water was added and the sample was vortexed for 30 seconds.
    • 1 mL of a precipitation solution (methanol:acetonitrile, 1:1 v/v) containing the internal standards was added.
    • The sample was vortexed again and centrifuged for 5 minutes at 20,238 g.
    • The supernatant was transferred and evaporated to dryness under a gentle nitrogen stream at 40°C.
    • The dried extract was reconstituted in 200 µL of a solution of methanol, water, and formic acid (40:60:0.2, v/v/v).
  • Instrumentation & Analysis:
    • Technique: LC-MS/MS with electrospray ionization (ESI) in positive mode.
    • Injection Volume: 5 µL.
    • Autosampler Temperature: 8°C.

Workflow Visualization

The diagram below outlines the key stages of the analytical workflow described in the experimental protocol.

G Start Start: Whole Blood Sample DBS Prepare Dried Blood Spot (DBS) Start->DBS Punch Punch DBS Disc DBS->Punch Extract Liquid Extraction (MeOH/ACN with IS) Punch->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Inject LC-MS/MS Analysis Concentrate->Inject Data Data Acquisition & Quantification Inject->Data

How to Proceed with Your Assessment

Since direct data for this compound is not available, here are steps you can take to build the comparison guide for your audience of researchers and scientists:

  • Consult Specialty Databases: Search dedicated mass spectrometry or analytical standards databases (e.g., from vendors like Sigma-Aldrich, Cayman Chemical) for any certificate of analysis (CoA) that may contain purity data for the specific deuterated compound.
  • Review Broader Methodologies: Examine other published LC-MS/MS methods for carvedilol and its metabolites. These can provide insight into expected precision and accuracy ranges in various biological matrices. The method above, for instance, shows that a well-validated assay can achieve an LLOQ of 1 ng/mL for carvedilol [1].
  • Perform Original Analysis: If the data is for a product you are developing, you will need to conduct your own laboratory validation. The parameters and methodology from the cited study provide an excellent benchmark for designing your experiments to assess accuracy, precision, linearity, and recovery for this compound [1].

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

427.21555566 Da

Monoisotopic Mass

427.21555566 Da

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types